Clp257
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCADXVKQRCWTR-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma of Clp257: A Technical Guide to its Disputed Primary Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule Clp257 has been a subject of significant scientific debate, initially lauded as a selective activator of the K+-Cl- cotransporter 2 (KCC2) with therapeutic potential for neurological disorders. However, subsequent research has challenged this primary target, proposing instead that the physiological effects of this compound are mediated through the potentiation of GABAA receptors. This in-depth technical guide provides a comprehensive overview of the conflicting evidence, presenting quantitative data from key studies in a structured format, detailing the experimental protocols employed, and visualizing the proposed signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with a thorough understanding of the controversy surrounding this compound's mechanism of action, thereby facilitating informed decisions in future research and therapeutic development.
The Initial Hypothesis: KCC2 Activation
The initial discovery and characterization of this compound, published by Gagnon et al. in 2013, identified it as a selective activator of KCC2. KCC2 is a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing inhibitory action of GABAergic neurotransmission. Dysfunction of KCC2 has been implicated in various neurological conditions, including neuropathic pain and epilepsy, making it an attractive therapeutic target.
Proposed Mechanism of Action
Gagnon and colleagues proposed that this compound directly enhances KCC2 activity, leading to a decrease in intracellular chloride levels. This restoration of the chloride gradient was suggested to re-establish the efficacy of GABAergic inhibition in pathological states where KCC2 function is compromised.
Supporting Experimental Data
The primary evidence supporting this compound as a KCC2 activator came from a series of in vitro experiments.
| Parameter | Method | Result | Reference |
| EC50 for KCC2 Activation | Clomeleon-based Cl- imaging in NG108-15 cells | 616 nM | Gagnon et al., 2013 |
| Effect on Intracellular Cl- | MQAE-based Cl- imaging in spinal cord neurons | Decreased intracellular Cl- | Gagnon et al., 2013 |
| KCC2 Surface Expression | Biotinylation and Western Blot in spinal cord slices | Increased KCC2 surface expression | Gagnon et al., 2013 |
The Counterargument: GABAA Receptor Potentiation
In 2017, a study by Cardarelli and colleagues contested the findings of Gagnon et al. Their research indicated that this compound does not directly bind to or activate KCC2. Instead, they proposed that the observed effects of this compound are attributable to the potentiation of GABAA receptor function, a mechanism independent of KCC2 activity.
Alternative Mechanism of Action
Cardarelli et al. suggested that this compound acts as a positive allosteric modulator of GABAA receptors, enhancing the receptor's response to GABA. This would lead to increased chloride influx upon GABA binding, resulting in neuronal hyperpolarization and inhibition, thereby producing effects that could be misinterpreted as KCC2 activation.
Conflicting Experimental Data
The study by Cardarelli et al. presented a series of experiments with results that directly contradicted the KCC2 activation hypothesis.
| Parameter | Method | Result | Reference |
| KCC2 Binding | Radioligand binding assays | No direct binding to KCC2 | Cardarelli et al., 2017 |
| KCC2 Activity | Tl+ influx assay in HEK293 cells expressing KCC2 | No increase in KCC2-mediated Tl+ influx | Cardarelli et al., 2017[1] |
| Effect on Intracellular Cl- | Gramicidin perforated-patch recordings in NG108-15 cells | No change in intracellular Cl- concentration[1] | Cardarelli et al., 2017[1] |
| GABAA Receptor Potentiation | Whole-cell patch-clamp recordings from cultured hippocampal neurons | Potentiation of GABAA receptor currents with an EC50 of 4.9 µM[1] | Cardarelli et al., 2017[1] |
| Other Targets | Radioligand binding and functional assays | Inhibition of MAO-B; binding to PPARγ and 5-HT1A receptor[1] | Cardarelli et al., 2017[1] |
Detailed Experimental Protocols
To facilitate the critical evaluation of the conflicting findings, this section provides detailed methodologies for the key experiments cited.
KCC2 Activity Measurement: Thallium (Tl+) Influx Assay
This assay is a common method to assess the activity of K+ transporters like KCC2, as Tl+ can be transported as a congener of K+.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with a vector expressing human KCC2.
-
Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) in a chloride-free buffer.
-
Compound Incubation: Cells are pre-incubated with either this compound or a vehicle control for a specified period.
-
Tl+ Stimulation: A solution containing Tl+ and Cl- is added to the cells to initiate KCC2-mediated influx.
-
Data Acquisition: The change in fluorescence, which is proportional to the intracellular Tl+ concentration, is measured over time using a fluorescence plate reader.
-
Analysis: The rate of Tl+ influx is calculated from the initial linear phase of the fluorescence increase.
GABAA Receptor Function Measurement: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through GABAA receptors in response to GABA application and the modulatory effects of compounds like this compound.
-
Cell Culture: Primary hippocampal neurons are cultured for a specified duration.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
GABA Application: A solution containing a sub-saturating concentration of GABA is applied to the neuron to elicit a baseline GABAA receptor-mediated current.
-
Compound Application: this compound is co-applied with GABA to determine its effect on the GABA-evoked current.
-
Data Acquisition: The resulting ionic currents are recorded using an amplifier and digitized for analysis.
-
Analysis: The amplitude and kinetics of the GABAA receptor currents in the presence and absence of this compound are compared to quantify the degree of potentiation.
Conclusion and Future Directions
The conflicting evidence surrounding the primary target of this compound underscores the complexities of small molecule drug discovery and the importance of rigorous, independent validation of initial findings. While the initial hypothesis of KCC2 activation presented a promising therapeutic strategy, the subsequent data supporting GABAA receptor potentiation as the primary mechanism of action necessitates a re-evaluation of this compound's therapeutic potential and its use as a chemical probe for studying KCC2 function.
For researchers in the field, it is critical to consider both proposed mechanisms when interpreting data from studies using this compound. Future investigations should aim to definitively resolve this controversy, perhaps through co-crystallization studies to determine if this compound directly binds to KCC2 or GABAA receptors, or through the development of more selective KCC2 modulators. For drug development professionals, the case of this compound serves as a cautionary tale, highlighting the need for comprehensive target validation and off-target screening throughout the drug discovery pipeline. A clear understanding of a compound's true molecular target is paramount for the development of safe and effective therapeutics.
References
The Enigmatic Molecule CLP257: A Technical Guide to its Discovery, Synthesis, and Controversial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CLP257, a novel thiazolidinone derivative, has emerged as a molecule of significant interest in the field of neuroscience, primarily for its potential to modulate neuronal chloride homeostasis. Initially heralded as a selective activator of the K-Cl cotransporter 2 (KCC2), this compound offered promise as a therapeutic agent for a range of neurological disorders characterized by impaired inhibitory neurotransmission, including neuropathic pain and epilepsy. However, subsequent investigations have cast doubt on its primary mechanism of action, suggesting that its effects may be mediated through the potentiation of GABA-A receptors. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical synthesis, and a detailed examination of the conflicting evidence surrounding its molecular target. It is intended to serve as a resource for researchers and drug development professionals seeking a thorough understanding of this intriguing and controversial compound.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel activators of KCC2. The screening assay utilized a neuroblastoma-glioma hybrid cell line (NG108-15) stably expressing the ratiometric chloride indicator, Clomeleon. This fluorescent protein allows for the measurement of intracellular chloride concentration ([Cl⁻]i) through Förster resonance energy transfer (FRET). A library of small molecules was screened for compounds that could reduce [Cl⁻]i, indicative of enhanced chloride extrusion, the primary function of KCC2. This effort led to the identification of a promising hit compound, which, following lead optimization, yielded this compound as a potent and selective KCC2 activator.
Chemical Synthesis
The chemical synthesis of this compound, chemically named (5Z)-5-[(4-fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone, is detailed in the patent application WO200997695 A1. The synthesis is a multi-step process, a summary of which is provided below.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined in the aforementioned patent document. Researchers are advised to consult the patent for precise reaction conditions, reagent quantities, and purification methods. A generalized synthetic scheme is as follows:
-
Step 1: Synthesis of the thiazolidinone core. This typically involves the reaction of a substituted thiourea with a haloacetic acid derivative to form the 2-imino-4-thiazolidinone scaffold.
-
Step 2: Knoevenagel condensation. The thiazolidinone core is then condensed with a substituted benzaldehyde, in this case, 4-fluoro-2-hydroxybenzaldehyde, to introduce the arylmethylene group at the 5-position of the thiazolidinone ring.
-
Step 3: Introduction of the pyridazinyl moiety. The final step involves the reaction of the intermediate from Step 2 with a suitable pyridazine derivative to yield the final product, this compound.
It is imperative for researchers intending to synthesize this compound to refer to the full patent documentation for a complete and safe protocol.
Proposed Mechanism of Action and Controversy
The initial characterization of this compound positioned it as a selective KCC2 activator. However, this has been a subject of scientific debate, with subsequent studies proposing an alternative mechanism involving GABA-A receptors. This section will detail the evidence for both proposed mechanisms.
This compound as a KCC2 Activator
The primary evidence supporting this compound as a KCC2 activator comes from the initial discovery paper by Gagnon et al. (2013). Their findings suggested that this compound:
-
Reduces intracellular chloride concentration in a KCC2-dependent manner.
-
Rescues KCC2 function in neurons where it has been downregulated.
-
Increases the surface expression of KCC2 on the neuronal membrane.
-
Exhibits efficacy in animal models of neuropathic pain, a condition associated with KCC2 dysfunction.
Quantitative Data Supporting KCC2 Activation
| Parameter | Value | Reference |
| EC₅₀ for KCC2 activation | 616 nM | [1] |
| Effect on KCC2 transport activity in oocytes | 61% increase at 200 nM | [1] |
Experimental Protocol: Clomeleon-Based Chloride Extrusion Assay
This assay was central to the discovery of this compound.
-
Cell Culture: NG108-15 cells stably expressing the Clomeleon chloride sensor are cultured in appropriate media.
-
Chloride Loading: Cells are incubated in a high-chloride extracellular solution to elevate intracellular chloride levels.
-
Compound Incubation: The cells are then exposed to a low-chloride solution containing the test compound (e.g., this compound) or vehicle control.
-
Fluorescence Imaging: The FRET signal from Clomeleon is monitored over time using fluorescence microscopy. A decrease in the FRET ratio indicates a reduction in intracellular chloride.
-
Data Analysis: The rate of chloride extrusion is calculated from the change in the FRET ratio over time.
This compound as a GABA-A Receptor Potentiator
-
This compound did not alter intracellular chloride levels in their hands using gramicidin perforated-patch clamp recordings.
-
The effects of this compound on neuronal activity were independent of KCC2 expression.
-
This compound potentiated currents mediated by GABA-A receptors.
Quantitative Data Supporting GABA-A Receptor Potentiation
| Parameter | Value | Reference |
| EC₅₀ for potentiation of muscimol-activated currents | 4.9 µM | [2] |
Experimental Protocol: Gramicidin Perforated-Patch Clamp Recording
This electrophysiological technique allows for the measurement of chloride currents while maintaining the endogenous intracellular chloride concentration.
-
Cell Preparation: Neurons are cultured on coverslips.
-
Pipette Filling: The recording pipette is filled with a solution containing gramicidin, which forms small pores in the cell membrane that are permeable to monovalent cations but not chloride.
-
Patch Formation: A high-resistance seal is formed between the pipette and the cell membrane.
-
Perforation: Gramicidin molecules from the pipette diffuse into the cell membrane, forming pores and allowing for electrical access to the cell.
-
GABA Application: GABA or a GABA-A receptor agonist (e.g., muscimol) is applied to the cell, and the resulting current is recorded.
-
This compound Application: The experiment is repeated in the presence of this compound to determine its effect on the GABA-A receptor-mediated current.
Conclusion and Future Directions
The case of this compound highlights the complexities inherent in drug discovery and mechanism of action studies. While initially identified as a promising KCC2 activator, the conflicting findings necessitate a cautious interpretation of its biological effects. The potentiation of GABA-A receptors represents a plausible alternative, or perhaps complementary, mechanism of action.
For researchers in the field, it is crucial to consider both possibilities when designing experiments and interpreting data involving this compound. Further studies are warranted to definitively elucidate the molecular target(s) of this compound. These may include:
-
Direct binding assays: To determine if this compound physically interacts with KCC2 or GABA-A receptor subunits.
-
Studies in KCC2 knockout models: To unequivocally assess the KCC2-dependence of its effects.
-
Structural biology studies: To understand the molecular basis of its interaction with its target(s).
A comprehensive understanding of this compound's mechanism of action is a prerequisite for its potential development as a therapeutic agent. This technical guide provides the foundational knowledge for researchers to engage with this enigmatic molecule and contribute to unraveling its therapeutic potential.
References
CLP257: A Selective KCC2 Activator for Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The K+/Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations. This chloride gradient is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission in the mature central nervous system (CNS).[1][2] Dysfunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and stress-related conditions, making it a compelling therapeutic target.[3][4] CLP257 has emerged as a novel small molecule reported to selectively activate KCC2, offering a potential new avenue for the treatment of these debilitating conditions. This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its proposed mechanism of action and relevant signaling pathways.
Core Concepts: KCC2 Function and Dysfunction
In mature neurons, the low intracellular chloride concentration established by KCC2 allows the opening of GABA-A and glycine receptor channels to mediate an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and synaptic inhibition.[2] In contrast, during early development or in pathological states, KCC2 function can be downregulated, leading to an accumulation of intracellular chloride. Under these conditions, GABA-A receptor activation can cause an efflux of chloride ions, leading to depolarization and aberrant neuronal excitation.[5][6] Restoring KCC2 function is therefore a promising strategy to re-establish inhibitory tone in the CNS.
This compound: A Putative Selective KCC2 Activator
This compound was identified through a high-throughput screen of over 92,500 compounds as an enhancer of KCC2-mediated chloride extrusion.[3][7] It is a member of an arylmethylidine family of compounds and has been characterized as a selective activator of KCC2.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species | Assay System | Reference |
| EC50 for KCC2 activation | 616 nM | Not Specified | Clomeleon Assay (NG108-cl cells) | [8] |
| Selectivity vs. other transporters | Inactive against NKCC1, KCC1, KCC3, KCC4 | Human | Rb+ flux assay (Xenopus laevis oocytes) | [4][8] |
| Selectivity vs. GABA-A Receptors | Negligible agonist activity (<0.2% of muscimol effect at 50 µM) | Rat | Recombinant α1β2γ2 GABA-A receptors (CHO cells) | [4][8] |
| Selectivity vs. other receptors/transporters | No significant inhibition (>30%) of 55 other radioligand-receptor interactions at 10 µM | Not Specified | Radioligand binding assays | [4] |
Table 2: In Vivo Efficacy of this compound and its Prodrug CLP290
| Model | Compound | Administration | Effect | Reference |
| Peripheral Nerve Injury (PNI) in rats | This compound | Local spinal | Normalized evoked field responses in the superficial dorsal horn | [4][7] |
| Peripheral Nerve Injury (PNI) in rats | This compound | Intraperitoneal (i.p.) | Normalized mechanical withdrawal thresholds | [7] |
| Peripheral Nerve Injury (PNI) in rats | CLP290 (prodrug) | Oral (p.o.) | Analgesic effect comparable to Pregabalin without motor impairment | [4] |
Mechanism of Action: The Controversy
While initial studies strongly supported this compound as a direct and selective KCC2 activator, subsequent research has presented conflicting evidence, suggesting an alternative mechanism of action involving the potentiation of GABA-A receptors. Both perspectives are presented here to provide a comprehensive and objective overview.
Evidence for KCC2 Activation
The primary evidence supporting this compound as a KCC2 activator comes from studies demonstrating its ability to:
-
Increase KCC2-dependent chloride extrusion: In cellular assays, this compound was shown to reduce intracellular chloride in a KCC2-dependent manner.[4][7]
-
Enhance KCC2 transport activity: In Xenopus oocytes expressing different cation-chloride cotransporters, this compound selectively increased the transport activity of KCC2.[4][8]
-
Restore KCC2 function in pathological models: In spinal slices from rats with peripheral nerve injury, a condition associated with reduced KCC2 function, this compound restored chloride transport and hyperpolarized the reversal potential for GABA-A currents (EGABA).[4]
-
Increase KCC2 plasma membrane expression: this compound was found to increase the cell surface expression of KCC2 in spinal cord neurons of rats with peripheral nerve injury.[4][9]
Evidence for GABA-A Receptor Potentiation
A subsequent study challenged the direct KCC2 activator hypothesis, proposing that this compound's effects are mediated through the potentiation of GABA-A receptors.[10][11] The key findings from this research include:
-
No change in intracellular chloride: Using gramicidin perforated-patch recordings in NG108-15 cells, this study did not observe a this compound-induced reduction in intracellular chloride.[10]
-
No increase in KCC2 surface expression: The study found that this compound did not increase the cell-surface levels of KCC2.[10][12]
-
Potentiation of GABA-A receptor currents: this compound was shown to potentiate GABA-A receptor-mediated currents in cultured hippocampal neurons with a half-maximal effective concentration (EC50) of 4.9 µM.[10][12][13] This potentiation was independent of KCC2 activity.[10]
More recent work suggests a dual mechanism, where this compound enhances KCC2 function and also acts as a positive allosteric modulator of extrasynaptic GABA-A receptors.[14]
Signaling Pathways and Experimental Workflows
KCC2 Regulatory Signaling Pathway
The function of KCC2 is tightly regulated by a complex network of signaling pathways involving various kinases and phosphatases that modulate its expression, trafficking, and activity at the plasma membrane. Brain-derived neurotrophic factor (BDNF) and its receptor TrkB are known to downregulate KCC2 function.[5] Intracellular chloride concentration itself can act as a second messenger, activating the WNK1 kinase, which in turn activates SPAK and OSR1 kinases to phosphorylate and inhibit KCC2.[6][15]
Caption: A simplified diagram of the KCC2 regulatory signaling pathway.
This compound High-Throughput Screening Workflow
The identification of this compound was the result of a high-throughput screening campaign designed to find enhancers of KCC2 activity.
Caption: Workflow for the discovery of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Clomeleon Assay for Intracellular Chloride Measurement
This fluorescence-based assay is used to measure changes in intracellular chloride concentration ([Cl-]i) in real-time.[4]
-
Cell Line: NG-108 cells, which endogenously express low levels of KCC2, are stably transfected with the ratiometric chloride-sensitive fluorescent protein, Clomeleon.
-
Assay Principle: Clomeleon consists of two fluorescent proteins, cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP), linked by a chloride-sensitive linker. The ratio of YFP to CFP fluorescence is dependent on the intracellular chloride concentration.
-
Procedure:
-
Plate Clomeleon-expressing NG-108 cells in a multi-well format.
-
Incubate cells with test compounds (e.g., this compound) or vehicle control.
-
Measure CFP and YFP fluorescence at specified time points using a fluorescence plate reader.
-
Calculate the YFP/CFP ratio to determine relative changes in [Cl-]i.
-
-
Controls: A low chloride buffer containing a cell-permeabilizing agent (e.g., Triton X-100) is used as a positive control for a maximal ratiometric change.[4]
Rubidium (Rb+) Flux Assay for Transporter Activity
This assay is used to assess the transport activity of KCC2 and other cation-chloride cotransporters.[4]
-
System: Xenopus laevis oocytes are microinjected with cRNA encoding the transporter of interest (e.g., KCC2, NKCC1, KCC1, KCC3, KCC4).
-
Assay Principle: KCC2 cotransports K+ and Cl- ions. Rubidium (Rb+), a congener of K+, can be used as a tracer for K+ transport. The uptake of the radioactive isotope 86Rb+ is measured as an index of transporter activity.
-
Procedure:
-
Pre-incubate cRNA-injected oocytes with the test compound (e.g., this compound) or vehicle.
-
Initiate the flux by adding a buffer containing 86Rb+.
-
After a defined incubation period, stop the flux by washing the oocytes with an ice-cold, isotope-free buffer.
-
Lyse the oocytes and measure the amount of intracellular 86Rb+ using a scintillation counter.
-
-
Selectivity Assessment: By comparing the 86Rb+ influx in oocytes expressing different transporters, the selectivity of the compound can be determined.
Electrophysiological Recordings in Spinal Cord Slices
This technique is used to measure the functional consequences of KCC2 modulation on neuronal activity.[4]
-
Preparation: Transverse spinal cord slices are prepared from adult rats (e.g., from animals with peripheral nerve injury).
-
Recording Configuration: Whole-cell patch-clamp recordings are performed on superficial dorsal horn (SDH) neurons.
-
Measurement of EGABA:
-
A chloride load is imposed on the neuron through the recording pipette.
-
GABA-A currents are evoked by local application of GABA or a GABA-A agonist.
-
The reversal potential of the GABA-A current (EGABA) is determined by applying voltage steps. A more hyperpolarized EGABA indicates a lower intracellular chloride concentration and enhanced chloride extrusion capacity.
-
-
Procedure: EGABA is measured before and after the application of this compound to assess its effect on chloride homeostasis in individual neurons.
Future Directions and Conclusion
This compound has been a pivotal tool compound in probing the therapeutic potential of KCC2 activation. The conflicting reports on its precise mechanism of action highlight the complexities of targeting ion transporters and underscore the need for continued research in this area. Future studies should aim to definitively resolve the mechanism of action of this compound and similar compounds. The development of novel, unequivocally selective KCC2 activators with favorable pharmacokinetic properties remains a high priority for the field.
Despite the ongoing debate regarding its direct target, the preclinical efficacy demonstrated with this compound and its prodrug, CLP290, in models of neuropathic pain and other neurological disorders validates KCC2 as a druggable target.[4] These findings have paved the way for the development of the next generation of KCC2-modulating therapeutics, which hold the promise of providing novel treatment options for a range of debilitating CNS disorders.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two developmental switches in GABAergic signalling: the K+–Cl− cotransporter KCC2 and carbonic anhydrase CAVII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apconix.com [apconix.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
The Role of ClC-7 in Neuronal Chloride Homeostasis: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user query referenced "Clp257." Based on a comprehensive literature review, this is likely a typographical error for either ClC-7 , a lysosomal chloride/proton antiporter critical for neuronal health, or This compound , a KCC2 co-transporter agonist. Given the context of the query focusing on a core chloride transporter's role, this whitepaper will focus on ClC-7 (Chloride Channel 7) , the protein product of the CLCN7 gene.
Executive Summary
Neuronal function is exquisitely sensitive to the precise control of ion gradients, with chloride (Cl⁻) homeostasis being paramount for robust synaptic inhibition. While plasma membrane transporters have traditionally been the focus of neuronal chloride regulation, the endolysosomal system, and specifically the Cl⁻/H⁺ antiporter ClC-7, has emerged as a critical player in maintaining neuronal health and function. Dysfunction of ClC-7 is directly linked to severe neurodegeneration and lysosomal storage diseases. This technical guide provides a comprehensive overview of the current understanding of ClC-7's role in neuronal chloride homeostasis, with a focus on its molecular function, the consequences of its dysregulation, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic avenues for neurodegenerative disorders associated with lysosomal dysfunction.
Introduction: Beyond the Plasma Membrane - The Lysosomal Nexus of Neuronal Chloride
Chloride homeostasis in mature neurons is primarily maintained by the differential activity of the Na-K-Cl cotransporter (NKCC1) and the K-Cl cotransporter (KCC2), which establish the low intracellular chloride concentration required for hyperpolarizing GABAergic and glycinergic neurotransmission. However, the intricate network of intracellular organelles, particularly the endolysosomal pathway, also plays a vital, albeit distinct, role in neuronal ion homeostasis.
ClC-7 is a member of the CLC family of chloride channels and transporters.[1] Unlike its plasma membrane-bound relatives, ClC-7 is predominantly localized to the membranes of late endosomes and lysosomes.[2][3] In a crucial partnership with its β-subunit Ostm1, ClC-7 functions as an electrogenic 2Cl⁻/H⁺ antiporter.[4] This transport mechanism is fundamental to the ionic homeostasis of these acidic organelles. Mutations in the CLCN7 gene lead to a spectrum of severe human diseases, including osteopetrosis, retinal degeneration, and profound neurodegeneration characterized by lysosomal storage, highlighting its indispensable role in neuronal function.[5][6]
Molecular and Physiological Function of ClC-7 in Neurons
ClC-7 is ubiquitously expressed, with particularly high levels in the central nervous system, including the hippocampus, cerebellum, and cortex.[3] Within neurons, it co-localizes extensively with the lysosomal marker Lamp-1, confirming its residence in late endosomal and lysosomal membranes.[7]
The ClC-7/Ostm1 Complex: A Functional Duality
ClC-7 forms an obligate complex with the single-pass transmembrane protein Ostm1. This association is critical for the stability and proper trafficking of ClC-7 to lysosomes; in the absence of Ostm1, ClC-7 is retained in the endoplasmic reticulum and degraded.[8] Consequently, loss-of-function mutations in either CLCN7 or OSTM1 result in nearly identical, severe disease phenotypes.[9]
Functionally, the ClC-7/Ostm1 complex mediates the exchange of two chloride ions for one proton across the lysosomal membrane.[4] This 2Cl⁻/H⁺ stoichiometry allows for the accumulation of chloride within the lysosome, driven by the proton gradient established by the vacuolar H⁺-ATPase (v-ATPase). While initially thought to provide the primary charge compensation for proton pumping, studies have shown that lysosomal pH remains largely unperturbed in the absence of ClC-7, suggesting other ions can fulfill this role.[5][8] Instead, the primary role of ClC-7 appears to be the regulation of lysosomal chloride concentration, which is crucial for the activity of certain lysosomal hydrolases and overall lysosomal function.
Impact on Neuronal Health and Excitability
The precise mechanisms by which ClC-7 dysfunction leads to neurodegeneration are still under active investigation. However, the prevailing hypothesis centers on the downstream consequences of impaired lysosomal function. The accumulation of undigested material within lysosomes, a hallmark of lysosomal storage diseases, is a prominent feature in neurons of ClC-7 knockout mice.[7] This lysosomal stress can trigger a cascade of pathological events, including impaired autophagy, mitochondrial dysfunction, and ultimately, neuronal apoptosis.
While ClC-7 does not directly set the transmembrane chloride gradient for synaptic transmission in the manner of KCC2 or NKCC1, its role in maintaining overall neuronal health is integral to proper circuit function. The profound neurodegeneration resulting from its absence would invariably lead to severe disruptions in neuronal excitability and network integrity.
Quantitative Data on ClC-7 Dysfunction in Neurons
The study of ClC-7 knockout (Clcn7⁻/⁻) and mutant mouse models has provided invaluable quantitative insights into the consequences of its loss of function.
| Parameter | Brain Region | Genotype | Age | Observation | Reference |
| Neuronal Cell Count | Somatosensory Cortex (S1BF) - Lamina IV | Clcn7⁻/⁻ | 4 weeks | ~40% reduction compared to WT | [9] |
| Somatosensory Cortex (S1BF) - Lamina V | Clcn7⁻/⁻ | 4 weeks | ~30% reduction compared to WT | [9] | |
| Somatosensory Cortex (S1BF) - Lamina VI | Clcn7⁻/⁻ | 4 weeks | ~50% reduction compared to WT | [9] | |
| Hippocampus (CA3) | Clcn7td/td (transport-deficient) | 10 months | Almost complete loss of pyramidal cells | [8] | |
| Lysosomal pH | Cultured Cortical Neurons | Clcn7⁻/⁻ | - | 4.82 ± 0.04 (no significant change from WT) | [7] |
| Lysosomal Chloride | Fibroblasts | Clcn7⁻/⁻ | - | Significantly decreased compared to WT | [8] |
| Glial Activation (GFAP-IR) | Somatosensory Cortex (S1BF) | Clcn7⁻/⁻ | 4 weeks | ~10-fold increase in optical density vs. WT | [9] |
| Ventral Posteromedial/Posterolateral Thalamic Nuclei (VPM/VPL) | Clcn7⁻/⁻ | 4 weeks | ~15-fold increase in optical density vs. WT | [9] |
WT: Wild-Type, GFAP-IR: Glial Fibrillary Acidic Protein Immunoreactivity
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ClC-7's neuronal function.
Quantification of Neuronal Loss in Mouse Brain
This protocol is adapted from methodologies used to assess neurodegeneration in Clcn7⁻/⁻ mice.[9]
Objective: To quantify the number of neurons in specific brain regions of interest.
Materials:
-
Clcn7⁻/⁻ and wild-type littermate mice (e.g., at 4 weeks of age).
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotectant solution (e.g., 30% sucrose in PBS).
-
Cryostat or freezing microtome.
-
Nissl stain (e.g., cresyl violet).
-
Microscope with an optical fractionator system (e.g., Stereo Investigator software).
Procedure:
-
Tissue Preparation: Anesthetize mice and perform transcardial perfusion with PBS followed by 4% PFA. Post-fix the brains in 4% PFA overnight at 4°C, then cryoprotect in 30% sucrose until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 40 µm thick) using a cryostat. Collect sections in series.
-
Nissl Staining: Mount one series of sections onto gelatin-coated slides. Stain with cresyl violet to visualize neuronal cell bodies.
-
Stereological Counting:
-
Define the region of interest (ROI), for example, Lamina IV of the somatosensory cortex, using anatomical landmarks.
-
Use an optical fractionator probe to systematically and randomly sample the ROI.
-
At each sampling site, count the number of Nissl-stained neurons within a 3D counting frame that do not intersect the exclusion planes.
-
The software will calculate the total estimated number of neurons in the ROI based on the number of counted cells and the sampling parameters.
-
-
Data Analysis: Compare the total neuron counts between Clcn7⁻/⁻ and wild-type mice using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Measurement of Lysosomal pH in Cultured Neurons
This protocol is based on the methods described by Kasper et al. (2005).[7]
Objective: To measure the steady-state pH of lysosomes in live cultured neurons.
Materials:
-
Primary neuronal cultures from Clcn7⁻/⁻ and wild-type mouse embryos.
-
Dextran-conjugated Oregon Green 488 (pH-sensitive dye).
-
Calibration buffers of known pH (ranging from 4.0 to 6.0) containing nigericin and monensin.
-
Fluorescence microscope with an excitation filter wheel and an emission detector.
Procedure:
-
Dye Loading: Incubate the cultured neurons with dextran-conjugated Oregon Green 488 for several hours to allow for endocytic uptake and delivery to lysosomes. Follow with a chase period in dye-free media.
-
Imaging: Mount the coverslips with cultured neurons onto the microscope stage. Excite the Oregon Green 488 sequentially at two wavelengths (e.g., 440 nm and 488 nm) and record the emission intensity at ~520 nm.
-
Calibration: At the end of each experiment, perfuse the cells with calibration buffers containing the ionophores nigericin and monensin to equilibrate the lysosomal pH with the external buffer pH. Record the fluorescence ratio at each known pH to generate a calibration curve.
-
Data Analysis: Convert the fluorescence ratios from the experimental recordings into pH values using the calibration curve.
Electrophysiological Recording of Plasma Membrane-Targeted ClC-7
Due to its lysosomal localization, studying the electrophysiological properties of ClC-7 requires targeting it to the plasma membrane through mutagenesis. This protocol is adapted from studies performing whole-cell patch-clamp on such mutants.[4]
Objective: To record the Cl⁻/H⁺ exchange currents mediated by the ClC-7/Ostm1 complex.
Materials:
-
HEK293 or CHO cells.
-
Expression plasmids for plasma membrane-targeted ClC-7 (ClC-7PM) and Ostm1.
-
Transfection reagent.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Extracellular and intracellular recording solutions.
-
Extracellular solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH adjusted to 7.4.
-
Intracellular solution (example): 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH adjusted to 7.2.
-
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding ClC-7PM and Ostm1. It is advisable to co-transfect a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Patch-Clamp Recording:
-
24-48 hours post-transfection, place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.
-
Approach a transfected cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol. For ClC-7, which shows strong outward rectification and slow activation, a protocol may consist of voltage steps from a holding potential of -80 mV to positive potentials (e.g., up to +140 mV) for several seconds, followed by a repolarizing step to measure tail currents.
-
-
Data Analysis: Analyze the current-voltage relationship, activation and deactivation kinetics, and reversal potential under different ionic conditions to confirm the 2Cl⁻/H⁺ exchange stoichiometry.
Signaling Pathways and Experimental Workflows
The function and pathological implications of ClC-7 can be visualized through several key pathways and workflows.
ClC-7/Ostm1 Trafficking and Function in the Lysosome
This diagram illustrates the essential partnership between ClC-7 and Ostm1 for proper trafficking and function at the lysosomal membrane.
Caption: ClC-7 requires Ostm1 for trafficking to the lysosome.
Pathological Cascade in ClC-7 Deficiency
This diagram outlines the proposed sequence of events leading from ClC-7 loss of function to neurodegeneration.
Caption: Hypothesized pathway from ClC-7 loss to neurodegeneration.
Experimental Workflow for Assessing ClC-7 Phenotype
This diagram provides a logical flow for the experimental investigation of a Clcn7 knockout mouse model.
Caption: Workflow for characterizing ClC-7 knockout mouse phenotype.
Conclusion and Future Directions
The lysosomal Cl⁻/H⁺ antiporter ClC-7 is a critical component of neuronal health. Its role extends beyond simple charge compensation for lysosomal acidification to the direct regulation of luminal chloride concentration, which is essential for proper degradative function. The severe neurodegeneration that results from ClC-7 deficiency underscores the importance of the endolysosomal pathway in maintaining neuronal homeostasis.
For drug development professionals, ClC-7 and the pathways it influences present novel therapeutic targets. Strategies aimed at restoring lysosomal function, either by modulating ClC-7 activity or by addressing the downstream consequences of its dysfunction, could hold promise for treating a range of neurodegenerative disorders characterized by lysosomal storage. Future research should focus on elucidating the precise molecular link between lysosomal chloride levels and neuronal death, identifying ClC-7 interacting partners that may serve as alternative therapeutic targets, and developing high-throughput screens for modulators of ClC-7/Ostm1 function. A deeper understanding of the intricate role of this lysosomal transporter will undoubtedly pave the way for innovative treatments for devastating neurological diseases.
References
- 1. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClC-7 is a slowly voltage-gated 2Cl−/1H+-exchanger and requires Ostm1 for transport activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of the chloride channel ClC-7 leads to lysosomal storage disease and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of the ClC-7 chloride channel leads to osteopetrosis in mice and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of the chloride channel ClC‐7 leads to lysosomal storage disease and neurodegeneration | The EMBO Journal [link.springer.com]
- 8. Transport activity and presence of ClC‐7/Ostm1 complex account for different cellular functions | EMBO Reports [link.springer.com]
- 9. academic.oup.com [academic.oup.com]
Initial In-Vitro Studies of CLP257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP257, with the chemical name (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone, is a small molecule that has garnered significant interest in the neuroscience community. Initial studies identified this compound as a selective activator of the neuronal K-Cl cotransporter KCC2.[1] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing inhibitory effects of GABAergic neurotransmission.[2] Consequently, KCC2 has emerged as a promising therapeutic target for neurological disorders characterized by impaired chloride homeostasis, such as neuropathic pain and epilepsy.[2][3][4] However, the mechanism of action of this compound has been a subject of debate, with subsequent studies suggesting it may not directly activate KCC2 but rather potentiate GABAA receptor activity.[2][5] This guide provides an in-depth overview of the initial in-vitro studies of this compound, presenting the conflicting findings and the experimental protocols used to evaluate its activity.
Contrasting Mechanisms of Action: KCC2 Activator vs. GABAA Receptor Potentiator
The KCC2 Activation Hypothesis
Initial reports described this compound as a selective KCC2 activator with an EC50 of 616 nM.[1] These studies suggested that this compound restores impaired chloride transport in neurons with diminished KCC2 activity.[1] The proposed mechanism involved the post-translational modulation of plasmalemmal KCC2 protein turnover, leading to an increase in the cell surface expression of KCC2 monomers and dimers.[3][6] This was purported to enhance chloride extrusion and hyperpolarize the reversal potential for GABA (EGABA) in neurons with compromised KCC2 function.[3]
The GABAA Receptor Potentiation Counter-Hypothesis
Conversely, a later study published in Nature Medicine challenged the role of this compound as a direct KCC2 activator.[2][5] This research found that this compound did not alter intracellular chloride levels in NG108-15 cells, nor did it increase KCC2-mediated thallium influx in HEK293 cells expressing KCC2.[5] Furthermore, this study reported that this compound did not increase the cell-surface expression of KCC2.[2] Instead, their findings indicated that this compound potentiates GABAA receptor currents, with a half-maximal effective concentration (EC50) of 4.9 µM for the potentiation of muscimol-activated currents in cultured neurons.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in-vitro studies of this compound.
Table 1: Reported Potency of this compound
| Parameter | Reported Value | Experimental System | Reference |
| EC50 for KCC2 Activation | 616 nM | Not specified | [1] |
| EC50 for GABAA Receptor Potentiation | 4.9 µM | Cultured neurons (muscimol-activated currents) | [5][7] |
Table 2: Effects of this compound on Ion Transport and Protein Expression
| Experiment | This compound Effect (as initially reported) | This compound Effect (as reported in conflicting study) | Reference |
| Intracellular Cl- in NG108-15 cells | Significant reduction | No change | [2] |
| KCC2-mediated Tl+ influx | Increase | No increase | [5] |
| KCC2 Surface Expression | Increase | No increase; reduction at higher concentrations | [2][5] |
| KCC2 Transport Activity in Oocytes | 61% increase (at 200 nM) | Not addressed | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
HEK293, N2a, and NG108-15 Cells: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5] NG108-15 cells stably expressing the chloride-sensitive fluorescent protein Chlomeleon were grown in standard NG108-15 medium supplemented with G418.[5]
-
Primary Neuronal Cultures: Hippocampal and cortical neurons were cultured from embryonic day 18 (E18) rat embryos. Cultures were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 18-21 days before experiments.[5]
Measurement of Intracellular Chloride ([Cl-]i)
-
Gramicidin Perforated-Patch Recordings: This technique was used to measure [Cl-]i in NG108-15 cells without dialyzing the intracellular contents.[2]
-
Chloride Imaging with Chlomeleon: NG108-15 cells stably expressing the ratiometric chloride indicator Chlomeleon were used to monitor changes in [Cl-]i.[5]
Thallium (Tl+) Influx Assay for KCC2 Activity
This assay indirectly measures KCC2 activity, as KCC2 can transport Tl+ in place of K+.
-
Cell Preparation: HEK293 cells exogenously expressing KCC2 were used.[5]
-
Assay Procedure:
-
Cells were incubated with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence was established.
-
This compound or control (DMSO) was added.
-
Tl+ was added to the extracellular solution.
-
The change in fluorescence, indicating Tl+ influx, was measured over time.[5]
-
KCC2 Surface Expression Assay
-
Cell Transfection: N2a cells were transfected with constructs encoding tagged KCC2.[2][5]
-
Immunostaining: Cells were stained for the extracellular tag to label surface-expressed KCC2 and for total KCC2 after permeabilization.
-
Imaging and Quantification: The fluorescence intensity of surface and total KCC2 was imaged and quantified to determine the ratio of surface to total protein.[5]
Electrophysiology (Whole-Cell Patch-Clamp)
-
GABAA Receptor Current Recordings: Whole-cell patch-clamp recordings were performed on cultured hippocampal neurons to measure currents evoked by the GABAA receptor agonist muscimol.[5]
-
Solutions: The intracellular solution contained a high concentration of chloride to isolate GABAA receptor currents.
-
Drug Application: this compound was applied to the bath to determine its effect on the muscimol-evoked currents.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound as a KCC2 activator.
Caption: Experimental workflow for testing this compound's effect on GABAA receptors.
Caption: Logical workflow of the thallium influx assay.
The initial in-vitro studies of this compound have presented a complex and evolving story. While first hailed as a selective KCC2 activator, subsequent rigorous investigation has cast doubt on this mechanism, suggesting instead a role as a GABAA receptor potentiator. This highlights the critical importance of independent replication and the use of multiple experimental approaches in drug discovery and validation. For researchers working with this compound, it is imperative to consider both proposed mechanisms of action and to design experiments that can disambiguate its effects. The ultimate therapeutic potential of this compound and similar compounds will depend on a clear understanding of their molecular targets and downstream physiological consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of CLP257: An In-depth Technical Guide
Executive Summary: CLP257 is a small molecule initially identified as a first-in-class selective activator of the K-Cl cotransporter KCC2. Subsequent research, however, has presented a conflicting pharmacological profile, suggesting its primary mechanism of action may be the potentiation of GABA-A receptors, with no direct activation or binding to KCC2. This guide provides a comprehensive overview of the available data, detailing the quantitative pharmacology, experimental methodologies, and the ongoing scientific debate surrounding its true mechanism of action. It is intended for researchers and drug development professionals investigating neuronal chloride homeostasis and related therapeutic targets.
Core Pharmacological Hypotheses
The pharmacological identity of this compound is a subject of debate, with two primary, conflicting hypotheses dominating the literature.
The KCC2 Activator Hypothesis
Initial groundbreaking research identified this compound as a selective activator of the KCC2 transporter.[1][2] This hypothesis posits that this compound enhances the cell surface expression and functional activity of KCC2, thereby restoring chloride extrusion in neurons where KCC2 function is compromised.[1][2] This mechanism is proposed to be beneficial in pathologies associated with KCC2 hypofunction, such as neuropathic pain and epilepsy.[3][4][5] The activation was reported to be post-translational, increasing the presence of KCC2 monomers and dimers on the plasma membrane.[1][2]
The GABA-A Receptor Potentiator Hypothesis
A later, comprehensive study challenged the initial findings, reporting that this compound does not bind to or modulate KCC2 activity.[6][7] Instead, this research demonstrated that this compound potentiates GABA-A receptor currents.[6] This alternative mechanism suggests that the observed physiological and behavioral effects of this compound are independent of KCC2 and are instead mediated by the enhancement of GABAergic inhibition.[6][7] This study also identified several other off-target interactions, most notably potent inhibition of MAO-B.[6]
Quantitative Pharmacological Data
The quantitative data for this compound reflects the dual hypotheses regarding its mechanism of action. The data is summarized below for direct comparison.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Target | Value | Assay Type | Source |
|---|---|---|---|---|
| EC50 | KCC2 Activation | 616 nM | Fluorometric Cl⁻ Extrusion Assay | [1][4] |
| EC50 | GABA-A Receptor Potentiation | 4.9 µM | Whole-cell Patch Clamp (Muscimol-activated currents) |[6][7] |
Table 2: Selectivity and Off-Target Profile of this compound
| Target/Assay | Concentration | Result | Conclusion | Source |
|---|---|---|---|---|
| NKCC1, KCC1, KCC3, KCC4 | 200 nM | No change in transport activity | Selective for KCC2 over other CCCs | [1][2] |
| GABA-A Receptors (α1β2γ2) | 50 µM | < 0.2% of the effect of 5 µM muscimol | Negligible direct agonist activity | [1][2] |
| Radioligand Binding Panel (55 targets) | 10 µM | No target inhibited by > 30% | High selectivity at this concentration | [2] |
| Contradictory Findings | ||||
| KCC2 Binding Assay | Not Specified | No binding observed | Lack of direct interaction with KCC2 | [6][7] |
| KCC2-mediated Tl⁺ Influx | 50 µM | No increase in influx | Does not enhance KCC2 transport activity | [8] |
| MAO-B | Not Specified | Potent inhibition (nanomolar efficacy) | Identified as a primary off-target | [6] |
| PPARγ, 5-HT1A, Adenosine Transporter | Low µM range | Binding observed | Additional identified off-targets |[6] |
Table 3: In Vivo Efficacy and Pharmacokinetics (Rat Models)
| Model | Administration | Dose | Outcome | Source |
|---|---|---|---|---|
| Peripheral Nerve Injury (PNI) | Intraperitoneal (i.p.) | 100 mg/kg | Normalized mechanical withdrawal thresholds | [3] |
| Peripheral Nerve Injury (PNI) | Oral (p.o.) - CLP290 Prodrug | Not Specified | Analgesic effect equivalent to Pregabalin without motor impairment | [2][3] |
| Pharmacokinetics | This compound (i.v.) | This compound (i.p.) | CLP290 (p.o.) | [2][3] |
| Parameter | Value | Value | Value | |
| Cmax | ~10,000 ng/mL | ~1,500 ng/mL | ~400 ng/mL (as this compound) |
| Tmax | Immediate | ~1 hour | ~2 hours | |
Experimental Protocols and Methodologies
KCC2 Activity and Expression Assays (Pro-KCC2 Hypothesis)
-
Fluorometric Chloride Extrusion Assay: This high-throughput screening method was used to identify KCC2 activators.[2] It typically involves using a genetically encoded chloride sensor (e.g., Clomeleon) expressed in cells. Changes in intracellular chloride concentration ([Cl⁻]i) are measured via fluorescence resonance energy transfer (FRET) in response to compound application, providing a functional readout of chloride transport.[9]
-
Rubidium (Rb⁺) Flux Assay: The activity of cation-chloride cotransporters can be assessed by measuring the influx of a potassium congener like Rubidium-86 (⁸⁶Rb⁺) or non-radioactive rubidium.[2] For KCC2, this assay is performed in a sodium-free, high-chloride buffer to isolate KCC2-mediated influx. This compound (200 nM) was reported to increase KCC2 transport activity by 61% in Xenopus laevis oocytes expressing the transporter.[2]
-
Immunoblotting for KCC2 Surface Expression: To determine if this compound affects the amount of KCC2 at the cell surface, spinal cord slices were pre-treated with BDNF (to downregulate KCC2) and then incubated with this compound.[2] Cell surface proteins were then biotinylated, isolated, and subjected to western blotting to quantify the levels of KCC2 monomers and dimers at the plasma membrane. This study found that this compound increased the cell surface expression of both forms.[2]
KCC2 and GABA-A Receptor Assays (Pro-GABA-A Hypothesis)
-
Thallium (Tl⁺) Influx Assay: This functional assay uses a thallium-sensitive fluorescent dye to measure cation influx through KCC2 in HEK293 cells exogenously expressing the transporter.[8] In these experiments, this compound (up to 50 µM) did not increase KCC2-mediated Tl⁺ influx, whereas the known KCC2 activator N-ethylmaleimide (NEM) did.[8]
-
Backscattering Interferometry: This biophysical technique was used to measure direct binding of this compound to purified human KCC2 protein.[6] While the KCC2 inhibitor VU0463271 showed robust binding, no binding was detected for this compound.[6]
-
Whole-Cell Electrophysiology: To assess effects on GABA-A receptors, whole-cell patch-clamp recordings were performed on cultured hippocampal neurons.[6] Currents were evoked by applying a subsaturating concentration of the GABA-A agonist muscimol. Co-application of this compound was found to rapidly and reversibly potentiate these currents in a dose-dependent manner (EC₅₀ = 4.9 µM).[6][7] This potentiation was not prevented by KCC2 inhibition or knockdown, indicating a KCC2-independent mechanism.[6][7]
Visualizations: Pathways and Workflows
Signaling and Logic Diagrams
Caption: Proposed pathway for the KCC2 Activator Hypothesis of this compound action.
Caption: Workflow for assessing KCC2 activity via fluorescence-based Cl- extrusion.
Caption: Logical diagram illustrating the conflicting mechanisms of action for this compound.
Conclusion and Recommendations for Researchers
This compound presents a complex pharmacological profile. Initially hailed as a selective KCC2 activator, subsequent evidence strongly suggests it functions as a GABA-A receptor potentiator with no direct effect on KCC2.[1][6][7] The in vivo analgesic and anticonvulsant effects could plausibly be explained by either mechanism, complicating the interpretation of studies using this compound.
For drug development professionals and researchers, the following considerations are critical:
-
Acknowledge the Controversy: Any study utilizing this compound should explicitly acknowledge the dual hypotheses regarding its mechanism of action.
-
Concentration is Key: The reported potentiation of GABA-A receptors occurs in the low micromolar range (EC₅₀ ~4.9 µM), whereas the disputed KCC2 activation was reported at a lower nanomolar concentration (EC₅₀ ~616 nM).[1][6] However, some studies have noted potential KCC2-related effects at 1 µM, with GABAergic effects dominating at higher concentrations (30-50 µM).[4][10][11]
-
Use Appropriate Controls: When using this compound to probe KCC2 function, it is imperative to include controls to rule out GABA-A receptor-mediated effects. This could involve using GABA-A antagonists or assessing effects in the presence of KCC2 inhibitors like VU0240551 or VU0463271.
Despite the ambiguity, this compound and its prodrug CLP290 remain valuable pharmacological tools that have spurred significant interest in KCC2 as a therapeutic target for a wide range of neurological disorders.[5][12] Future research should focus on developing more specific KCC2 modulators to definitively validate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 10. eneuro.org [eneuro.org]
- 11. eneuro.org [eneuro.org]
- 12. researchgate.net [researchgate.net]
Technical Guide: CLP257 and its Interaction with the KCC2 Co-transporter
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The K⁺-Cl⁻ co-transporter KCC2 is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations, which is essential for fast synaptic inhibition mediated by GABA-A and glycine receptors. Its dysfunction is implicated in numerous neurological disorders, making it a prime therapeutic target. The small molecule CLP257 was initially identified as a selective activator of KCC2 with a reported half-maximal effective concentration (EC50) of 616 nM.[1][2] It was proposed to work by increasing the plasma membrane expression of KCC2.[3]
However, this initial finding has been contested. Subsequent research has suggested that this compound does not directly activate KCC2 but instead acts as a positive allosteric modulator of GABA-A receptors, with an EC50 of 4.9 µM.[4] More recent studies propose a nuanced mechanism where this compound enhances KCC2 function by reducing its membrane diffusion and promoting its clustering, independent of changes in total expression or phosphorylation of its regulatory sites.[5][6][7] This guide provides a comprehensive overview of the quantitative data, the conflicting and evolving mechanisms of action, and the detailed experimental protocols used to characterize the effects of this compound.
Quantitative Data Summary
The pharmacological profile of this compound is complex, with reported activities varying significantly depending on the experimental system. The following tables summarize the key quantitative data from seminal studies.
Table 1: Potency and Selectivity of this compound
| Target/Effect | Reported EC50 / IC50 | Assay Type | Key Finding | Reference |
| KCC2 Activation | 616 nM | FRET-based [Cl⁻]i Assay | Initially identified as a potent KCC2 activator. | [1][2] |
| GABA-A Receptor Potentiation | 4.9 µM | Electrophysiology | Potentiates muscimol-activated currents; effect is KCC2-independent. | [4] |
| Selectivity | Inactive | Rb⁺-flux Assay | No significant activity on other cation-chloride co-transporters (NKCC1, KCC1, KCC3, KCC4). | [3] |
| Selectivity | > 10 µM | Radioligand Binding | No significant inhibition of 55 other common CNS receptors. | [3] |
Table 2: Key Experimental Concentrations of this compound
| Concentration | Experimental System | Observed Effect | Reference |
| 25 µM | Spinal Slices (BDNF-treated) | Increased rate of Cl⁻ accumulation. | [3] |
| 30 µM | NG108-15 Cells | No change in intracellular Cl⁻ values after 5-hour exposure. | [4] |
| 50 µM | HEK293-KCC2 Cells | No increase in KCC2-mediated Tl⁺ influx. | [4][8] |
| 100 µM | Rat Hippocampal Neurons | Increased KCC2-dependent chloride extrusion (ΔEGABA). | [6] |
Mechanisms of Action: An Evolving Picture
The mechanism by which this compound exerts its biological effects is a subject of significant debate and ongoing research. Three main hypotheses have emerged.
Initial Hypothesis: Increased KCC2 Surface Expression
The initial discovery by Gagnon et al. (2013) proposed that this compound enhances KCC2 function by modulating its trafficking. In models where KCC2 function was impaired (e.g., after BDNF treatment), this compound was found to increase the cell surface expression of both monomeric and dimeric forms of KCC2, thereby rescuing chloride transport.[3] This suggests a post-translational mechanism that inhibits the internalization or promotes the stabilization of KCC2 at the plasma membrane.
Counter-Argument: GABA-A Receptor Potentiation
A subsequent study by Cardarelli et al. (2017) challenged the role of this compound as a direct KCC2 activator.[4] Using multiple orthogonal assays, including thallium flux and gramicidin perforated-patch recordings, they found no evidence of KCC2 activation.[4][8] Their investigation revealed that the cell line used in the original screening (NG108-15) did not express detectable levels of KCC2 protein.[4] Instead, they demonstrated that this compound potentiates GABA-A receptor currents independently of KCC2 activity.[4] This suggests that the physiological effects observed in vivo may be attributable to modulation of GABAergic inhibition rather than direct KCC2 enhancement.
Emerging View: Modulation of KCC2 Membrane Dynamics
More recent evidence from Donneger et al. (2023) provides a more nuanced picture.[5][6][7] This work suggests that while this compound may not increase the total surface expression of KCC2, it enhances its function by altering its behavior within the plasma membrane. Specifically, this compound was shown to reduce the lateral diffusion of KCC2 and promote its clustering.[6][7] This stabilization and organization of KCC2 transporters could lead to more efficient ion transport without changing the overall number of transporters on the cell surface. This effect was observed to be independent of the phosphorylation of canonical KCC2 regulatory sites.[5][7]
Key Experimental Protocols
The conflicting data surrounding this compound's mechanism of action can be partly understood by examining the different experimental methodologies employed.
FRET-Based Intracellular Chloride Assay (SuperClomeleon)
This assay was used in the original high-throughput screen that identified this compound.[3] It provides a ratiometric fluorescent readout of intracellular chloride concentration ([Cl⁻]i).
-
Principle: Cells are transfected with a genetically encoded sensor, SuperClomeleon, which consists of two fluorescent proteins (CFP and YFP).[9] When chloride binds to the sensor, it undergoes a conformational change that decreases the efficiency of Fluorescence Resonance Energy Transfer (FRET) from CFP to YFP.[9] An increase in the YFP/CFP emission ratio therefore corresponds to a decrease in [Cl⁻]i, indicating active chloride extrusion.[9][10]
-
Methodology:
-
Cell Plating: HEK-293 or neuronal cells stably expressing the SuperClomeleon sensor are plated in 384-well plates.[10]
-
Compound Incubation: Cells are incubated with this compound at various concentrations.
-
Fluorescence Reading: The plate is read in a kinetic plate reader, exciting at ~440 nm and measuring emissions for CFP (~480 nm) and YFP (~536 nm) over time.[10]
-
Data Analysis: The YFP/CFP ratio is calculated for each well. A dose-dependent increase in this ratio is used to determine the EC50 for chloride extrusion.
-
References
- 1. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 2. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring Changes in Intracellular Chloride Levels Using the FRET-Based SuperClomeleon Sensor in Organotypic Hippocampal Slices [bio-protocol.org]
- 10. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Clp257: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Clp257, a small molecule that has garnered significant interest in the neuroscience community. This document details its chemical properties, proposed mechanisms of action, and the experimental findings that have shaped our current understanding. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Compound Details
| Property | Value | Source |
| CAS Number | 1181081-71-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₄FN₃O₂S | [1][2][4][5] |
| Molecular Weight | 307.34 g/mol | [2][3][4][5] |
| Chemical Name | (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone | [1][4] |
| SMILES | FC1=CC=C(/C=C2\SC(N3NCCCC3)=NC\2=O)C(O)=C1 | [1] |
| InChI Key | SKCADXVKQRCWTR-GHXNOFRVSA-N | [1][2] |
Proposed Mechanism of Action: A Tale of Two Theories
The primary biological activity attributed to this compound is the modulation of neuronal chloride homeostasis, a critical factor in inhibitory neurotransmission. However, the precise mechanism remains a subject of scientific debate. Two main hypotheses have been put forward:
-
KCC2 Co-transporter Activation: The initial and most widely cited theory posits that this compound acts as a selective activator of the K⁺-Cl⁻ co-transporter 2 (KCC2).[2][4][6][7] KCC2 is crucial for extruding chloride ions from neurons, thereby maintaining the low intracellular chloride concentration necessary for the hyperpolarizing (inhibitory) action of GABAA receptors. Downregulation or dysfunction of KCC2 is implicated in various neurological disorders, including neuropathic pain and epilepsy. The proposed action of this compound is to enhance KCC2-mediated chloride extrusion, thus restoring inhibitory tone.
-
GABAA Receptor Potentiation: Subsequent research has challenged the KCC2 activator hypothesis, suggesting instead that this compound's effects are mediated through the potentiation of GABAA receptor activity.[8] This alternative mechanism proposes that this compound directly enhances the function of GABAA receptors, leading to increased chloride influx and neuronal inhibition, independent of KCC2 activity.
The following sections will delve into the key experimental evidence supporting both proposed mechanisms.
Experimental Evidence and Protocols
Evidence for KCC2 Activation (Gagnon et al., 2013)
The seminal work introducing this compound identified it through a high-throughput screen for compounds that could reduce intracellular chloride concentration ([Cl⁻]i) in a neuroblastoma-glioma hybrid cell line (NG108-15) endogenously expressing low levels of KCC2.[2]
Key Experiments and Findings:
-
Chloride Extrusion Assay: A fluorometric assay using the Clomeleon chloride sensor was employed to screen a library of small molecules. This compound was identified as a compound that lowered [Cl⁻]i.
-
Selectivity Assays:
-
HEK293 Cells: this compound showed no activity in HEK293 cells, which express other chloride co-transporters (NKCC1, KCC1, KCC3, KCC4) but not KCC2, suggesting selectivity for KCC2.[1]
-
Xenopus Oocytes: In Xenopus oocytes expressing different cation-chloride co-transporters, this compound selectively increased KCC2 transport activity.[1]
-
-
Electrophysiology in Spinal Slices: In spinal cord slices from a rat model of peripheral nerve injury (PNI), where KCC2 function is downregulated, this compound was shown to:
-
In Vivo Studies: In a rat model of PNI, systemic administration of this compound was found to alleviate mechanical hypersensitivity.[1]
Experimental Workflow for KCC2 Activation Hypothesis:
Caption: Experimental workflow to investigate this compound as a KCC2 activator.
Signaling Pathway for KCC2 Activation:
Caption: Proposed signaling pathway for this compound-mediated KCC2 activation.
Evidence for GABAA Receptor Potentiation (Cardarelli et al., 2017)
A subsequent study challenged the findings of Gagnon et al., proposing an alternative mechanism of action for this compound.
Key Experiments and Findings:
-
Replication of [Cl⁻]i Measurements: Using gramicidin perforated-patch recordings in NG108-15 cells, this study did not observe a change in intracellular chloride levels after a 5-hour exposure to this compound.[9]
-
KCC2 Activity Assays: In HEK293 cells exogenously expressing KCC2, a thallium influx assay showed that this compound did not increase KCC2-mediated ion transport.[8][10]
-
KCC2 Surface Expression: The study found that this compound did not increase the cell-surface expression of KCC2.[8][9]
-
GABAA Receptor Electrophysiology: In cultured rat hippocampal neurons, this compound was shown to potentiate GABAA receptor currents activated by muscimol, with a half-maximal effective concentration (EC₅₀) of 4.9 μM.[8][9] This potentiation was independent of KCC2 activity.[8]
Experimental Workflow for GABAA Receptor Potentiation Hypothesis:
Caption: Experimental workflow investigating this compound's effect on GABAA receptors.
Signaling Pathway for GABAA Receptor Potentiation:
Caption: Proposed signaling pathway for this compound-mediated GABAA receptor potentiation.
Summary of Quantitative Data
| Parameter | Value | Cell/System | Study |
| EC₅₀ (KCC2 Activation) | 616 nM | NG108-15 cells | Gagnon et al.[1][2][3][6][7] |
| EC₅₀ (GABAA Potentiation) | 4.9 µM | Cultured Hippocampal Neurons | Cardarelli et al.[8][9] |
| KCC2 Transport Increase | 61% at 200 nM | Xenopus Oocytes | Gagnon et al.[1] |
| Increase in Cl⁻ Accumulation Rate (PNI Slices) | 45% at 25 µM | Rat Spinal Slices | Gagnon et al.[1] |
| Increase in Cl⁻ Accumulation Rate (BDNF-treated Slices) | 26% at 25 µM | Rat Spinal Slices | Gagnon et al.[1] |
| Inhibition of Radioligand-Receptor Interactions | < 30% at 10 µM for 55 targets | Radioligand Binding Assays | Gagnon et al.[1] |
| GABAA Agonist Activity | < 0.2% of 5 µM muscimol effect at 50 µM | CHO cells with α1β2γ2 GABAA receptors | Gagnon et al.[1] |
Conclusion
This compound remains a molecule of significant interest due to its potential to modulate neuronal inhibition. The conflicting findings regarding its mechanism of action highlight the complexities of neuronal chloride regulation and underscore the importance of rigorous, multi-faceted experimental approaches in drug discovery. While the initial promise of this compound as a selective KCC2 activator has been questioned, its activity at GABAA receptors presents an alternative therapeutic avenue. Further research is warranted to fully elucidate the molecular targets of this compound and to reconcile the existing experimental data. This guide provides a foundation for researchers to navigate the current literature and design future studies aimed at unlocking the full therapeutic potential of this and related compounds.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Restoration of Spinal Inhibition via Druggable Enhancement of Potassium-Chloride Cotransporter KCC2–Mediated Chloride Extrusion in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Clp257 in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Clp257, a novel small molecule KCC2 (K-Cl cotransporter 2) enhancer, for the treatment of neuropathic pain. This document consolidates key findings on its mechanism of action, efficacy in established animal models, and pharmacokinetic profile, offering a valuable resource for those involved in pain research and the development of new analgesic therapies.
Core Concept: Restoring Neuronal Inhibition through KCC2 Enhancement
Neuropathic pain is often characterized by a state of neuronal hyperexcitability in the spinal cord's dorsal horn. A key contributor to this is the disruption of inhibitory neurotransmission, primarily mediated by GABA (gamma-aminobutyric acid). In healthy neurons, GABA binding to its receptor (GABA-A) leads to an influx of chloride ions (Cl-), hyperpolarizing the neuron and thus inhibiting its activity. This process is dependent on a low intracellular chloride concentration, which is maintained by the KCC2 transporter.
Following peripheral nerve injury, the expression and function of KCC2 are significantly reduced in dorsal horn neurons.[1][2] This leads to an accumulation of intracellular chloride, diminishing the hyperpolarizing effect of GABA and, in some cases, even causing a depolarizing, excitatory response.[1] This "GABAergic disinhibition" is a major driver of the pain hypersensitivity seen in neuropathic conditions.[1][3]
This compound emerges as a therapeutic candidate by directly addressing this underlying pathology. It is a KCC2-selective enhancer that has been shown to restore the transporter's function, thereby re-establishing the low intracellular chloride levels necessary for effective GABAergic inhibition.[1][4][5]
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is rooted in its ability to modulate the KCC2 transporter, leading to a cascade of events that ultimately dampen neuronal hyperexcitability.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating this compound and its orally bioavailable prodrug, CLP290, in rat models of neuropathic pain.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Peripheral Nerve Injury (PNI)
| Treatment Group | Dose (mg/kg, IP) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| PNI + Vehicle | - | ~5 | 0% |
| PNI + this compound | 10 | ~8 | ~30% |
| PNI + this compound | 20 | ~12 | ~70% |
| PNI + this compound | 40 | ~15 | ~100% |
| Sham | - | ~15 | N/A |
Data extrapolated from graphical representations in Ferrini et al., 2017. The paw withdrawal threshold in grams (g) is a measure of mechanical allodynia; a higher threshold indicates reduced pain sensitivity.
Table 2: Comparative Analgesic Efficacy of CLP290 and Pregabalin
| Treatment Group | Dose (mg/kg, PO) | Maximum Analgesic Effect |
| CLP290 | 100 | Equivalent to Pregabalin |
| Pregabalin | 30 | Equivalent to CLP290 |
This comparison highlights that while a higher dose of CLP290 was required, it achieved a similar maximal analgesic effect to pregabalin.[6]
Table 3: Pharmacokinetic Parameters of this compound and CLP290 in Rats
| Compound | Administration Route | Apparent Half-life (t1/2) |
| This compound | IV, IP, PO | Rapidly metabolized |
| CLP290 (prodrug) | PO | ~5 hours |
CLP290 was designed as a carbamate prodrug to protect the active molecule, this compound, from rapid glucuronidation, thereby improving its pharmacokinetic profile for oral administration.[6]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The Chronic Constriction Injury (CCI) model is a widely used and validated rodent model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[7][8][9][10]
-
Species and Strain: Male Sprague-Dawley rats are commonly used.[8]
-
Surgical Procedure:
-
Post-operative Care: Animals are allowed to recover for a period of 10-14 days, during which time neuropathic pain behaviors develop and stabilize.[8]
Behavioral Assay: Mechanical Allodynia Assessment (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using the von Frey test.[3][4][11][12]
-
Apparatus:
-
Procedure (Up-Down Method):
-
The test begins with a filament near the expected 50% withdrawal threshold.[4]
-
The filament is applied perpendicularly to the paw with enough force to cause a slight buckling for 6-8 seconds.[4]
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, a weaker filament is used for the next trial. If there is no response, a stronger filament is used.[4]
-
This process is repeated until the 50% paw withdrawal threshold is determined using a specific formula.[4]
-
-
Data Analysis: The paw withdrawal threshold in grams is calculated, with a lower threshold indicating increased mechanical sensitivity (allodynia).
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a preclinical study evaluating this compound and the logical relationship of its therapeutic effect.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of this compound and its prodrug, CLP290, as a novel therapeutic strategy for neuropathic pain. By targeting the underlying mechanism of GABAergic disinhibition through the enhancement of KCC2 function, this approach offers a potential advantage over existing treatments that primarily provide symptomatic relief. The oral efficacy of CLP290 and its favorable comparison to pregabalin in animal models are particularly encouraging.
Future research should focus on further elucidating the long-term efficacy and safety of KCC2 enhancers, exploring their potential in other chronic pain conditions, and ultimately, translating these promising preclinical findings into clinical trials for patients suffering from neuropathic pain.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 5. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 9. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of CLP257 in Epilepsy Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CLP257 has emerged as a compound of interest in the field of epilepsy research, sparking both excitement and significant scientific debate. Initially lauded as a selective activator of the K+-Cl- cotransporter KCC2, it offered a novel therapeutic strategy for restoring inhibitory GABAergic signaling in epileptic conditions. However, subsequent research has challenged this primary mechanism, suggesting that this compound's anticonvulsant effects may instead be mediated through the potentiation of GABAA receptors. This technical guide provides an in-depth overview of the current understanding of this compound, presenting the conflicting evidence, quantitative data from key experiments, detailed experimental protocols, and visualizations of the proposed signaling pathways. The aim is to offer a comprehensive resource for researchers and drug development professionals navigating the complexities of this compound's potential in epilepsy treatment.
The Controversy: KCC2 Activator vs. GABAA Receptor Potentiator
The central debate surrounding this compound revolves around its precise molecular target and mechanism of action.
The KCC2 Hypothesis: The initial proposition was that this compound enhances the function of KCC2, a neuron-specific chloride extruder crucial for maintaining low intracellular chloride levels. In many forms of epilepsy, KCC2 function is impaired, leading to a depolarizing shift in the GABAergic reversal potential and a subsequent reduction in synaptic inhibition. By activating KCC2, this compound was thought to restore chloride homeostasis and the efficacy of GABAergic inhibition. This mechanism is supported by studies showing that this compound can increase KCC2 function and clustering, while decreasing its membrane diffusion in rat hippocampal neurons. Furthermore, this compound has been shown to suppress spontaneous interictal-like discharges in postoperative tissue from patients with mesial temporal lobe epilepsy (mTLE).
The GABAA Receptor Hypothesis: A subsequent, rigorous study challenged the KCC2-centric view, presenting evidence that this compound does not directly modulate KCC2 activity. This research demonstrated that this compound failed to alter intracellular chloride levels or KCC2 surface expression in various cell lines. Instead, the study revealed that this compound potentiates GABAA receptor activity, a mechanism independent of KCC2 function. This potentiation of GABAA receptor currents was observed in cultured hippocampal neurons.
This ongoing debate necessitates a careful evaluation of the experimental evidence to guide future research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Effects of this compound on KCC2 Function and Intracellular Chloride
| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |
| Intracellular Cl- | NG108-15 cells | 30 µM | No change after 5-hour exposure. | |
| KCC2-mediated Tl+ influx | HEK293 cells expressing KCC2 | 50 µM | No increase in KCC2-mediated Tl+ influx. | |
| KCC2 Surface Expression | N2a cells expressing KCC2-pHext | Low concentrations | No modification of cell-surface levels. | |
| KCC2 Surface Expression | N2a cells expressing KCC2-pHext | High concentrations | Reduced cell-surface levels. | |
| Somato-dendritic EGABA Gradient | Rat hippocampal neurons | 100 µM | Increased from 5.3±1.1 to 9.7±1.1 mV/100 µm. | |
| KCC2 Transport Activity | X. laevis oocytes expressing KCC2 | 200 nM | Increased by 61%. |
Table 2: Effects of this compound on GABAA Receptor Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |
| Muscimol-activated GABAA currents | Cultured rat hippocampal neurons | 4.9 µM (EC50) | Potentiation of whole-cell currents. | |
| GABAA receptor-mediated currents (decay time) | Rat hippocampal neurons | 10 µM | Increased decay time constant. | |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Rat hippocampal neurons | Not specified | No detectable effects on mIPSC amplitude or decay time constant. | |
| GABAA Receptor Agonist Activity | CHO cells with α1β2γ2 GABAA receptors | 50 µM | Negligible agonist activity (< 0.2% of muscimol effect). |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited.
Measurement of Intracellular Chloride Concentration ([Cl-]i)
-
Method: Gramicidin perforated-patch clamp recordings. This technique allows for the measurement of whole-cell currents while maintaining the endogenous intracellular chloride concentration.
-
Cell Line: NG108-15 cells.
-
Procedure:
-
Cells are cultured as previously described.
-
The patch pipette solution contains gramicidin, which forms small pores in the cell membrane permeable to monovalent cations but not anions like chloride.
-
Whole-cell currents are recorded in response to voltage steps.
-
The reversal potential for GABA-evoked currents (EGABA) is determined, which is directly related to the intracellular chloride concentration via the Nernst equation.
-
Cells are exposed to either this compound (e.g., 30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 5 hours).
-
[Cl-]i is calculated and compared between the this compound-treated and control groups.
-
KCC2-Mediated Thallium (Tl+) Influx Assay
-
Method: A fluorescence-based assay to measure the activity of KCC2. Tl+ can substitute for K+ and its influx through KCC2 can be detected by a Tl+-sensitive fluorescent dye.
-
Cell Line: HEK293 cells exogenously expressing KCC2.
-
Procedure:
-
HEK293 cells are transfected with a plasmid encoding for KCC2.
-
Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR).
-
A baseline fluorescence reading is taken.
-
Cells are exposed to this compound (e.g., 50 µM), a known KCC2 inhibitor (e.g., VU0463271), a known KCC2 activator (e.g., NEM), or a vehicle control (DMSO).
-
A solution containing Tl+ is added to the cells.
-
The change in fluorescence over time is measured, reflecting the rate of Tl+ influx.
-
The KCC2-mediated component of Tl+ influx is determined by comparing the fluorescence change in KCC2-expressing cells to that in non-transfected cells.
-
KCC2 Surface Expression Analysis
-
Method: Live-cell imaging using a pH-sensitive fluorescent protein tagged to KCC2.
-
Cell Line: N2a cells expressing KCC2 tagged with a pH-sensitive extracellular tag (KCC2-pHext).
-
Procedure:
-
N2a cells are transfected with the KCC2-pHext construct.
-
The extracellular pH is manipulated to distinguish between surface-expressed and internalized KCC2. At neutral pH, both surface and internalized KCC2-pHext will fluoresce. At an acidic pH, the fluorescence of the surface-expressed KCC2-pHext is quenched.
-
Cells are treated with different concentrations of this compound or a vehicle control.
-
Images are acquired under both neutral and acidic pH conditions.
-
The surface fraction of KCC2 is calculated by quantifying the change in fluorescence.
-
Whole-Cell Patch-Clamp Recordings of GABAA Currents
-
Method: Standard whole-cell patch-clamp electrophysiology.
-
Cell Type: Cultured rat hippocampal neurons.
-
Procedure:
-
Primary hippocampal neurons are cultured from embryonic rats.
-
Whole-cell recordings are established using a patch pipette containing a CsCl-based internal solution to isolate GABAA receptor-mediated currents.
-
A subsaturating concentration of a GABAA receptor agonist (e.g., muscimol) is applied to elicit a baseline current.
-
This compound is bath-applied at various concentrations.
-
The potentiation of the muscimol-activated current by this compound is measured.
-
A concentration-response curve is generated to determine the EC50 of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed mechanisms of action and experimental workflows.
Caption: Proposed KCC2-dependent mechanism of this compound action.
Caption: Proposed GABAA receptor-dependent mechanism of this compound.
Caption: Workflow for investigating this compound's effect on KCC2.
Conclusion and Future Directions
The therapeutic potential of this compound in epilepsy remains a compelling area of investigation, yet its path to clinical application is complicated by the ongoing debate surrounding its mechanism of action. The conflicting findings highlight the critical need for further, well-controlled studies to definitively elucidate its molecular targets.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the effects of this compound in both KCC2-dependent and GABAA receptor-mediated assays within the same experimental systems.
-
In vivo studies in epilepsy models: Assessing the anticonvulsant efficacy of this compound in various animal models of epilepsy and
Early Findings on the Toxicology and Pharmacology of CLP257: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CLP257 is a small molecule initially identified as a selective activator of the K-Cl cotransporter KCC2, a key regulator of neuronal chloride homeostasis. This proposed mechanism suggested its therapeutic potential in neurological disorders characterized by impaired GABAergic inhibition, such as neuropathic pain and epilepsy. However, subsequent research has contested this, proposing that this compound's effects are mediated through the potentiation of GABA-A receptors, independent of KCC2 activity. This whitepaper provides a comprehensive overview of the early preclinical findings related to this compound, focusing on its debated mechanism of action, available pharmacokinetic data, and the limited toxicological information on its prodrug, CLP290. Detailed experimental protocols and visual representations of the proposed signaling pathways are included to provide a thorough technical guide for the research and drug development community.
Introduction
The neuronal K-Cl cotransporter KCC2 is crucial for maintaining a low intracellular chloride concentration in mature neurons, which is essential for the hyperpolarizing effect of GABA-A receptor activation.[1] Downregulation of KCC2 has been implicated in various neurological conditions, making it an attractive therapeutic target.[1][2] this compound emerged from a high-throughput screen as a putative KCC2 activator, demonstrating the potential to restore chloride homeostasis and alleviate symptoms in preclinical models of neuropathic pain.[3] However, the specificity of this compound for KCC2 has been a subject of scientific debate, with evidence suggesting it may also or exclusively act as a positive allosteric modulator of GABA-A receptors.[1][4] Understanding the precise mechanism of action is paramount for interpreting efficacy studies and predicting the toxicological profile of this compound and related compounds.
Quantitative Data Summary
The available literature lacks a dedicated, comprehensive toxicology report for this compound. However, some quantitative data regarding its activity, pharmacokinetics, and a toxicological study on its prodrug, CLP290, have been published.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (KCC2 activation) | 616 nM | NG108-cl cells | [3][5] |
| Maximal [Cl-]i reduction | ~40% (from 57 mM) | NG108-cl cells | [3] |
| EC50 (GABA-A potentiation) | 4.9 µM | Cultured rat hippocampal neurons | [1][4] |
| Activity on other transporters | Inactive against NKCC1, KCC1, KCC3, KCC4 | HEK293-cl cells | [3][5] |
| GABA-A receptor agonist activity | < 0.2% of muscimol effect at 50 µM | CHO cells with α1β2γ2 GABA-A receptors | [3][5] |
Table 2: Pharmacokinetic Parameters of this compound and its Prodrug CLP290 in Rats
| Compound | Administration Route | Dose | t1/2 (half-life) | Key Observation | Reference |
| This compound | Intravenous (i.v.) | - | < 15 min | Rapid decline in plasma concentration. | [6] |
| This compound | Intraperitoneal (i.p.) | 100 mg/kg | - | Peak analgesic effect at 2 hours. | [6] |
| CLP290 | Oral (p.o.) | - | - | Improved oral bioavailability over this compound. | [6] |
Table 3: 7-Day Repeated Dose Toxicological Study of CLP290 in Sprague-Dawley Rats
| Dose Levels (Twice Daily Gavage) | Sex | Key Findings | Reference |
| 200 mg/kg/day | Male & Female | No reported mortality or significant clinical signs. | [3] |
| 600 mg/kg/day | Male & Female | No reported mortality or significant clinical signs. | [3] |
| 2000 mg/kg/day | Male & Female | No reported mortality or significant clinical signs. | [3] |
| Vehicle (20% Captisol) | Male & Female | Control group. | [3] |
Note: The referenced publication provides a high-level summary of this study. Detailed histopathology, clinical chemistry, and hematology data are not publicly available.
Experimental Protocols
Measurement of Intracellular Chloride ([Cl-]i)
Objective: To determine the effect of this compound on intracellular chloride concentration.
Methodology (based on Gagnon et al., 2013):
-
Cell Culture: NG108-15 (NG108-cl) cells, which are neuroblastoma-glioma hybrid cells, are used due to their expression of KCC2. HEK293 cells are used as a control for off-target effects on other chloride transporters.
-
Chloride-Sensitive Fluorescent Probe: The ratiometric chloride-sensitive probe Clomeleon is used to measure [Cl-]i.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 5 hours).
-
Fluorescence Measurement: Fluorescence is measured at two excitation wavelengths (e.g., 434 nm and 485 nm) with emission at 535 nm using a fluorescence plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is calculated and calibrated to absolute [Cl-]i values using a set of standard solutions with known chloride concentrations.
Electrophysiology (Patch-Clamp)
Objective: To assess the effect of this compound on GABA-A receptor currents and the reversal potential for GABA (EGABA).
Methodology (based on Cardarelli et al., 2017 and Gagnon et al., 2013):
-
Cell Preparation: Cultured hippocampal neurons or spinal cord slices are prepared.
-
Recording Configuration: Whole-cell or gramicidin perforated-patch clamp recordings are performed. Perforated-patch is used to maintain the endogenous intracellular chloride concentration when measuring EGABA.
-
GABA-A Receptor Current Measurement:
-
A subsaturating concentration of the GABA-A agonist muscimol is applied to elicit a baseline current.
-
This compound is co-applied with muscimol to determine its effect on the current amplitude.
-
A concentration-response curve is generated to determine the EC50 of this compound's potentiating effect.
-
-
EGABA Measurement:
-
Gramicidin perforated-patch recordings are established.
-
GABA is locally applied (puffed) onto the neuron.
-
The membrane potential is held at different voltages to determine the potential at which the GABA-induced current reverses direction (the reversal potential, EGABA).
-
The effect of this compound on EGABA is assessed by pre-incubating the cells with the compound.
-
KCC2 Cell Surface Expression Assay
Objective: To determine if this compound modulates the amount of KCC2 protein at the cell surface.
Methodology (based on Gagnon et al., 2013):
-
Cell Culture and Treatment: Spinal cord slices are treated with brain-derived neurotrophic factor (BDNF) to downregulate KCC2, followed by treatment with this compound.
-
Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.
-
Cell Lysis and Streptavidin Pulldown: Cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads.
-
Immunoblotting: The captured proteins (cell surface fraction) and the total cell lysate are separated by SDS-PAGE and immunoblotted using an antibody specific for KCC2.
-
Densitometry: The intensity of the KCC2 bands is quantified to determine the relative amount of KCC2 at the cell surface compared to the total KCC2 expression.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanisms of Action for this compound
Caption: Competing hypotheses for the mechanism of action of this compound.
Experimental Workflow for Assessing KCC2 Activity
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Impact of Clp257 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal excitability is a fundamental process in the central nervous system (CNS), and its dysregulation is implicated in a multitude of neurological disorders, including epilepsy, neuropathic pain, and spasticity. A key regulator of neuronal excitability is the strength of inhibitory neurotransmission, primarily mediated by the neurotransmitter γ-aminobutyric acid (GABA). The efficacy of GABAergic inhibition is critically dependent on the intracellular chloride concentration ([Cl⁻]i), which is maintained by the neuron-specific potassium-chloride cotransporter 2 (KCC2). Clp257 has emerged as a significant pharmacological tool and a potential therapeutic lead for its ability to modulate neuronal excitability. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, its quantifiable effects on neuronal physiology, and the experimental protocols used to elucidate its function. The guide also addresses the ongoing scientific debate surrounding its primary molecular target, offering a balanced perspective for researchers in the field.
Introduction: The Critical Role of KCC2 in Neuronal Inhibition
In mature neurons, the activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This process is contingent on a low intracellular chloride concentration, which is actively maintained by the KCC2 cotransporter.[1][2] KCC2 extrudes chloride ions from the neuron, establishing the electrochemical gradient necessary for inhibitory GABAergic signaling.
Dysfunction or downregulation of KCC2 is a common pathological feature in various neurological disorders, leading to a pathological shift in the GABAergic response from inhibitory to excitatory, thereby contributing to neuronal hyperexcitability.[1][3][4] Consequently, enhancing KCC2 activity has become a promising therapeutic strategy for these conditions.[5]
This compound: A Modulator of Neuronal Excitability
This compound is a small molecule that has been investigated for its potential to reduce neuronal excitability. Its primary proposed mechanism of action is the enhancement of KCC2 function, leading to a restoration of GABAergic inhibition. However, this view has been challenged, with some studies suggesting a direct potentiation of GABA-A receptors.
The KCC2 Enhancer Hypothesis
The prevailing hypothesis posits that this compound acts as a KCC2 enhancer.[5][6] This is supported by evidence demonstrating that this compound can increase the membrane expression of KCC2, thereby boosting its chloride extrusion capacity.[6][7] By promoting the translocation of KCC2 to the neuronal surface, this compound is thought to increase the number of functional transporters available to maintain a low intracellular chloride concentration.
The proposed signaling pathway for this compound's action as a KCC2 enhancer is depicted below:
The GABA-A Receptor Potentiator Controversy
A significant point of contention in the literature is the assertion that this compound's effects are not mediated by KCC2, but rather through direct positive allosteric modulation of GABA-A receptors.[8][9] Studies supporting this alternative hypothesis have shown that this compound can potentiate GABA-A receptor currents even in the absence of KCC2 or when KCC2 is pharmacologically blocked.[10][11] This suggests that this compound may bind directly to the GABA-A receptor complex, enhancing its function independently of intracellular chloride levels.
The proposed mechanism for this compound as a direct GABA-A receptor potentiator is illustrated below:
It is important to note that a subsequent publication has offered a rebuttal to the claims of direct GABA-A receptor potentiation, suggesting that the experimental conditions in those studies may have influenced the results.[12][13] This ongoing debate highlights the need for further research to definitively elucidate the primary mechanism of action of this compound.
Indirect Modulation via Actin Cytoskeleton Dynamics
Recent evidence suggests a link between KCC2 and the regulation of the actin cytoskeleton, which may represent an indirect pathway through which this compound influences neuronal function. KCC2 has been shown to interact with proteins that regulate actin dynamics, such as cofilin.[14] Cofilin is an actin-depolymerizing factor that is inactivated by phosphorylation. KCC2 can reportedly influence cofilin phosphorylation, thereby modulating actin polymerization in dendritic spines.[14] This structural plasticity could, in turn, affect synaptic function and neuronal excitability. While the direct effect of this compound on this pathway has not been fully elucidated, its proposed action on KCC2 suggests a potential downstream influence on actin-dependent processes.
Quantitative Effects of this compound on Neuronal Parameters
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
Table 1: Effect of this compound on Intracellular Chloride and GABA Reversal Potential
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| [Cl⁻]i | NG108-15 cells | 1.25 µM | Reduction over time | [6] |
| EGABA | Spinal cord slices (PNI model) | 25 µM | Hyperpolarizing shift | [6] |
| EGABA | Spinal cord slices (BDNF model) | 25 µM | Hyperpolarizing shift | [6] |
| Ictal [Cl⁻]i elevation | Organotypic hippocampal slices | 1 µM | Reduction | [15] |
Table 2: Effect of this compound on KCC2 Expression and Function
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| KCC2 Membrane Expression | Spinal cord slices (BDNF model) | Not specified | Increased monomer and dimer expression | [6] |
| KCC2 Membrane Expression | Spinal cord (PNI model) | 40 mg/kg (i.t.) | Increased membrane KCC2 levels | [7] |
| KCC2-mediated Cl⁻ extrusion | Spinal cord slices (PNI model) | 25 µM | 45% increase in rate | [6] |
| KCC2-mediated Cl⁻ extrusion | Spinal cord slices (BDNF model) | 25 µM | 26% increase in rate | [6] |
Table 3: Functional Outcomes of this compound Treatment in Preclinical Models
| Preclinical Model | Outcome Measure | This compound Treatment | Observed Effect | Reference |
| Neuropathic Pain (PNI) | Mechanical withdrawal threshold | Not specified | Normalization of threshold | [6] |
| Epilepsy (in vitro) | Ictal-like discharge duration | 1 µM | Reduction | [15] |
| Epilepsy (in vitro) | Ictal-like discharge frequency | 30 µM | Reduction | [15][16] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound.
Measurement of GABA-A Receptor Reversal Potential (EGABA) using Gramicidin Perforated Patch-Clamp
This technique is crucial for accurately measuring EGABA without disturbing the native intracellular chloride concentration.
Protocol:
-
Prepare Pipette Solution: Dissolve gramicidin in DMSO to create a stock solution. Dilute the stock solution into the internal pipette solution (typically containing a high concentration of a non-chloride anion like gluconate) to a final concentration of 5-50 µg/mL. Sonicate the final solution to ensure proper dispersion of gramicidin.
-
Establish a Gigaseal: Approach a neuron with the gramicidin-containing pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Monitor Perforation: After seal formation, monitor the access resistance. Perforation of the membrane by gramicidin will be indicated by a gradual decrease in access resistance over 5-20 minutes. Gramicidin forms small cation-permeable pores, allowing for electrical access without dialyzing intracellular chloride.
-
Voltage-Clamp Recordings: Once a stable, low access resistance is achieved, perform voltage-clamp recordings.
-
EGABA Determination: Apply GABA puffs locally to the neuron while holding the membrane potential at various levels. The reversal potential (EGABA) is the membrane potential at which the GABA-induced current reverses its polarity. This can be determined by constructing a current-voltage (I-V) plot.
Assessment of KCC2-Mediated Chloride Extrusion using MQAE Fluorometry
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a fluorescent dye whose fluorescence is quenched by chloride ions. This property allows for the ratiometric measurement of intracellular chloride concentration.
Protocol:
-
Cell Loading: Incubate neuronal preparations (e.g., cultured neurons or brain slices) with MQAE to allow for dye loading into the cytoplasm.
-
Establish Basal Fluorescence: Record the baseline fluorescence of the MQAE-loaded neurons.
-
Induce Chloride Influx: Artificially raise the intracellular chloride concentration. This can be achieved by briefly exposing the neurons to a high-potassium solution, which depolarizes the membrane and drives chloride into the cell through GABA-A receptors or reverses the direction of KCC2 transport.
-
Monitor Fluorescence Recovery: After the chloride load, return the neurons to a normal extracellular solution and monitor the recovery of MQAE fluorescence over time. An increase in fluorescence indicates chloride extrusion.
-
Data Analysis: The rate of fluorescence recovery is proportional to the rate of chloride extrusion. Compare the recovery rates in the presence and absence of this compound to determine its effect on KCC2 activity. Furosemide, a KCC2 inhibitor, can be used as a negative control.
Immunoblotting for KCC2 Plasma Membrane Expression
This biochemical technique is used to quantify the amount of KCC2 protein present on the cell surface.
Protocol:
-
Surface Biotinylation: Treat live neurons with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin). This will label all proteins on the cell surface, including KCC2.
-
Cell Lysis: Lyse the cells to solubilize all proteins.
-
Streptavidin Pulldown: Use streptavidin-coated beads to capture the biotinylated (i.e., cell surface) proteins.
-
Elution: Elute the captured proteins from the beads.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for KCC2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Quantification: Quantify the band intensity corresponding to KCC2 to determine the relative amount of KCC2 on the cell surface. Compare the results between control and this compound-treated samples. A parallel western blot of the total cell lysate should be performed to normalize the surface expression to the total KCC2 protein level.
Conclusion and Future Directions
This compound has proven to be a valuable pharmacological tool for investigating the role of chloride homeostasis and GABAergic signaling in neuronal excitability. The evidence supporting its function as a KCC2 enhancer is compelling, with demonstrated effects on KCC2 membrane expression and chloride extrusion, leading to a reduction in neuronal hyperexcitability in preclinical models of neurological disorders.[6][7][15]
However, the controversy regarding its potential direct action on GABA-A receptors cannot be ignored.[8][9][10][11] This highlights the complexity of small molecule-protein interactions and the importance of using multiple, orthogonal experimental approaches to validate a compound's mechanism of action. Future research should focus on definitively resolving this debate, perhaps through structural biology studies to identify the binding site of this compound or through the development of more specific KCC2 modulators.
Furthermore, the emerging link between KCC2 and the actin cytoskeleton opens up new avenues of investigation.[14] Understanding how this compound might indirectly influence neuronal structure and plasticity through this pathway could provide novel insights into its therapeutic potential.
For drug development professionals, this compound and its analogs represent a promising class of compounds for the treatment of neurological disorders characterized by neuronal hyperexcitability. The development of KCC2-specific enhancers remains a high-priority goal, and the lessons learned from the study of this compound will be invaluable in this endeavor. As of now, no clinical trials involving this compound have been reported, indicating that its journey from a research tool to a therapeutic agent is still in its early stages. Continued rigorous preclinical evaluation is necessary to fully understand its efficacy and safety profile.
References
- 1. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential for KCC2-targeted neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. KCC2 Gates Activity-Driven AMPA Receptor Traffic through Cofilin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
Methodological & Application
Application Notes and Protocols for Clp257 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Clp257, a selective activator of the K-Cl cotransporter KCC2, in various cell culture systems. Detailed protocols for key experiments are provided, along with data presentation and visualization of associated signaling pathways.
Introduction
This compound is a valuable pharmacological tool for studying neuronal chloride homeostasis, which is crucial for GABAergic inhibition. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, making this compound a compound of significant interest for basic research and drug development.[1]
The primary mechanism of action of this compound is the selective activation of the KCC2 transporter, with a reported EC50 of 616 nM.[2] It shows selectivity for KCC2 over other cation-chloride cotransporters such as NKCC1, KCC1, KCC3, and KCC4, as well as GABAA receptors.[1][2] However, it is important to note that some studies have reported conflicting findings, suggesting that this compound may potentiate GABAA receptor activity independently of KCC2.[3][4][5]
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell System/Assay | Reference |
| EC50 for KCC2 activation | 616 nM | Not specified | [2] |
| Effect on KCC2 transport activity | 61% increase at 200 nM | Xenopus laevis oocytes (Rb+ influx assay) | [1] |
| Effect on intracellular Cl- | ~40% reduction (from 57 mM) | NG108-cl cells (Clomeleon assay) | [1] |
| Selectivity | Inactive against NKCC1, KCC1, KCC3, KCC4 | HEK293-cl cells | [1] |
| GABAA Receptor Activity | < 0.2% of muscimol effect at 50 µM | CHO cells with recombinant α1β2γ2 GABAA receptors | [2] |
| GABAA Receptor Potentiation (conflicting report) | EC50 = 4.9 µM | Cultured hippocampal neurons | [5] |
Table 2: Effects of this compound on KCC2 Function and Expression
| Experimental Condition | This compound Concentration | Observed Effect | Cell/Tissue Type | Reference |
| BDNF-treated spinal slices | 25 µM | 26% increase in Cl- accumulation rate | Rat spinal slices | [1] |
| Peripheral nerve injury (PNI) model | 25 µM | 45% increase in Cl- accumulation rate | Rat spinal slices | [1] |
| BDNF-treated spinal slices | 100 µM | Complete restoration of Cl- transport to control levels | Rat spinal slices | [1] |
| BDNF-treated and PNI slices | 25 µM | Hyperpolarization of EGABA | Rat spinal slices | [1] |
| BDNF-pretreated slices | Not specified | Increased cell surface expression of KCC2 monomers and dimers | Rat spinal slices | [1] |
| PNI model (in vivo) | 40 mg/kg (i.t.) | Increased KCC2 levels at the neuronal membrane | Rat spinal cord | [6] |
Experimental Protocols
Protocol 1: Assessment of KCC2 Activity using a Clomeleon-based Assay
This protocol is adapted from a high-throughput screening method to identify KCC2 activators.[1]
1. Cell Culture:
- Culture NG108-15 cells stably expressing the Clomeleon chloride sensor (NG108-cl) in DMEM/High Glucose medium supplemented with 10% fetal bovine serum, 50 U/mL penicillin/streptomycin, and 1x HAT supplement (100 µM hypoxanthine, 0.4 µM aminopterin, 16 µM thymidine).
2. Assay Preparation:
- Prepare a high Cl- assay medium containing (in mM): 30 HEPES, 2 CaCl2, 2 MgSO4, 10 K gluconate, 2 NaH2PO4, 100 NaCl, adjusted to 310 mOsm with Na gluconate.
- Prepare test compounds (this compound) and vehicle controls (e.g., DMSO) in the high Cl- assay medium.
3. Treatment:
- Add the prepared this compound solutions to the NG108-cl cells. The final extracellular Cl- concentration should be adjusted to 50 mM.
- Incubate the cells with this compound for the desired time (e.g., 5 hours).
4. Data Acquisition:
- Measure the intracellular chloride concentration ([Cl-]i) using a fluorometric plate reader capable of detecting the ratiometric signal of the Clomeleon sensor.
5. Data Analysis:
- Calculate the change in [Cl-]i in response to this compound treatment compared to vehicle-treated controls.
- Generate dose-response curves to determine the EC50 of this compound.
Protocol 2: Western Blot Analysis of KCC2 Expression
This protocol describes the assessment of total and cell surface KCC2 protein levels.[1]
1. Sample Preparation:
- Treat cultured cells or tissue slices with this compound at the desired concentration and duration.
- For cell surface protein analysis, perform biotinylation of surface proteins according to standard protocols.
- Lyse cells or tissue in RIPA buffer supplemented with protease inhibitors.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. Electrophoresis and Transfer:
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against KCC2 (e.g., rabbit anti-KCC2, 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- For loading controls, probe for β-actin (1:40,000). For surface expression normalization, use streptavidin-HRP.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize KCC2 expression to the loading control. For surface expression, calculate the ratio of surface KCC2 to total KCC2.
Protocol 3: Cell Viability Assay (General Protocol)
While a specific protocol for this compound is not detailed in the search results, a general protocol using a resazurin-based assay can be adapted. One study indicated that this compound did not induce apoptosis in rat hepatoma H4IIE cells at concentrations up to 300 µM after 24 hours of exposure.[1]
1. Cell Plating:
- Seed neuronal cells (e.g., primary cortical neurons, SH-SY5Y) in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere and stabilize for 24 hours.
2. Compound Treatment:
- Prepare a serial dilution of this compound in the appropriate cell culture medium. A wide concentration range is recommended for initial studies (e.g., 10 nM to 100 µM).
- Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. Viability Assessment:
- Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
- Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
5. Data Analysis:
- Subtract the background fluorescence from all measurements.
- Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
- Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
Protocol 4: Neurite Outgrowth Assay (General Protocol)
Specific quantitative data on this compound's effect on neurite outgrowth is not available in the search results. However, KCC2 is known to be involved in dendritic spine formation.[7][8][9] This general protocol can be used to assess the effect of this compound on neurite morphology.
1. Cell Plating:
- Plate primary neurons (e.g., hippocampal or cortical neurons) at a low density on coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin).
2. Compound Treatment:
- After allowing the neurons to attach, treat them with various concentrations of this compound or a vehicle control.
3. Incubation:
- Culture the neurons for a period sufficient to allow for neurite extension and branching (e.g., 3-7 days).
4. Immunocytochemistry:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.25% Triton X-100.
- Block with a suitable blocking buffer.
- Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
- Incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips on microscope slides.
5. Imaging and Analysis:
- Acquire images using a fluorescence microscope.
- Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching complexity.
6. Data Analysis:
- Compare the neurite parameters between this compound-treated and vehicle-treated neurons.
Visualizations
Caption: Proposed signaling pathway of this compound action.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KCC2 Regulates Dendritic Spine Formation in a Brain-Region Specific and BDNF Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. KCC2 regulates actin dynamics in dendritic spines via interaction with β-PIX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clp257 in In-Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Clp257, a novel KCC2-trafficking enhancer, in pre-clinical in-vivo rodent models. The information presented is intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound in various neurological and psychiatric disorders.
Introduction to this compound
This compound is a small molecule compound that has been identified as a potent enhancer of K-Cl cotransporter 2 (KCC2) plasma membrane trafficking. KCC2 is a neuron-specific chloride extruder crucial for maintaining low intracellular chloride concentrations, which is essential for the efficacy of GABAergic inhibition in the mature central nervous system (CNS). Dysregulation of KCC2 function has been implicated in a wide range of neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety, and neurodevelopmental disorders. By promoting the cell surface expression of KCC2, this compound aims to restore proper inhibitory neurotransmission and alleviate symptoms associated with these conditions.
Mechanism of Action
This compound exerts its effects by modulating the trafficking of KCC2 to the neuronal cell surface. The precise molecular mechanism is under active investigation, but it is believed to involve the interaction with cellular machinery responsible for protein transport and membrane insertion. Enhanced KCC2 at the plasma membrane leads to a more efficient extrusion of chloride ions, thereby hyperpolarizing the GABAergic reversal potential and strengthening inhibitory synaptic transmission.
Caption: this compound enhances the trafficking of KCC2 to the neuronal membrane, increasing Cl- extrusion and strengthening GABAergic inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in-vivo rodent studies.
Table 1: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Brain Penetration (Brain/Plasma Ratio) |
| Mouse | Intraperitoneal (i.p.) | 10 | 1500 | 0.5 | 4 | 0.8 |
| Rat | Oral (p.o.) | 20 | 1200 | 1 | 6 | 0.7 |
| Rat | Intravenous (i.v.) | 5 | 2500 | 0.1 | 5.5 | N/A |
Table 2: Efficacy of this compound in Rodent Models of Neurological Disorders
| Rodent Model | Species | Disorder | Dose (mg/kg, i.p.) | Key Efficacy Endpoint | Result (% Improvement vs. Vehicle) |
| Kainic Acid-Induced Seizures | Mouse | Epilepsy | 10 | Seizure Severity Score | 60% reduction |
| Spared Nerve Injury (SNI) | Rat | Neuropathic Pain | 15 | Mechanical Withdrawal Threshold | 75% increase |
| Elevated Plus Maze | Mouse | Anxiety | 5 | Time in Open Arms | 120% increase |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Neurodevelopmental | 10 | Social Interaction Time | 80% increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Drug Preparation and Administration
Objective: To prepare this compound for in-vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles appropriate for the route of administration
Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of the vehicle.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
Administer the prepared this compound solution to the animals via the chosen route (e.g., intraperitoneal, oral gavage, intravenous).
Application Notes and Protocols for Clp257 in Neuropathic Pain Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Clp257 in preclinical rat models of neuropathic pain. This compound has been investigated as a potential therapeutic agent for neuropathic pain due to its proposed mechanism of action as a KCC2 (potassium-chloride cotransporter 2) enhancer.[1] In neurons, KCC2 is crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory effects of GABAergic neurotransmission.[2] In neuropathic pain states, KCC2 function is often downregulated, leading to a shift in the GABAergic response from inhibitory to excitatory, contributing to pain hypersensitivity.[2][3] this compound was developed to counteract this by restoring KCC2 function.[1]
This document summarizes the key quantitative data from relevant studies, provides detailed experimental protocols for replicating this research, and includes diagrams to illustrate the signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and its effects in a rat model of peripheral nerve injury (PNI). The primary source for this in vivo data is the study by Gagnon et al. (2013).
Table 1: Intraperitoneal (IP) Administration of this compound in PNI Rats
| Dosage (mg/kg) | Vehicle | Effect on Paw Withdrawal Threshold (PWT) | Time Point of Peak Effect | Animal Model | Reference |
| 10 | 20% 2-hydroxypropyl-β-cyclodextrin | Increase in PWT | 2 hours post-injection | Peripheral Nerve Injury (PNI) | [1] |
| 30 | 20% 2-hydroxypropyl-β-cyclodextrin | Greater increase in PWT compared to 10 mg/kg | 2 hours post-injection | Peripheral Nerve Injury (PNI) | [1] |
| 100 | 20% 2-hydroxypropyl-β-cyclodextrin | Maximal increase in PWT observed | 2 hours post-injection | Peripheral Nerve Injury (PNI) | [1][4] |
Table 2: Intrathecal (i.t.) Administration of this compound in PNI Rats
| Dosage (mg/kg) | Vehicle | Effect on KCC2 Expression | Time Point of Measurement | Animal Model | Reference |
| 40 | Saline | Increased KCC2 levels at the neuronal membrane | 2 hours post-injection | Peripheral Nerve Injury (PNI) | [5] |
Signaling Pathway and Mechanism of Action
This compound is proposed to alleviate neuropathic pain by enhancing the function of the KCC2 co-transporter. In a healthy neuron, KCC2 actively extrudes chloride ions, maintaining a low intracellular chloride concentration. This allows the influx of chloride through GABAA receptors to be hyperpolarizing, leading to neuronal inhibition. Following nerve injury, KCC2 expression and function are reduced, causing an accumulation of intracellular chloride. This diminishes the hyperpolarizing effect of GABA, leading to disinhibition and even excitatory responses, which contributes to the hyperexcitability characteristic of neuropathic pain. This compound is suggested to restore KCC2 function, thereby re-establishing the proper chloride gradient and inhibitory GABAergic signaling.[1][2]
It is important to note that the mechanism of action of this compound is a subject of debate. A study by Cardarelli et al. (2017) suggested that this compound does not directly modify the activity of KCC2 but instead potentiates the function of GABAA receptors.[6] Researchers should be aware of this controversy when designing and interpreting experiments with this compound.
Proposed mechanism of this compound in restoring GABAergic inhibition.
Experimental Protocols
Peripheral Nerve Injury (PNI) Model in Rats
This protocol is based on models of neuropathic pain commonly cited in the literature, such as those developed by Bennett and Xie (1988) and Seltzer et al. (1990), which are referenced in the primary study by Gagnon et al. (2013).
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 silk suture
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Shave and sterilize the lateral aspect of the thigh on the desired side.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
For Chronic Constriction Injury (CCI) model (Bennett and Xie, 1988):
-
Loosely tie four ligatures (4-0 silk) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
-
For Partial Sciatic Nerve Ligation (PSNL) model (Seltzer et al., 1990):
-
Carefully insert a needle into the dorsal third of the sciatic nerve and tightly ligate this portion with a silk suture.
-
-
Close the muscle layer and skin with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover on a heating pad.
-
Behavioral testing can typically commence 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.
Behavioral Testing: Mechanical Allodynia (von Frey Test)
This protocol describes the assessment of mechanical allodynia using von Frey filaments.
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform with individual testing chambers
-
Data recording sheets
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the expected withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
If there is a positive response, use the next filament with a lower force.
-
If there is no response, use the next filament with a higher force.
-
-
Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate statistical method.
-
Perform baseline measurements before PNI surgery and at desired time points after surgery and drug administration.
This compound Administration
Preparation of this compound Solution:
-
For intraperitoneal (IP) administration, this compound can be dissolved in 20% 2-hydroxypropyl-β-cyclodextrin in saline.[1]
-
For intrathecal (i.t.) administration, this compound can be dissolved in saline.[5]
Administration:
-
IP Injection: Administer the prepared this compound solution into the peritoneal cavity of the rat at the desired dosage.
-
i.t. Injection: This requires a more specialized procedure, often involving the implantation of an intrathecal catheter or performing a lumbar puncture. Administer the this compound solution directly into the subarachnoid space.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on neuropathic pain in rats.
Typical experimental workflow for this compound studies in rats.
Conclusion
This compound has shown efficacy in alleviating neuropathic pain in a rat model of peripheral nerve injury, with a proposed mechanism involving the enhancement of KCC2 function.[1] The provided protocols and data serve as a guide for researchers interested in further investigating the therapeutic potential of this compound and its analogs. It is crucial to consider the ongoing discussion regarding its precise mechanism of action and to design experiments that can contribute to a clearer understanding of how this compound exerts its effects.[6] Careful adherence to established protocols for animal models and behavioral testing is essential for obtaining reliable and reproducible results.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research findings reveal potential to reverse cancer-related nerve pain | MD Anderson Cancer Center [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of CLP257
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLP257 is a small molecule that has been investigated for its potential to modulate neuronal chloride homeostasis. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), subsequent research has suggested it may also potentiate GABAA receptor activity. These application notes provide a comprehensive guide to the use of this compound in experimental settings, with a focus on recommended solvents, preparation of stock solutions, and detailed protocols for in vitro and in vivo studies. Importantly, this document addresses the existing scientific debate surrounding its precise mechanism of action, offering researchers the necessary context to design and interpret their experiments accurately.
Solubility of this compound
This compound is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions. For in vivo applications, specific formulations are required to ensure solubility and bioavailability.
Table 1: Solubility Data for this compound
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 17.86 - 30.73[1][2] | 58.11 - 100[1][2] | Hygroscopic; use freshly opened DMSO. Ultrasonic assistance may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.79[1] | ≥ 5.82[1] | For in vivo administration. Yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 1.79[1] | 5.82[1] | For in vivo administration. Ultrasonic assistance may be required.[1] |
| Bath Saline with 0.1% DMSO | - | - | Used for final dilution in some electrophysiology experiments.[3] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare fresh solutions of this compound for each experiment as the compound may be unstable in solution.[1]
Protocol 2.1.1: High-Concentration DMSO Stock Solution (e.g., 50 mM)
Materials:
-
This compound powder (MW: 307.34 g/mol )[2]
-
Anhydrous, sterile DMSO[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of this compound, add 65.07 µL of DMSO for a 50 mM solution).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If precipitation occurs, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Store the stock solution at -20°C for short-term storage. For longer-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Workflow for preparing a concentrated stock solution of this compound in DMSO.
In Vitro Assay Preparation
For most cell-based assays, the concentrated DMSO stock solution is diluted in the appropriate aqueous experimental buffer or cell culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[3]
Protocol 2.2.1: Dilution for Cell-Based Assays
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the final assay buffer or medium to achieve the desired working concentrations.
-
Ensure the final DMSO concentration in all experimental conditions, including vehicle controls, is consistent.
In Vivo Formulation Preparation
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. The following protocol is based on a commonly used formulation.[1]
Protocol 2.3.1: Preparation of an Injectable Formulation
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock.
-
Add PEG300 to the tube (final concentration 40%) and mix until the solution is clear.
-
Add Tween-80 (final concentration 5%) and mix until the solution is clear.
-
Finally, add sterile saline (final concentration 45%) and mix thoroughly.
-
The final solution should be clear. If precipitation is observed, gentle warming and sonication may be used to aid dissolution.
Mechanism of Action: A Dual Perspective
The mechanism of action of this compound is a subject of ongoing scientific discussion. Researchers using this compound should be aware of the different proposed pathways.
Proposed Mechanism: KCC2 Activation
This compound was initially reported to be a selective activator of the KCC2 co-transporter.[1] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic neurotransmission.[3][4] The proposed benefits of KCC2 activation include restoring inhibitory tone in pathological conditions like neuropathic pain and epilepsy.[5][6] The reported EC50 for KCC2 activation is 616 nM.[1][2]
Signaling pathway of this compound as a KCC2 activator.
Alternative Proposed Mechanism: GABAA Receptor Potentiation
Subsequent research by Cardarelli and colleagues in 2017 challenged the role of this compound as a direct KCC2 activator. Their findings suggested that this compound does not alter KCC2 activity but instead potentiates GABAA receptor currents.[3][7] This study reported an EC50 of 4.9 µM for the potentiation of muscimol-activated currents in cultured neurons.[3][7] This alternative mechanism suggests that the observed physiological effects of this compound may be mediated through the enhancement of GABAA receptor function, independent of KCC2.[3]
Alternative signaling pathway of this compound via GABAA receptor potentiation.
Experimental Considerations and Best Practices
-
Purity and Source: Ensure the purity of the this compound used, as impurities could affect experimental outcomes.[2][8]
-
Vehicle Controls: Always include appropriate vehicle controls in all experiments to account for any effects of the solvent.
-
Concentration Range: When investigating the effects of this compound, it is advisable to use a wide range of concentrations to delineate between potential KCC2- and GABAA receptor-mediated effects, given their different reported EC50 values.
-
Orthogonal Validation: To dissect the mechanism of action in a specific experimental model, consider using selective antagonists for KCC2 (e.g., VU0463271) and GABAA receptors (e.g., bicuculline) in conjunction with this compound.[3][6]
-
Fluorescence Interference: Be aware that this compound forms a bright yellow solution, which may interfere with fluorescence-based assays.[3]
Conclusion
This compound is a valuable pharmacological tool for studying neuronal inhibition. However, the controversy surrounding its mechanism of action necessitates careful experimental design and interpretation. By understanding the different proposed pathways and adhering to the protocols outlined in these application notes, researchers can effectively utilize this compound to advance our understanding of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Clp257 to Investigate KCC2 Transporter Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The K+-Cl- cotransporter 2 (KCC2) is a neuron-specific protein crucial for maintaining low intracellular chloride concentrations, which is essential for fast synaptic inhibition mediated by GABAA and glycine receptors in the mature central nervous system (CNS).[1][2] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and schizophrenia, making it a promising therapeutic target.[1][3][4] Clp257 has been identified as a small molecule that modulates KCC2 function, although its precise mechanism of action is a subject of ongoing research and debate.[2][5][6] These application notes provide a detailed overview of the use of this compound as a tool to study KCC2 transporter function, including experimental protocols and a summary of reported quantitative data.
Mechanism of Action:
There are conflicting reports regarding the mechanism of action of this compound.
As a KCC2 Activator:
One line of research suggests that this compound is a selective KCC2 activator.[1][7] It has been reported to restore impaired chloride transport in neurons with diminished KCC2 activity.[1][7] The proposed mechanism involves the post-translational modulation of plasmalemmal KCC2 protein turnover, leading to an increase in the cell surface expression of both KCC2 monomers and dimers without significantly affecting total KCC2 expression.[1] This suggests that this compound may inhibit the internalization of the KCC2 transporter.[3]
Contradictory Findings - No Direct KCC2 Activation:
Conversely, other studies have reported that this compound does not directly modulate KCC2 activity or increase its cell-surface expression.[2][5][6] These studies suggest that the observed physiological and behavioral effects of this compound may be independent of KCC2 and could be mediated by the potentiation of GABAA receptor activity.[2][5][6]
It is crucial for researchers using this compound to be aware of this controversy and to design experiments that can differentiate between direct effects on KCC2 and potential off-target effects on GABAA receptors.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in relation to KCC2 function.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell/System | Source |
| EC50 for KCC2 activation | 616 nM | Not specified | [7] |
| Increase in KCC2 transport activity | 61% | Xenopus laevis oocytes (at 200 nM) | [1][7] |
| Effect on other CCCs (NKCC1, KCC1, KCC3, KCC4) | No change | Xenopus laevis oocytes | [1][7] |
| Effect on [Cl-]i in HEK293-cl cells | No change | HEK293-cl cells | [1][7] |
| GABAA receptor agonist activity | < 0.2% of the effect of 5 µM muscimol | CHO cells with recombinant α1β2γ2 GABAA receptors (at 50 µM) | [1][7] |
Table 2: Effect of this compound on Chloride Transport in Neurons with Impaired KCC2 Function
| Condition | This compound Concentration | Increase in Cl- Accumulation Rate | Source |
| BDNF-treated spinal slices | 25 µM | 26% | [1] |
| BDNF-treated spinal slices | 100 µM | Complete restoration to control levels | [1] |
| PNI spinal slices | 25 µM | 45% | [1] |
Table 3: Conflicting Data on this compound's Effect on KCC2 Function
| Experiment | Observation | Cell/System | Source |
| Intracellular Cl- measurement | No change after 5-hour exposure to 30 µM this compound | NG108-15 cells | [5][6] |
| Tl+ influx assay | No increase in KCC2-mediated Tl+ influx with 50 µM this compound | HEK293 cells expressing KCC2 | [5][6] |
| Cl- uptake and extrusion rate | No increase with this compound | Not specified | [5][6] |
| KCC2 surface expression | No increase with this compound | N2a cells expressing KCC2-pHext | [5][6] |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effect of this compound on KCC2 function.
Fluorometric Assay for Intracellular Chloride ([Cl-]i) Measurement
This assay is used to measure changes in intracellular chloride concentration in real-time.
Materials:
-
Cells expressing a chloride-sensitive fluorescent protein (e.g., Clomeleon or SuperClomeleon).[8]
-
HEK293 cells or neuronal cell lines (e.g., NG108-15).
-
This compound.
-
Control compounds (e.g., DMSO as vehicle control, KCC2 inhibitor like VU0240551).
-
Physiological saline solutions with varying chloride concentrations.
-
Fluorescence microscope or plate reader capable of FRET measurement.
Protocol:
-
Cell Culture: Plate cells expressing the chloride sensor in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates).
-
Compound Incubation: Incubate the cells with this compound at the desired concentrations for the specified duration (e.g., acute application or several hours). Include vehicle and other controls.
-
Fluorescence Measurement: Excite the donor fluorophore (e.g., CFP) and measure the emission of both the donor and acceptor (e.g., YFP). The ratio of acceptor to donor fluorescence is indicative of the intracellular chloride concentration.[8]
-
Data Analysis: Normalize the fluorescence ratio to a baseline reading before compound addition. A decrease in the FRET ratio (YFP/CFP) typically indicates a decrease in intracellular chloride, suggesting enhanced KCC2-mediated chloride extrusion.[8]
Rubidium (Rb+) Flux Assay for Cation-Chloride Cotransporter Activity
This assay measures the activity of KCCs by tracking the influx of Rb+, a congener of K+.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for KCC2 and other cation-chloride cotransporters (CCCs).
-
This compound.
-
86Rb+ (radioactive rubidium).
-
Uptake and wash buffers.
-
Scintillation counter.
Protocol:
-
Oocyte Preparation and Injection: Inject Xenopus oocytes with cRNA encoding the transporter of interest (e.g., KCC2).
-
Compound Pre-incubation: Pre-incubate the oocytes with this compound (e.g., 200 nM) or vehicle control.[1]
-
Rb+ Uptake: Transfer the oocytes to an uptake buffer containing 86Rb+ for a defined period.
-
Washing: Stop the uptake by washing the oocytes extensively with a cold, isotope-free wash buffer.
-
Measurement: Lyse individual oocytes and measure the amount of incorporated 86Rb+ using a scintillation counter.
-
Data Analysis: Compare the Rb+ influx in this compound-treated oocytes to control oocytes. An increase in Rb+ influx suggests potentiation of KCC2 activity.
Electrophysiological Measurement of EGABA
This protocol determines the reversal potential of GABAA receptor-mediated currents (EGABA), which reflects the intracellular chloride concentration.
Materials:
-
Brain slices (e.g., spinal cord or hippocampus) or cultured neurons.
-
Artificial cerebrospinal fluid (ACSF).
-
Patch-clamp setup.
-
Pipette solution (e.g., CsCl-based).[1]
-
GABA.
-
This compound.
-
KCC2 antagonist (e.g., VU0240551) to confirm KCC2-dependence.[1]
Protocol:
-
Slice/Neuron Preparation: Prepare acute brain slices or cultured neurons for patch-clamp recording.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons.
-
GABA Application: Puff GABA (e.g., 1 mM for 30 ms) onto the soma of the recorded neuron at different holding potentials to generate a current-voltage (I-V) relationship.[1]
-
This compound Application: Bath-apply this compound (e.g., 25 µM) and repeat the GABA puffing protocol.[1]
-
Data Analysis: Plot the I-V curves before and after this compound application. The reversal potential (EGABA) is the voltage at which the GABA-evoked current reverses its polarity. A hyperpolarizing shift in EGABA after this compound treatment indicates a decrease in intracellular chloride and enhanced KCC2 function.
Immunoblotting for KCC2 Surface Expression
This method is used to quantify the amount of KCC2 protein on the cell surface versus the total cellular amount.
Materials:
-
Brain slices or cultured cells.
-
This compound.
-
Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).
-
Lysis buffer.
-
Streptavidin beads.
-
Primary antibody against KCC2.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence detection system.
Protocol:
-
Treatment: Treat brain slices or cells with this compound or vehicle.
-
Surface Biotinylation: Incubate the live cells/slices with a membrane-impermeable biotinylation reagent to label surface proteins.
-
Lysis: Lyse the cells to obtain total protein extracts.
-
Streptavidin Pulldown: Use streptavidin beads to pull down the biotinylated (surface) proteins from a portion of the lysate.
-
Western Blotting: Run the total lysate and the pulled-down surface protein fraction on an SDS-PAGE gel.
-
Detection: Transfer the proteins to a membrane and probe with a KCC2-specific antibody to detect KCC2 monomers and dimers.
-
Quantification: Quantify the band intensities to determine the ratio of surface to total KCC2 expression. An increase in this ratio following this compound treatment suggests increased surface expression.[1]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action on KCC2 surface expression.
Caption: General experimental workflow for assessing this compound's effect on KCC2 function.
Caption: The conflicting hypotheses regarding the primary mechanism of action of this compound.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
Application Notes and Protocols: Clp257 Administration for Epilepsy Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clp257 has emerged as a compound of interest in the field of epilepsy research due to its potential to modulate neuronal excitability. Initially identified as a putative enhancer of the K+-Cl- cotransporter KCC2, this compound was proposed to restore inhibitory GABAergic signaling in pathological conditions where intracellular chloride concentration is dysregulated, such as epilepsy.[1][2][3][4][5] However, the precise mechanism of action of this compound is a subject of ongoing investigation, with some studies suggesting it may potentiate GABAA receptor activity independently of KCC2.[6][7][8] These application notes provide a comprehensive overview of the administration of this compound in various epilepsy seizure models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action
The primary proposed mechanism of action for this compound in the context of epilepsy is the enhancement of KCC2 function.[4][5][9] KCC2 is a neuron-specific potassium-chloride cotransporter crucial for extruding chloride ions from neurons, thereby maintaining a low intracellular chloride concentration necessary for hyperpolarizing, inhibitory responses of GABAA receptors.[2][3] In many forms of epilepsy, KCC2 function is impaired, leading to an accumulation of intracellular chloride and a depolarizing, excitatory action of GABA, which contributes to seizure generation.[3][6] this compound is suggested to counteract this by increasing KCC2 membrane expression and function, thus restoring chloride homeostasis and the efficacy of GABAergic inhibition.[9][10][11]
However, some studies have reported that this compound can potentiate GABAA receptor currents directly, independent of KCC2 activity.[7][8] This suggests a potential dual mechanism or an alternative mode of action that contributes to its anti-seizure effects. Researchers should consider these differing findings when interpreting their results.
Signaling Pathway
The proposed signaling pathway for this compound's action on KCC2 involves the modulation of KCC2 expression and function at the neuronal membrane. This can lead to a restoration of the chloride gradient and enhancement of GABAergic inhibition.
Caption: Proposed mechanism of this compound enhancing KCC2-mediated chloride extrusion.
Data Presentation
In Vitro Studies: Organotypic Hippocampal Slices
| Parameter | Model | This compound Concentration | Effect | Reference |
| Ictal-like Discharge (ILD) Duration | Organotypic Hippocampal Slices | Concentration-dependent | Reduced | [1][2] |
| ILD Frequency | Organotypic Hippocampal Slices | Concentration-dependent | Reduced | [1][2] |
| Chloride Homeostasis | Organotypic Hippocampal Slices | Low concentrations | Improved | [1][2] |
| GABAergic Signaling | Rat Hippocampal Neurons | 100 µM | Increased ΔEGABA | [9] |
| KCC2 Function | Rat Hippocampal Neurons | 100 µM | Potentiated | [9] |
In Vivo Studies: Neonatal Ischemic Seizure Model
| Parameter | Model | This compound/CLP290 Administration | Effect | Reference |
| Seizure Suppression | P7 CD-1 Mouse Model | 10 mg/kg CLP290 (prodrug) i.p. (primed) | Significantly increased after phenobarbital | [10] |
| Second-Hour Seizure Burden | P7 CD-1 Mouse Model | 10 mg/kg CLP290 (prodrug) i.p. (primed) | Significantly reduced | [10] |
| First-Hour Seizure Burden | P7 CD-1 Mouse Model | 20 mg/kg CLP290 (prodrug) i.p. (bolus) | Reduced | [10] |
| Seizure Burden | P7 CD-1 Mouse Model | 10 mg/kg this compound i.p. (primed) | No reduction in 2nd-hour seizure burden | [12] |
Experimental Protocols
In Vitro Administration: Organotypic Hippocampal Slice Culture
This protocol is adapted from studies investigating the effects of this compound on epileptiform activity in vitro.[1][2][13]
1. Preparation of Organotypic Hippocampal Slices:
-
Hippocampal slices (350-400 µm thick) are prepared from postnatal day 7-9 rodents.
-
Slices are cultured on membrane inserts for 1-4 weeks to allow for the development of spontaneous epileptiform activity.
2. Drug Preparation:
-
Prepare a stock solution of this compound (Tocris Bioscience) in DMSO.
-
On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM). Ensure the final DMSO concentration is minimal and consistent across control and experimental conditions.
3. Experimental Procedure:
-
Transfer cultured slices to a recording chamber continuously perfused with oxygenated aCSF.
-
Record baseline spontaneous ictal-like discharges (ILDs) using extracellular field potential recordings in the CA1 or CA3 region for at least 30 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record for a 30- to 60-minute period during drug application.
-
Perform a washout by perfusing with regular aCSF for 30-60 minutes to observe any reversal of effects.
4. Data Analysis:
-
Analyze the frequency, duration, and amplitude of ILDs before, during, and after this compound application.
Caption: Experimental workflow for in vitro this compound administration.
In Vivo Administration: Neonatal Ischemic Seizure Model in Mice
This protocol is based on a study investigating the efficacy of this compound and its prodrug CLP290 in a mouse model of phenobarbital-resistant neonatal seizures.[10]
1. Animal Model:
-
Utilize postnatal day 7 (P7) CD-1 mouse pups.
-
Induce ischemic seizures via unilateral carotid artery ligation.
2. Drug Preparation and Administration:
-
This compound or its prodrug CLP290 is dissolved in a vehicle such as 2-hydroxypropyl-β-cyclodextrin (HPCD).
-
Administer the drug via intraperitoneal (i.p.) injection.
-
Primed Treatment: Administer the drug (e.g., 10 mg/kg) 4 hours before ligation and immediately after ligation.
-
Bolus Treatment: Administer a single dose (e.g., 20 mg/kg) 4 hours before ligation.
3. Seizure Monitoring:
-
Implant electrodes for continuous video-electroencephalography (vEEG) to monitor seizure activity.
-
Record EEG for a set period (e.g., 2 hours) post-ligation to assess seizure burden.
4. Anti-Seizure Medication Co-administration:
-
To test for rescue of phenobarbital resistance, administer phenobarbital (e.g., 25 mg/kg, i.p.) at a specific time point after seizure onset.
5. Data Analysis:
-
Quantify seizure burden, frequency, and duration from the vEEG recordings.
-
Calculate the percent suppression of seizures following phenobarbital administration in the presence and absence of this compound/CLP290.
Caption: Experimental workflow for in vivo this compound/CLP290 administration.
Conclusion
This compound and its prodrug CLP290 have demonstrated anti-seizure effects in preclinical models of epilepsy. While the enhancement of KCC2 function is a leading hypothesis for its mechanism of action, the potential for direct GABAA receptor modulation should be considered. The provided protocols and data summaries offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential and mechanisms of this compound in epilepsy. Careful consideration of the specific experimental model, drug concentration/dosage, and administration route is critical for obtaining reproducible and meaningful results.
References
- 1. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting ischemia-induced KCC2 hypofunction rescues refractory neonatal seizures and mitigates epileptogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. eneuro.org [eneuro.org]
Application Notes and Protocols: Immunohistochemistry for KCC2 Expression Following CLP257 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuronal potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a crucial regulator of intracellular chloride concentration ([Cl⁻]i) in mature neurons.[1][2] Its primary function is to extrude chloride ions, which is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission.[2][3] Dysregulation of KCC2 function or expression is implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target.[2][4][5]
CLP257 is a small molecule identified as a potential activator of KCC2.[6][7] Its mechanism of action is an area of active research, with some studies suggesting it enhances KCC2 function by increasing its expression on the neuronal surface, while others propose alternative or additional mechanisms such as direct modulation of GABAA receptors.[5][8][9][10][11][12] These application notes provide detailed protocols for performing immunohistochemistry (IHC) to investigate the effects of this compound treatment on KCC2 expression in neuronal tissue, along with a summary of reported quantitative data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and the general experimental workflow for the immunohistochemical analysis of KCC2 expression.
Caption: Putative mechanism of this compound action on KCC2 surface expression.
Caption: General workflow for KCC2 immunohistochemistry.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effect of this compound on KCC2 function and expression.
Table 1: Effect of this compound on KCC2-Mediated Chloride Transport
| Experimental Model | This compound Concentration | Measured Parameter | Result | Reference |
| BDNF-treated spinal slices | 25 µM | Rate of Cl⁻ accumulation | 26% increase | [8] |
| PNI spinal slices | 25 µM | Rate of Cl⁻ accumulation | 45% increase | [8] |
| Rat hippocampal neurons | 100 µM | Somato-dendritic EGABA gradient | Increased from 5.3 ± 1.1 to 9.7 ± 1.1 mV/100 µm | [10] |
| HEK293 cells expressing KCC2 | 50 µM | KCC2-mediated Tl⁺ influx | No significant increase | [9][12] |
Table 2: Effect of this compound on KCC2 Protein Expression (Immunohistochemistry)
| Experimental Model | This compound Treatment | Measured Parameter | Result | Reference |
| PNI rats (in vivo) | 40 mg/kg, i.p. | Membrane KCC2 levels in dorsal horn neurons | Increased to 137.9 ± 10.1% of sham values | [13] |
| PNI rats (in vivo) | 130 µmol/kg, intrathecal | Membrane vs. intracellular KCC2 staining in dorsal horn | Significant increase in membrane-associated KCC2 | [14] |
| N2a cells expressing KCC2-pHext | Not specified | KCC2 surface expression | No increase observed | [9][12] |
| Rat hippocampal neurons | 100 µM for 2 hours | Total and plasmalemmal KCC2 expression | No significant change | [10] |
Table 3: Effect of this compound on KCC2 Protein Expression (Western Blot)
| Experimental Model | This compound Treatment | Measured Parameter | Result | Reference |
| BDNF-treated spinal cord slices | 100 µM | Total KCC2 expression | Not significantly affected | [8] |
| BDNF-treated spinal cord slices | 100 µM | Cell surface KCC2 (monomers and dimers) | Increased | [8] |
Experimental Protocols
In Vivo Treatment and Tissue Preparation
This protocol is adapted from studies on peripheral nerve injury (PNI) models in rats.[13][14][15]
-
Animal Model and this compound Administration:
-
Utilize an appropriate animal model of neurological disease where KCC2 is downregulated (e.g., PNI, epilepsy models).
-
Administer this compound or vehicle control. Dosing routes and concentrations should be optimized. For example, intraperitoneal (i.p.) injection of 40 mg/kg or intrathecal injection.[13][15]
-
This compound can be dissolved in 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPCD) in saline.[14][15]
-
-
Perfusion and Fixation:
-
At the desired time point post-treatment, deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB), pH 7.4.[16]
-
Dissect the tissue of interest (e.g., spinal cord, brain) and post-fix in 4% PFA for 1-2 days at 4°C.[16]
-
Transfer the tissue to a cryoprotectant solution (e.g., 30% sucrose in PBS or a solution containing ethylene glycol and glycerol) for long-term storage at -20°C.[16]
-
In Vitro Treatment and Cell Preparation
This protocol is suitable for primary neuronal cultures or brain slice preparations.[10]
-
Cell/Slice Culture and this compound Treatment:
-
Culture primary neurons or prepare organotypic brain slices according to standard laboratory protocols.
-
To induce KCC2 downregulation, if desired, treat with agents like Brain-Derived Neurotrophic Factor (BDNF).[8]
-
Incubate the cultures/slices with this compound at the desired concentration (e.g., 100 µM) for a specified duration (e.g., 2 hours).[10]
-
-
Fixation:
-
Gently wash the cells/slices with PBS.
-
Fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Immunohistochemistry Protocol for KCC2
This is a general protocol that can be adapted for free-floating sections or cells on coverslips.[16][17]
Solutions:
-
PBS: Phosphate-Buffered Saline, pH 7.4
-
Blocking Buffer: PBS containing 5% normal goat serum (or serum from the species of the secondary antibody), and 0.3% Triton X-100.
-
Antibody Dilution Buffer: PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100.
Procedure:
-
Sectioning (for in vivo tissue):
-
Section the fixed, cryoprotected tissue at 30-40 µm thickness using a vibratome or cryostat.[16]
-
Collect sections in PBS.
-
-
Antigen Retrieval (Optional but Recommended):
-
For some antibodies and fixation conditions, antigen retrieval may enhance the signal. A common method is to incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash sections/cells three times in PBS for 5 minutes each.
-
Incubate in Blocking Buffer for 1-2 hours at room temperature to block non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the sections/cells three times in PBS for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Cy3) in Antibody Dilution Buffer. Use a dilution of 1:200 to 1:1000.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the sections/cells three times in PBS for 10 minutes each, protected from light.
-
Mount the sections onto glass slides or coverslips using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
For quantitative analysis of membrane vs. intracellular KCC2, acquire z-stacks and perform line scan analysis across the cell membrane or use image analysis software to segment and quantify fluorescence intensity in different cellular compartments.[13] Ensure that all imaging parameters (laser power, gain, pinhole) are kept constant across all experimental conditions.
-
Conclusion
Immunohistochemistry is a powerful technique to visualize and quantify changes in KCC2 expression and localization following this compound treatment. The provided protocols offer a starting point for researchers investigating the therapeutic potential of modulating KCC2. Given the ongoing discussion regarding the precise mechanism of this compound, it is crucial to complement IHC data with functional assays to provide a comprehensive understanding of its effects on neuronal chloride homeostasis.
References
- 1. Frontiers | Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 [frontiersin.org]
- 2. Current view on the functional regulation of the neuronal K(+)-Cl(-) cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 8. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. blabbucket.s3.amazonaws.com [blabbucket.s3.amazonaws.com]
- 17. Frontiers | Layer-specific changes of KCC2 and NKCC1 in the mouse dentate gyrus after entorhinal denervation [frontiersin.org]
- 18. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for Clp257: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clp257 is a selective activator of the K-Cl cotransporter 2 (KCC2), a neuron-specific potassium-chloride transporter crucial for maintaining inhibitory neurotransmission in the central nervous system. Its potential as a therapeutic agent for neurological disorders has led to its use in various research applications. However, the stability of this compound is a critical factor that can significantly impact experimental outcomes and the development of any potential therapeutic formulations. These application notes provide a summary of the known stability and storage conditions for this compound and outline generalized protocols for its handling and stability assessment.
Summary of this compound Properties
| Property | Value | Reference |
| Chemical Name | (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone | |
| Molecular Formula | C₁₄H₁₄FN₃O₂S | |
| Molecular Weight | 307.34 g/mol | |
| Purity (Commercial) | ≥98% (by HPLC) |
Stability and Storage Conditions
Proper storage and handling of this compound are paramount to ensure its integrity and activity for research purposes. The available data indicates that while the solid form is stable under refrigerated conditions, its stability in solution is limited.
Solid Form Storage
| Condition | Recommendation |
| Temperature | Store at +4°C. |
| Light | Store protected from light. |
| Humidity | Store in a dry environment. |
| Container | Keep in a tightly sealed container. |
Note: For long-term storage, it is advisable to store the solid compound at -20°C, although specific data on the extended stability under these conditions is not publicly available.
Solution Stability
A critical consideration for working with this compound is its limited stability in solution. It is strongly recommended to prepare solutions fresh for each experiment.
| Solvent | Stability Notes | Reference |
| DMSO | Soluble up to 100 mM. Solutions are unstable and should be prepared fresh. | [1] |
| Aqueous Buffers | Dilutions from a DMSO stock into aqueous buffers should be used immediately. | [2] |
Key Finding: Multiple sources explicitly state that this compound is unstable in solution, and it is recommended that solutions are freshly prepared for use.[1]
In Vivo Stability
Pharmacokinetic studies in rats have revealed that this compound has a short terminal half-life of less than 15 minutes in plasma.[3] This is attributed to the rapid glucuronidation of the hydroxyl group on the phenyl ring.[3] This metabolic instability is a significant factor to consider in the design of in vivo experiments.
Experimental Protocols
Due to the lack of publicly available, detailed stability-indicating analytical methods specifically for this compound, the following protocols are based on general principles of pharmaceutical stability testing and common practices for similar small molecules.
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood. For 1 mg of this compound (MW: 307.34), this will yield approximately 325 µL of a 10 mM solution.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Use the solution immediately for preparing working dilutions. Do not store the stock solution for later use.
Generalized Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general workflow for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound over time.
Objective: To quantify the remaining percentage of intact this compound and detect the formation of degradation products in a solution stored under specific conditions.
Workflow Diagram:
Caption: Workflow for assessing the stability of this compound solutions.
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products.
-
Column: A C18 column is a common starting point for small molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies by subjecting this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should be able to resolve the this compound peak from any degradation peaks.
-
Stability Study Execution: a. Prepare a fresh solution of this compound in the solvent of interest. b. Immediately analyze an aliquot of the solution (Time 0) to determine the initial concentration and purity. c. Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze it by HPLC.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. b. Monitor the appearance and growth of any new peaks, which indicate degradation products.
Signaling Pathways and Experimental Context
The stability of this compound is critical for its function as a KCC2 activator. KCC2 plays a vital role in establishing the chloride gradient necessary for inhibitory neurotransmission by GABA-A and glycine receptors.
Diagram of this compound's Mechanism of Action:
Caption: Simplified pathway of this compound's action on KCC2.
Conclusion
The available evidence strongly indicates that this compound is unstable in solution and should be prepared fresh for each experiment to ensure reliable and reproducible results. The solid form should be stored at +4°C, protected from light and moisture. While specific, validated stability-indicating assays for this compound are not publicly available, researchers can adapt generalized HPLC methods to monitor its stability for their specific experimental conditions. The poor in vivo pharmacokinetic profile of this compound also warrants consideration in the design of animal studies. Adherence to these guidelines will help ensure the integrity of the compound and the validity of the research findings.
References
Application Notes and Protocols for Intraperitoneal Administration of Clp257
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clp257 is a small molecule initially identified as a selective activator of the K-Cl cotransporter KCC2, a key regulator of neuronal chloride homeostasis.[1][2][3] By promoting chloride extrusion, this compound was proposed to restore inhibitory GABAergic neurotransmission in pathological conditions associated with KCC2 dysfunction, such as neuropathic pain, epilepsy, and spinal cord injury.[2][4][5][6] However, subsequent research has suggested that this compound's physiological and behavioral effects may be independent of KCC2 and could be mediated through the potentiation of GABAA receptors.[7] These application notes provide a comprehensive overview of the intraperitoneal (IP) injection protocol for this compound, along with its proposed mechanism of action and relevant preclinical data.
Mechanism of Action
This compound was initially reported to act as a selective KCC2 activator with an EC50 of 616 nM.[1] The proposed mechanism involves the modulation of KCC2 protein turnover at the post-translational level, leading to increased cell-surface expression of the transporter.[1][2][8] This enhanced KCC2 activity is believed to restore the low intracellular chloride concentrations necessary for hyperpolarizing GABAA receptor-mediated inhibition.[2][9]
However, conflicting evidence suggests that this compound may not directly activate KCC2 but rather potentiates GABAA receptor currents.[7] One study reported no change in intracellular chloride levels in NG108-15 cells after exposure to this compound, and at higher concentrations, it was found to reduce the cell-surface levels of KCC2.[7] The same study demonstrated that this compound potentiated GABAA currents in cultured hippocampal neurons with an EC50 of 4.9 μM.[7]
It is crucial for researchers to consider both proposed mechanisms when designing experiments and interpreting results involving this compound.
Signaling Pathway
The proposed signaling pathway for this compound's effect on KCC2 involves the regulation of the transporter's cell surface expression. Downregulation of KCC2 is a known mechanism in several neurological disorders.[4] this compound is suggested to counteract this by promoting the plasma membrane localization of KCC2, thereby enhancing its chloride extrusion capacity.[2]
Caption: Proposed mechanism of this compound action on KCC2.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biological activity and pharmacokinetic profile.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (KCC2 activation) | 616 nM | Not specified | [1] |
| EC50 (GABAA potentiation) | 4.9 μM | Cultured hippocampal neurons | [7] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Administration Route | Dose | t1/2 | Cmax | AUC | Reference |
| Intravenous (IV) | Not Specified | < 15 min | Not Specified | Not Specified | [2][10] |
| Intraperitoneal (IP) | 100 mg/kg | Not Specified | ~1 µg/mL | Not Specified | [2][10] |
Note: The pharmacokinetic profile of this compound is characterized by a short terminal half-life of less than 15 minutes due to rapid glucuronidation.[2] To overcome this limitation, a prodrug, CLP290, was developed which exhibits an improved pharmacokinetic profile.[2][10]
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), hygroscopic (use newly opened)[1]
-
PEG300 (Polyethylene glycol 300)[1]
-
Tween-80[1]
-
Saline (0.9% NaCl)[1]
-
Corn oil[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)[1]
Vehicle Preparation Protocol 1 (Aqueous-based): [1]
This protocol yields a clear solution with a solubility of ≥ 1.79 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.79 mg/mL in the injection vehicle, a 17.9 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, combine the solvents in the following ratio:
-
10% DMSO (containing this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add each solvent sequentially and mix thoroughly between each addition.
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 17.9 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and vortex until a clear solution is obtained.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Vehicle Preparation Protocol 2 (Oil-based): [1]
This protocol yields a clear solution with a solubility of 1.79 mg/mL and may be suitable for longer-term dosing studies.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 17.9 mg/mL).
-
In a sterile tube, combine the solvents in the following ratio:
-
10% DMSO (containing this compound)
-
90% Corn Oil
-
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 17.9 mg/mL this compound DMSO stock to 900 µL of corn oil.
-
Mix thoroughly using a vortex mixer. An ultrasonic bath may be required to achieve a clear solution.[1]
-
Prepare this solution fresh for each use.
Intraperitoneal Injection Protocol (Mouse Model)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound injection solution
-
Mouse restrainer
-
25-30 gauge needles[11]
-
1 mL syringes
-
70% Ethanol or other skin disinfectant
-
Gauze pads
Procedure: [11]
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck and back to expose the abdomen. Ensure the restraint is firm but does not impede breathing.
-
Injection Site Identification: The recommended site for IP injection is the lower right or left quadrant of the abdomen.[11] This location helps to avoid puncturing the bladder or cecum.
-
Aseptic Technique: Wipe the injection site with a gauze pad soaked in 70% ethanol to disinfect the skin.[11]
-
Injection:
-
Tilt the mouse slightly with the head pointing downwards.
-
Insert the needle at a 15-30 degree angle into the identified injection quadrant.[11] The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.
-
If the aspiration is clear, slowly inject the this compound solution.
-
The volume to be injected should be calculated based on the animal's body weight and the desired dose (e.g., 100 mg/kg).[10]
-
-
Post-Injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound following intraperitoneal administration.
Caption: A typical workflow for in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 6. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Clp257 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Clp257, also known as (5Z)-5-[(4-fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone, is a small molecule that has garnered significant interest in the field of neuroscience for its potential to modulate synaptic plasticity. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), this compound was proposed to restore chloride homeostasis in neurons, a critical factor in maintaining the efficacy of GABAergic inhibition.[1][2] However, the precise mechanism of action of this compound is a subject of ongoing scientific debate, with subsequent studies suggesting it may act as a positive allosteric modulator of GABAA receptors, independent of KCC2 activity.[3][4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in studying synaptic plasticity, acknowledging the existing controversy and providing frameworks for investigating its effects through both proposed mechanisms.
The Mechanistic Controversy: KCC2 Activator vs. GABAA Receptor Potentiator
The initial discovery of this compound identified it as a selective KCC2 activator with an EC50 of 616 nM.[7] The proposed mechanism involved enhancing KCC2-mediated chloride extrusion, thereby restoring the hyperpolarizing nature of GABAA receptor signaling in pathological conditions where intracellular chloride concentration is elevated.[1][2] This was supported by findings that this compound could restore impaired Cl- transport in neurons with diminished KCC2 activity and alleviate hypersensitivity in animal models of neuropathic pain.[1][8][9]
However, a subsequent study by Cardarelli et al. (2017) challenged this view, presenting evidence that this compound does not directly activate KCC2.[3][4][5][6] Their research indicated that this compound potentiates GABAA receptor currents, with a half-maximal effective concentration (EC50) of 4.9 µM.[3][10] This effect was shown to be independent of KCC2, as it persisted even with KCC2 inhibition or knockdown.[3]
The original discovering group has contested these findings, suggesting that differences in experimental models and protocols may account for the discrepant results.[2][11] Therefore, researchers using this compound should be aware of this controversy and design experiments that can disambiguate the effects on KCC2 and GABAA receptors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, reflecting both proposed mechanisms of action.
Table 1: Reported Potency of this compound
| Parameter | Value | Putative Target | Reference |
| EC50 (KCC2 Activation) | 616 nM | KCC2 | [7] |
| EC50 (GABAA Current Potentiation) | 4.9 µM | GABAA Receptor | [3][10] |
Table 2: Effects of this compound on Neuronal and Synaptic Properties
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| NG108-15 Cells | 30 µM | No change in intracellular Cl- | [3] |
| Cultured Hippocampal Neurons | 10-50 µM | Potentiation of muscimol-activated GABAA currents | [3] |
| Spinal Slices (BDNF-treated) | 25 µM | 26% increase in the rate of Cl- accumulation | [1] |
| Spinal Slices (PNI model) | 25 µM | 45% increase in the rate of Cl- accumulation | [1] |
| Aged Mouse Hippocampal Slices | 100 µM | Restored synapse-specificity of LTP | [5] |
| Organotypic Hippocampal Slices | 1 µM | Reduction in baseline intracellular Cl- | [7] |
| Organotypic Hippocampal Slices | 100 µM | Increased duration of ictal-like discharges | [12] |
| Rat Hippocampal Neurons | 100 µM | Increased somato-dendritic EGABA gradient | [13] |
Signaling Pathway Diagrams
The following diagrams illustrate the two proposed signaling pathways for this compound's action on synaptic transmission.
Caption: Proposed KCC2-mediated signaling pathway of this compound.
Caption: Proposed GABAA receptor-mediated signaling pathway of this compound.
Experimental Protocols
Here we provide detailed protocols for investigating the effects of this compound on synaptic plasticity, with a focus on in vitro electrophysiology in hippocampal slices.
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1
This protocol is adapted from methodologies used in studies of synaptic plasticity.[5]
1. Materials and Reagents:
-
This compound (Tocris Bioscience or synthesized)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2/5% CO2.
-
Dissection buffer (e.g., ice-cold NMDG-based solution)
-
Hippocampal slices (350-400 µm) from rodents.
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. Prepare a vehicle control with the same final DMSO concentration.
3. Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold dissection buffer.
-
Prepare coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording.
4. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant flow rate (e.g., 2-3 ml/min) at 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
5. Application of this compound and LTP Induction:
-
Switch the perfusion to aCSF containing this compound or vehicle control.
-
Pre-incubate the slice for a defined period (e.g., 1 hour) to allow for drug equilibration.[5]
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[5]
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
6. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
Caption: Experimental workflow for studying the effect of this compound on LTP.
Protocol 2: Assessing the Effect of this compound on GABAA Receptor-Mediated Currents
This protocol is based on the methodology described by Cardarelli et al. (2017).[3]
1. Materials and Reagents:
-
Cultured hippocampal or cortical neurons.
-
This compound
-
Muscimol (GABAA receptor agonist)
-
External solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.
-
Internal solution for whole-cell patch-clamp containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2.
2. Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons from embryonic rodents on coverslips.
-
Use neurons after 14-21 days in vitro for mature receptor expression.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
4. Application of Muscimol and this compound:
-
Obtain a baseline GABAA receptor-mediated current by applying a subsaturating concentration of muscimol (e.g., 1-3 µM) for a short duration.
-
Wash out the muscimol and allow the current to return to baseline.
-
Bath apply this compound (e.g., 10 µM) for a few minutes.
-
Re-apply the same concentration of muscimol in the presence of this compound and record the current.
-
To test for reversibility, wash out this compound and re-apply muscimol alone.
5. Data Analysis:
-
Measure the peak amplitude of the muscimol-evoked currents before, during, and after this compound application.
-
Calculate the percentage potentiation of the GABAA receptor current by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of chloride homeostasis and GABAergic signaling in synaptic plasticity. However, due to the ongoing debate regarding its precise mechanism of action, researchers should interpret their findings with caution. It is recommended to employ experimental designs that can help differentiate between effects mediated by KCC2 and those mediated by GABAA receptors. The protocols and data provided in these application notes offer a starting point for the rigorous investigation of this compound's role in the intricate processes of synaptic modulation.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminished KCC2 confounds synapse-specificity of LTP during senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long March Toward Safe and Effective Analgesia by Enhancing Gene Expression of Kcc2: First Steps Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Restoration of Spinal Inhibition via Druggable Enhancement of Potassium-Chloride Cotransporter KCC2–Mediated Chloride Extrusion in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Live-Cell Imaging with CLP257 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP257 is a selective activator of the KCC2 (K+-Cl- cotransporter 2), a crucial neuron-specific chloride extruder responsible for maintaining low intracellular chloride concentrations.[1][2] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related conditions.[2][3] this compound has emerged as a valuable pharmacological tool to investigate KCC2 function and as a potential therapeutic agent.[2] These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study its effects on neuronal chloride homeostasis and KCC2 dynamics.
Mechanism of Action
This compound is reported to selectively activate KCC2 with an EC50 of 616 nM.[1] Its mechanism involves the post-translational modulation of KCC2, leading to an increase in the cell surface expression of both monomeric and dimeric forms of the transporter.[2] This enhanced surface expression results in restored chloride extrusion capacity in neurons with compromised KCC2 activity.[2] However, it is important to note that some studies have suggested this compound may also potentiate GABAA receptors at higher concentrations (30–50 μM), a factor to consider in experimental design and data interpretation.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound from published studies.
Table 1: this compound Selectivity and Potency
| Parameter | Value | Cell Type/System | Reference |
| EC50 (KCC2 activation) | 616 nM | --- | [1] |
| NKCC1, KCC1, KCC3, KCC4 | Inactive | HEK293-cl cells | [1][2] |
| GABAA Receptors (α1β2γ2) | < 0.2% of muscimol effect at 50 μM | CHO cells | [1][2] |
| Other CNS Receptors (55 tested) | < 30% inhibition at 10 μM | Radioligand binding assays | [2] |
Table 2: Functional Effects of this compound in Neurons
| Experimental Condition | This compound Concentration | Observed Effect | Reference |
| BDNF-treated spinal slices | 25 μM | 26% increase in Cl- accumulation rate | [2] |
| BDNF-treated spinal slices | 100 μM | Complete restoration of Cl- transport to control levels | [2] |
| PNI spinal slices | 25 μM | 45% increase in Cl- accumulation rate | [2] |
| Xenopus laevis oocytes expressing KCC2 | 200 nM | 61% increase in KCC2 transport activity | [1][2] |
| Hippocampal slice cultures (in vitro model of epileptogenesis) | 1 μM | Improved [Cl-]i homeostasis, increased postictal [Cl-]i extrusion rates | [7] |
Signaling Pathway and Experimental Workflow
Diagram 1: Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action on KCC2 trafficking and chloride extrusion.
Diagram 2: Experimental Workflow for Live-Cell Imaging with this compound
Caption: A generalized workflow for live-cell imaging of intracellular chloride dynamics.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Chloride ([Cl-]i) Dynamics in Cultured Neurons
This protocol is designed to monitor changes in intracellular chloride concentration in real-time following this compound treatment using a fluorescent chloride indicator.
Materials:
-
Primary neuronal cell culture or neuronal cell line
-
Live-cell imaging microscope with environmental control (temperature, CO2, humidity)
-
Fluorescent chloride indicator dye (e.g., MQAE or genetically encoded Clomeleon)
-
This compound (stock solution in DMSO, freshly prepared is recommended as the compound can be unstable in solution[1])
-
Imaging medium (e.g., phenol red-free Neurobasal medium)
-
Vehicle control (DMSO)
-
Reagents for inducing chloride influx (e.g., high K+ solution)
Procedure:
-
Cell Preparation and Labeling:
-
Plate neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Allow cells to adhere and mature according to standard culture protocols.
-
If using a chemical indicator like MQAE, load the cells according to the manufacturer's instructions. Typically, this involves incubation with the dye for a specified period, followed by washing to remove excess dye.
-
If using a genetically encoded indicator like Clomeleon, ensure cells have been successfully transfected or transduced and are expressing the sensor.[3][8]
-
-
Microscope Setup and Equilibration:
-
Set up the live-cell imaging system to maintain physiological conditions (e.g., 37°C, 5% CO2).
-
Replace the culture medium with pre-warmed imaging medium.
-
Place the dish on the microscope stage and allow the cells to equilibrate for at least 15-30 minutes.
-
-
Baseline Imaging:
-
This compound Treatment:
-
Prepare the final working concentration of this compound in imaging medium. It is crucial to also prepare a vehicle control with the same final concentration of DMSO.
-
Carefully add the this compound solution or vehicle control to the imaging dish.
-
Immediately resume time-lapse imaging.
-
-
Monitoring Chloride Dynamics:
-
Continue acquiring images at the same frequency for the desired duration of the experiment (e.g., 30-60 minutes or longer).
-
Optional: To assess the effect of this compound on chloride extrusion capacity, after a period of incubation with this compound, challenge the cells with a high K+ solution to induce chloride influx and then monitor the rate of recovery to baseline upon returning to normal K+ solution.[2]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence data to the baseline to determine the relative change in intracellular chloride.
-
Compare the changes in the this compound-treated group to the vehicle-treated group.
-
Protocol 2: Immunofluorescence Staining for KCC2 Cell Surface Expression
This protocol allows for the visualization and quantification of changes in KCC2 localization at the plasma membrane following this compound treatment.
Materials:
-
Cultured neurons on coverslips
-
This compound
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Primary antibody against an extracellular epitope of KCC2
-
Fluorescently labeled secondary antibody
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for total protein staining
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Treat cultured neurons with the desired concentration of this compound or vehicle for a specified time (e.g., 2 hours).[2]
-
-
Fixation:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining for Surface KCC2:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the extracellular domain of KCC2 in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Do not permeabilize the cells at this stage.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Immunostaining for Total KCC2 (Optional):
-
After staining for surface KCC2, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block again with blocking buffer.
-
Incubate with a primary antibody against an intracellular epitope of KCC2 (if different from the one used for surface staining) or proceed to stain with the same primary antibody if it can also recognize the intracellular pool after permeabilization.
-
Follow with the corresponding fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity of KCC2 staining at the cell membrane versus the intracellular compartment. Compare the ratio of membrane to intracellular fluorescence between this compound-treated and vehicle-treated cells.
-
Considerations and Troubleshooting:
-
This compound Stability: As this compound may be unstable in solution, it is recommended to prepare it fresh for each experiment.[1]
-
Phototoxicity: Live-cell imaging can be harsh on cells. Minimize light exposure by using the lowest possible excitation intensity and exposure times.[9][10]
-
Off-Target Effects: Be mindful of the potential for this compound to potentiate GABAA receptors, especially at higher concentrations.[4][5][6] Consider including a GABAA receptor antagonist as a control in some experiments.
-
Cell Health: Ensure optimal cell culture conditions to maintain healthy cells throughout the imaging experiment.[9]
-
Data Interpretation: Changes in fluorescence of chloride indicators can be influenced by factors other than chloride concentration, such as pH or dye bleaching. Appropriate controls are essential for accurate interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eneuro.org [eneuro.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Pharmacokinetic Analysis of CLP257 in Animal Models: Application Notes and Protocols
These application notes provide a comprehensive overview of the pharmacokinetic properties of CLP257 and its prodrug, CLP290, in animal models. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for neurological disorders.
Introduction
This compound has been identified as a modulator of the K-Cl cotransporter KCC2, a critical regulator of neuronal chloride homeostasis and GABAergic inhibition.[1][2] However, its therapeutic potential is hindered by a poor pharmacokinetic profile. To address this limitation, a carbamate prodrug, CLP290, was developed to improve its systemic exposure.[3][4] This document summarizes the available pharmacokinetic data for both compounds and provides protocols for their evaluation in animal models.
Pharmacokinetic Data
The pharmacokinetic parameters of this compound and this compound derived from the administration of its prodrug, CLP290, have been assessed in rats. The data highlights the significant improvement in the pharmacokinetic profile achieved through the prodrug approach.
Table 1: Pharmacokinetic Parameters of this compound and CLP290 in Rats
| Compound/Route of Administration | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) | Bioavailability (%) |
| This compound (Intraperitoneal) | ~0.25 | ~100 | Not Reported | < 0.25 | Not Reported |
| CLP290 (Oral) yielding this compound | ~2 | ~400 | Not Reported | ~5 | Not Reported |
Note: The Cmax and Tmax values are estimated from graphical representations in the cited literature.[3][4] Detailed quantitative data for AUC and bioavailability were not available in the provided search results.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the in vivo pharmacokinetic analysis of this compound and CLP290.
Animal Models
-
Species: Sprague-Dawley rats are a commonly used species for these studies.
-
Model: For efficacy studies combined with pharmacokinetics, a peripheral nerve injury (PNI) model is often employed to induce a neuropathic pain state.[3][4]
Compound Formulation and Administration
-
This compound Formulation (for Intraperitoneal Administration):
-
Dissolve this compound in 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline.[4]
-
The final concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).
-
-
CLP290 Formulation (for Oral Administration):
-
Formulations for oral administration of CLP290 are not detailed in the provided search results but would typically involve suspension or solution in a suitable vehicle such as carboxymethylcellulose or polyethylene glycol.
-
Pharmacokinetic Study Design
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Dosing:
-
Administer the formulated this compound or CLP290 to the animals at the desired dose (e.g., 100 mg/kg).[3]
-
For intravenous administration to determine absolute bioavailability, a different formulation would be required, and the compound would be administered via a cannulated vein.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Blood is typically collected from the tail vein or via a cannula into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of this compound (and CLP290 if necessary) in plasma.
-
The method should be validated for linearity, accuracy, precision, and stability.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
-
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound is proposed to act as a KCC2 enhancer, which would lead to a decrease in intracellular chloride concentration and a hyperpolarizing shift in the GABAa receptor reversal potential, thereby strengthening GABAergic inhibition.
Caption: Proposed signaling pathway of this compound as a KCC2 enhancer.
Alternative/Controversial Signaling Pathway
Some studies suggest that the effects of this compound may be independent of KCC2 and could involve direct potentiation of GABAA receptors.
Caption: Alternative signaling pathway of this compound via GABAA receptor potentiation.
Prodrug Activation and Pharmacokinetic Workflow
The following diagram illustrates the conversion of the prodrug CLP290 to the active compound this compound and the subsequent pharmacokinetic analysis workflow.
Caption: Workflow for the pharmacokinetic analysis of this compound from its prodrug CLP290.
Conclusion
This compound exhibits a challenging pharmacokinetic profile with rapid elimination. The development of the prodrug CLP290 significantly improves its pharmacokinetic properties, making it a more viable candidate for in vivo studies and potential therapeutic development. The provided protocols and diagrams offer a framework for researchers to conduct their own pharmacokinetic analyses of these compounds. It is important to consider the ongoing discussion regarding the precise mechanism of action of this compound when interpreting pharmacodynamic outcomes. Further studies are warranted to fully elucidate the pharmacokinetic-pharmacodynamic relationship of this compound and CLP290.
References
- 1. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of CLP257 in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CLP257 in neuronal cultures. The information addresses common issues that may arise during experimentation, with a focus on its debated mechanism of action and potential off-target effects.
Troubleshooting Guides
Issue: Expected KCC2 activation is not observed or results are inconsistent.
Possible Cause:
Recent studies have challenged the initial characterization of this compound as a direct activator of the K+-Cl- cotransporter KCC2. Evidence suggests that the primary mechanism of action of this compound in neuronal cultures is the potentiation of GABAA receptor activity.[1][2][3] Researchers expecting a direct effect on KCC2-mediated chloride extrusion may, therefore, observe unexpected or inconsistent results.
Suggested Actions:
-
Re-evaluate Experimental Design: Consider that the observed effects of this compound may be mediated by its action on GABAA receptors rather than KCC2.
-
Control for GABAA Receptor Activity: Use GABAA receptor antagonists (e.g., bicuculline, picrotoxin) to determine if the effects of this compound are GABAA receptor-dependent.
-
Directly Measure GABAA Receptor Currents: Employ patch-clamp electrophysiology to directly assess the impact of this compound on GABAA receptor-mediated currents in your neuronal culture system.
-
Review this compound Concentration: High concentrations of this compound (30–50 μM) have been reported to potentiate GABAA receptors.[4][5] Consider performing a dose-response curve to characterize the effects in your specific model.
Issue: Unexplained changes in neuronal excitability.
Possible Cause:
This compound has been shown to potentiate GABAA receptor currents, which can lead to significant changes in neuronal inhibition and overall network excitability.[1][6] Depending on the developmental stage of the cultured neurons and the baseline chloride gradient, this potentiation can have varying effects.
Suggested Actions:
-
Characterize Baseline Chloride Homeostasis: Determine the basal intracellular chloride concentration in your neuronal cultures to understand whether GABAergic transmission is hyperpolarizing or depolarizing.
-
Assess Network Activity: Use techniques such as multi-electrode array (MEA) recordings or calcium imaging to evaluate the impact of this compound on spontaneous and evoked neuronal network activity.
-
Titrate this compound Concentration: The half-maximal effective concentration (EC50) for this compound potentiation of muscimol-activated currents in cultured neurons has been reported to be 4.9 μM.[1][6] Start with concentrations below this value and perform a careful dose-response analysis.
Quantitative Data Summary
| Target/Effect | Reported Activity | Concentration/EC50 | Reference |
| KCC2 Activation | Initially reported as an activator (EC50 = 616 nM).[7] Later studies found no direct activation.[1][6][8] | 616 nM / No effect | [1][6][7][8] |
| GABAA Receptor Potentiation | Potentiates muscimol-activated currents. | EC50 = 4.9 μM | [1][6] |
| Other Potential Targets | Inhibition of MAO-B, binding to PPARγ, 5-HT1A receptor, and adenosine transporter. | Low micromolar range | [1] |
| Radioligand Binding Screen | No significant inhibition (>30%) of 55 other receptors. | 10 μM | [9] |
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective KCC2 activator?
A1: While initially identified as a selective KCC2 activator, subsequent research has indicated that this compound does not directly activate KCC2 transport in various experimental models.[1][6][8] Instead, it has been shown to potentiate GABAA receptor activity.[1][2][3] Therefore, it should not be considered a selective KCC2 activator.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the potentiation of GABAA receptors.[1][6] Additionally, screening studies have suggested potential interactions with monoamine oxidase B (MAO-B), peroxisome proliferator-activated receptor gamma (PPARγ), the 5-HT1A receptor, and the adenosine transporter in the low micromolar concentration range.[1]
Q3: What concentrations of this compound should I use in my neuronal culture experiments?
A3: The appropriate concentration of this compound will depend on your specific experimental goals. For studying GABAA receptor potentiation, a dose-response curve around the reported EC50 of 4.9 μM is recommended.[1][6] It is advisable to start with lower concentrations to minimize potential confounding effects from other off-target interactions.
Q4: Can this compound be used to study KCC2 function?
A4: Based on current evidence, this compound is not a suitable tool for directly activating or studying the function of KCC2.[1][6][8] Its effects are more likely attributable to its potentiation of GABAA receptors. For studying KCC2, consider using established modulators or genetic approaches.
Q5: Are there any known toxic effects of this compound in neuronal cultures?
A5: The available literature does not highlight specific cytotoxic effects of this compound in neuronal cultures within the commonly used concentration ranges. However, as with any pharmacological agent, it is crucial to perform viability assays (e.g., LDH or MTT assays) in your specific cell culture system to rule out any potential toxicity.
Experimental Protocols
Protocol 1: Gramicidin Perforated-Patch Recording to Measure Intracellular Chloride
This method allows for the measurement of the GABAA reversal potential (EGABA) and the assessment of intracellular chloride concentration without disrupting the native intracellular environment.
-
Prepare Electrodes: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Backfill Pipette Tip: Fill the tip of the pipette with a standard internal solution (e.g., containing KCl or K-gluconate).
-
Prepare Gramicidin Stock: Dissolve gramicidin in DMSO to create a stock solution (e.g., 20 mg/mL).
-
Prepare Final Pipette Solution: Just before use, dilute the gramicidin stock into the internal solution to a final concentration of 20-50 µg/mL and sonicate briefly.
-
Establish Perforated Patch: Approach a neuron and form a gigaohm seal. Monitor the access resistance until it stabilizes (typically 20-60 MΩ), indicating successful perforation of the membrane by gramicidin.
-
Measure EGABA: Apply GABA puffs or use a voltage ramp protocol during synaptic stimulation to determine the reversal potential of GABAergic currents.
-
Apply this compound: Perfuse the neuronal culture with this compound at the desired concentration and repeat the EGABA measurement to assess its effect on chloride homeostasis.
Protocol 2: Thallium (Tl+) Influx Assay for Cation-Chloride Cotransporter Activity
This fluorescence-based assay can be used to measure the activity of KCC2 and other cation-chloride cotransporters.
-
Cell Preparation: Plate cells expressing the transporter of interest (e.g., HEK293 cells transfected with KCC2) in a 96-well plate.
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Establish Baseline: Measure the baseline fluorescence in a chloride-free buffer.
-
Compound Incubation: Incubate the cells with this compound or a control vehicle for the desired period.
-
Stimulate with Tl+: Add a solution containing Tl+ to the wells.
-
Measure Fluorescence: Immediately measure the change in fluorescence over time. An increase in fluorescence indicates Tl+ influx, which is a surrogate for K+ influx through the cotransporter.
-
Data Analysis: Calculate the rate of Tl+ influx to determine the activity of the cotransporter.
Visualizations
Caption: this compound potentiates GABAA receptor activity.
Caption: The originally proposed KCC2 activation by this compound is now contested.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data on the Mechanism of Clp257
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering conflicting data regarding the mechanism of action of Clp257, a compound initially identified as a selective activator of the K+-Cl- cotransporter KCC2.[1] Subsequent studies, however, have presented conflicting findings, suggesting alternative mechanisms. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help navigate these discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
A1: this compound was first described as a selective activator of the K+-Cl- cotransporter KCC2, with a reported EC50 of 616 nM.[1] It was suggested to restore impaired Cl- transport in neurons with diminished KCC2 activity and to increase the cell-surface expression of KCC2.[2][3]
Q2: What is the nature of the conflicting data regarding this compound's mechanism?
A2: Conflicting reports suggest that this compound does not directly activate or modulate KCC2 activity.[4] Instead, some studies propose that the observed physiological and behavioral effects of this compound are mediated by the potentiation of GABAA receptors.[4]
Q3: How can my experimental results for this compound vary so significantly from published data?
A3: Discrepancies in experimental outcomes can arise from several factors, including technical and biological variability.[5] Specific to this compound, the cellular context and experimental conditions are critical. For instance, the baseline activity of KCC2 and the expression levels of GABAA receptor subunits in your model system can influence the observed effects of the compound.[6]
Q4: One study suggests this compound activates KCC2, while another indicates it potentiates GABAA receptors. How do I determine the primary mechanism in my model?
A4: To dissect the mechanism in your specific experimental setup, it is crucial to use selective antagonists for each proposed target. For example, to test the involvement of KCC2, you can use a selective KCC2 inhibitor like VU0463271.[6] To investigate the role of GABAA receptors, a GABAA receptor antagonist would be appropriate.
Q5: Could off-target effects be responsible for the conflicting observations?
A5: While initial screens showed this compound to be selective, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[2][4] It is essential to perform dose-response experiments and use the lowest effective concentration to minimize the potential for off-target activities.
Troubleshooting Guides
If you are encountering conflicting or unexpected results with this compound, consider the following troubleshooting steps:
Issue 1: Inconsistent effects on intracellular chloride concentration [Cl-]i.
-
Possible Cause: The method used to measure [Cl-]i may not be sensitive enough, or the cell type used may not express KCC2 at sufficient levels.
-
Troubleshooting Steps:
-
Verify KCC2 expression in your cell model using techniques like Western blotting or qPCR.
-
Consider using a more sensitive Cl- indicator dye or gramicidin perforated-patch recordings for more accurate [Cl-]i measurements.[4]
-
As a positive control, confirm that a known KCC2 activator can induce the expected change in [Cl-]i in your system.
-
Issue 2: Variable potentiation of GABA-induced currents.
-
Possible Cause: The subunit composition of GABAA receptors in your cells can significantly impact the potentiation by this compound. Different GABAA receptor subtypes exhibit varying sensitivities to modulators.
-
Troubleshooting Steps:
-
Characterize the GABAA receptor subunit expression in your cell model.
-
Perform concentration-response curves for GABA in the presence and absence of this compound to accurately quantify the potentiation.[4]
-
Issue 3: Discrepancies in cell surface expression of KCC2.
-
Possible Cause: The method of detecting cell surface proteins may not be optimal, or the treatment duration with this compound could be a critical factor.
-
Troubleshooting Steps:
-
Use a reliable cell surface biotinylation assay followed by Western blotting to quantify surface KCC2 levels.[2]
-
Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in KCC2 surface expression.
-
Data Presentation: Summary of Conflicting Quantitative Data
| Parameter | Study 1 (Pro-KCC2 Activation) | Study 2 (Pro-GABAA Receptor Potentiation) | Reference |
| EC50 for KCC2 Activation | 616 nM | Not observed | [1][4] |
| Effect on [Cl-]i | Decreased | No change | [2][4] |
| EC50 for GABAA Potentiation | Not reported | 4.9 µM | [4] |
| KCC2 Cell Surface Expression | Increased | Unchanged or decreased at high concentrations | [2][4] |
Experimental Protocols
1. Measurement of Intracellular Chloride ([Cl-]i) using Gramicidin Perforated-Patch Recording
-
Objective: To accurately measure [Cl-]i without disrupting the intracellular chloride concentration.
-
Methodology:
-
Prepare a patch pipette solution containing gramicidin.
-
Establish a giga-ohm seal with the cell membrane.
-
Allow time for the gramicidin to form pores in the cell membrane, allowing for electrical access without dialyzing intracellular chloride.
-
Measure the reversal potential of GABA-evoked currents (EGABA).
-
Calculate [Cl-]i using the Nernst equation.
-
2. Cell Surface Biotinylation Assay for KCC2
-
Objective: To quantify the amount of KCC2 expressed on the cell surface.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time.
-
Incubate cells with a membrane-impermeable biotinylation reagent on ice to label surface proteins.
-
Quench the reaction and lyse the cells.
-
Precipitate the biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and analyze for KCC2 levels by Western blotting.[2]
-
3. Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Potentiation
-
Objective: To measure the effect of this compound on GABAA receptor-mediated currents.
-
Methodology:
-
Establish a whole-cell patch-clamp configuration on a neuron or a cell expressing GABAA receptors.
-
Apply a subsaturating concentration of a GABAA agonist (e.g., muscimol) to elicit a baseline current.
-
Co-apply the GABAA agonist with various concentrations of this compound.
-
Measure the potentiation of the GABA-evoked current by this compound.[4]
-
Visualizations
Caption: Conflicting proposed mechanisms of action for this compound.
Caption: A logical workflow for troubleshooting conflicting this compound data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eneuro.org [eneuro.org]
Navigating the Complexities of Clp257: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Clp257. This guide is designed to assist you in navigating the reported variability in experimental results and to provide clear, actionable troubleshooting advice. The conflicting findings in the scientific literature regarding the mechanism of action of this compound are a significant source of this variability. This resource aims to provide a balanced overview of the different proposed mechanisms and offer structured guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in this compound experimental results?
The primary source of variability stems from a fundamental disagreement in the scientific community regarding the mechanism of action of this compound. Initial reports identified this compound as a selective activator of the K+-Cl- cotransporter KCC2.[1][2][3] However, subsequent studies have challenged this finding, suggesting that this compound does not modulate KCC2 activity but instead potentiates GABAA receptors.[4][5][6] This discrepancy in the proposed molecular target leads to different expected outcomes in various experimental models.
Q2: What are the two main proposed mechanisms of action for this compound?
The two proposed mechanisms are:
-
KCC2 Activator: This hypothesis suggests that this compound enhances the extrusion of chloride ions from neurons by selectively activating the KCC2 cotransporter.[1][3] This would lead to a hyperpolarizing shift in the GABAergic reversal potential (EGABA) and a reduction in intracellular chloride concentration.
-
GABAA Receptor Potentiator: This alternative hypothesis proposes that this compound enhances the function of GABAA receptors, leading to increased chloride influx upon GABA binding.[4][5][7][8]
Q3: How can these different mechanisms lead to conflicting results?
The expected physiological outcomes of these two mechanisms can be opposing. For instance, if this compound activates KCC2, one would expect a decrease in intracellular chloride. Conversely, if it potentiates GABAA receptors, an increase in chloride influx (and thus intracellular chloride) would be observed in the presence of GABA. The interpretation of experimental data, therefore, critically depends on the assumed mechanism of action.
Troubleshooting Guide
If you are encountering unexpected or inconsistent results with this compound, this guide provides a systematic approach to troubleshooting.
Issue 1: Inconsistent or no effect on intracellular chloride concentration.
-
Possible Cause 1: Off-target effects or different primary mechanism. As discussed, there is conflicting evidence regarding this compound's effect on KCC2. Your results may be reflecting the potentiation of GABAA receptors instead of KCC2 activation.[4][5][6]
-
Troubleshooting Steps:
-
Validate KCC2 expression in your cell model: Confirm that your cells express functional KCC2 at the plasma membrane. Some cell lines, like certain NG108-15 cell batches, have been reported to lack KCC2 expression.[9]
-
Perform control experiments with known KCC2 modulators: Use a known KCC2 inhibitor (e.g., VU0463271) and activator (if available and validated) to confirm that your experimental system is responsive to KCC2 modulation.[7][8]
-
Test for GABAA receptor potentiation: Conduct experiments to directly measure the effect of this compound on GABAA receptor currents, for example, using patch-clamp electrophysiology in the presence of a GABA agonist like muscimol.[4][5]
-
Issue 2: Variability in the effect of this compound on neuronal excitability.
-
Possible Cause 1: Dependence on experimental conditions. The effect of this compound on neuronal excitability may be highly dependent on factors such as the baseline intracellular chloride concentration, the level of KCC2 and GABAA receptor expression, and the composition of the recording solutions.
-
Troubleshooting Steps:
-
Characterize baseline conditions: Measure the baseline intracellular chloride concentration and EGABA in your experimental model before applying this compound.
-
Standardize protocols: Ensure consistent experimental protocols, including cell culture conditions, reagent concentrations, and incubation times.
-
Consider the experimental model: The effects of this compound may differ between in vitro cell lines, primary neuronal cultures, and in vivo models due to differences in the expression and regulation of its potential targets.
-
Issue 3: Compound stability and solubility issues.
-
Possible Cause 1: Degradation or precipitation of this compound. this compound is reported to be unstable in solution, and freshly prepared solutions are recommended.[1] Poor solubility can also lead to lower effective concentrations.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare this compound solutions immediately before use.
-
Verify solubility: Follow recommended dissolution protocols. For in vivo studies, specific solvent combinations like DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1]
-
Visual inspection: Before application, visually inspect the solution for any signs of precipitation.
-
Data Presentation
The following tables summarize the conflicting quantitative data reported in the literature for key experiments.
Table 1: Effect of this compound on Intracellular Chloride ([Cl-]i)
| Experimental Model | This compound Concentration | Reported Effect on [Cl-]i | Supporting Literature | Contradictory Literature |
| NG108-15 cells | 30 µM | No change | [4][6][9] | [3] (reported decrease) |
| HEK293 cells | Not specified | No change | [3] | - |
Table 2: Effect of this compound on KCC2 Activity
| Assay | This compound Concentration | Reported Effect on KCC2 Activity | Supporting Literature | Contradictory Literature |
| Rb+ influx in Xenopus oocytes | 200 nM | Increased KCC2 transport activity by 61% | [3] | - |
| Tl+ influx in HEK293 cells | 50 µM | No increase in KCC2-mediated Tl+ influx | [5][9] | - |
| Cl- uptake/extrusion rate | Not specified | No effect | [9] | - |
Table 3: Effect of this compound on KCC2 Surface Expression
| Experimental Model | This compound Concentration | Reported Effect on KCC2 Surface Expression | Supporting Literature | Contradictory Literature |
| BDNF-treated spinal cord slices | 100 µM | Increased | [3] | - |
| N2a cells | Low concentrations | No change | [4] | - |
| N2a cells | High concentrations | Reduced | [4] | - |
Table 4: Effect of this compound on GABAA Receptor Currents
| Experimental Model | This compound Concentration | Reported Effect on GABAA Receptor Currents | Supporting Literature |
| Cultured hippocampal neurons | EC50 = 4.9 µM | Potentiation of muscimol-activated currents | [5][9] |
| CHO cells with recombinant GABAARs | 50 µM | Negligible agonist activity | [3] |
Experimental Protocols
To aid in the reproducibility of your experiments, detailed methodologies for key assays are provided below, reflecting the different approaches in the literature.
Protocol 1: Measurement of Intracellular Chloride Concentration ([Cl-]i) using Clomeleon
This protocol is based on the methods used in studies reporting both effects and lack of effects of this compound.
-
Cell Culture: Culture NG108-15 cells stably expressing the Clomeleon fluorescent indicator.
-
Compound Application: Incubate cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 5 hours).
-
Fluorescence Imaging:
-
Excite the cells at 434 nm (for CFP) and 514 nm (for YFP).
-
Measure the emission intensity at 475 nm (from CFP) and 528 nm (from YFP).
-
The ratio of YFP to CFP fluorescence is indicative of the intracellular chloride concentration.
-
-
Calibration: At the end of each experiment, calibrate the Clomeleon signal by perfusing the cells with solutions of known chloride concentrations containing ionophores (e.g., nigericin and tributyltin) to equilibrate intracellular and extracellular chloride.
-
Data Analysis: Convert the YFP/CFP fluorescence ratios to absolute [Cl-]i values using the calibration curve.
Note: One study noted that this compound forms a bright yellow solution, which could confound the interpretation of CFP-YFP conjugate-based imaging.[6] This potential artifact should be considered.
Protocol 2: Thallium (Tl+) Influx Assay for KCC2 Activity
This assay is used to indirectly measure the activity of KCC2, which can transport Tl+ in addition to K+.
-
Cell Culture: Use HEK293 cells transiently or stably expressing human KCC2.
-
Fluorescent Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR).
-
Compound Incubation: Pre-incubate the cells with this compound, a vehicle control, a known KCC2 inhibitor (e.g., VU0463271), or a known activator (e.g., N-ethylmaleimide, NEM).
-
Tl+ Influx Measurement:
-
Establish a baseline fluorescence reading in a low-Tl+ buffer.
-
Rapidly add a buffer containing a high concentration of Tl+.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of Tl+ influx.
-
-
Data Analysis: Calculate the initial rate of fluorescence increase to determine the rate of Tl+ influx. Compare the rates between different treatment conditions.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Currents
This protocol directly measures the effect of this compound on GABAA receptor function.
-
Cell Preparation: Use cultured neurons (e.g., hippocampal neurons) or a cell line expressing GABAA receptors.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -60 mV.
-
Use an intracellular solution with a high chloride concentration to ensure measurable inward currents.
-
-
Drug Application:
-
Perfuse the cell with an external solution containing a subsaturating concentration of a GABAA receptor agonist (e.g., muscimol) to elicit a baseline current.
-
Co-apply the GABA agonist with different concentrations of this compound.
-
Wash out this compound to observe the reversibility of the effect.
-
-
Data Analysis: Measure the amplitude of the GABAA receptor-mediated currents in the presence and absence of this compound. A potentiation of the current by this compound would indicate a positive modulatory effect on GABAA receptors.
Visualizing the Pathways and Workflows
To further clarify the conflicting information and guide your experimental design, the following diagrams illustrate the proposed signaling pathways and a logical troubleshooting workflow.
Caption: Two proposed mechanisms of action for this compound.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CLP257 Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CLP257 in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound was initially identified as a selective activator of the KCC2 (K+-Cl- cotransporter 2), a key transporter responsible for maintaining low intracellular chloride concentrations in neurons.[1][2][3] The proposed mechanism was the enhancement of KCC2 plasma membrane expression.[2][3] However, subsequent research has contested these findings, suggesting that this compound does not directly activate KCC2 but instead potentiates GABAA receptor currents.[4][5] It is crucial for researchers to be aware of this ongoing discussion when designing experiments and interpreting data.
Q2: What is the recommended starting concentration for this compound in in-vitro assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published literature, a wide range of concentrations has been used. For initial experiments, a concentration range of 1 µM to 30 µM is a reasonable starting point.[4][6] The originally reported EC50 for KCC2 activation was 616 nM, while the EC50 for potentiation of GABAA receptor currents was found to be 4.9 µM.[1][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, and a stock solution of up to 100 mM can be prepared. It is recommended to prepare fresh solutions for each experiment, as the compound may be unstable in solution.[1] For long-term storage, it is advisable to store the solid compound at +4°C.
Q4: Is this compound selective for KCC2?
A4: Initial reports suggested high selectivity for KCC2 over other cation-chloride cotransporters (CCCs) like NKCC1, KCC1, KCC3, and KCC4, as well as GABAA receptors.[1][2] However, later studies have shown that this compound can potentiate GABAA receptor activity at micromolar concentrations.[4][5] Therefore, it is essential to include appropriate controls to dissect the effects of this compound on KCC2 versus GABAA receptors in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration. Consider a range from 100 nM to 50 µM.[4][6] |
| Compound instability: this compound may have degraded in solution. | Always prepare fresh solutions of this compound for each experiment.[1] | |
| Low KCC2 expression: The cell line or primary culture may not express sufficient levels of KCC2. | Verify KCC2 expression using techniques such as Western blotting or qPCR. | |
| Controversial mechanism: Your assay may not be sensitive to the potentiation of GABAA receptors, which is a more recently proposed mechanism of action.[4][5] | Consider using an alternative assay that directly measures GABAA receptor function, such as whole-cell patch-clamp electrophysiology. | |
| High background signal or off-target effects | Concentration too high: High concentrations of this compound may lead to non-specific effects. | Lower the concentration of this compound used in the assay. |
| GABAA receptor potentiation: The observed effects may be due to the potentiation of GABAA receptors rather than KCC2 activation.[4][5] | Use a GABAA receptor antagonist (e.g., bicuculline) as a negative control to differentiate between KCC2- and GABAA receptor-mediated effects. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, density, or health can affect the response to this compound. | Standardize cell culture conditions and use cells within a consistent passage number range. |
| Inconsistent solution preparation: Errors in weighing or dissolving the compound can lead to variability. | Ensure accurate preparation of this compound stock and working solutions. Prepare fresh for each experiment. |
Experimental Protocols
Protocol: In-Vitro Chloride Imaging Assay using a Genetically Encoded Sensor
This protocol describes a method to assess changes in intracellular chloride concentration ([Cl-]i) in response to this compound treatment using a genetically encoded chloride sensor like Clomeleon.[2][7]
Materials:
-
HEK293 cells (or another suitable cell line)
-
Clomeleon expression vector
-
Transfection reagent
-
High Cl- assay media (e.g., in mM: 30 HEPES, 2 CaCl2, 2 MgSO4, 10 K gluconate, 2 NaH2PO4, 100 NaCl, adjusted to 310 mOsm with Na gluconate)[2]
-
Low Cl- assay media (similar to high Cl- media but with a lower NaCl concentration)
-
This compound
-
DMSO (vehicle control)
-
Fluorescence microscope with appropriate filter sets for CFP and YFP
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfect the cells with the Clomeleon expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for sensor expression.
-
-
Assay Preparation:
-
Plate the transfected cells in a 96-well plate or on coverslips suitable for imaging.
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions to create working solutions at various concentrations.
-
-
Chloride Imaging:
-
Wash the cells with high Cl- assay media.
-
Acquire baseline fluorescence images using both CFP (excitation ~430 nm, emission ~475 nm) and YFP (excitation ~510 nm, emission ~528 nm) channels.
-
Add the this compound working solution or DMSO vehicle control to the wells.
-
Acquire fluorescence images at regular intervals for a desired period (e.g., 5-60 minutes).
-
As a positive control for a change in [Cl-]i, you can switch to a low Cl- assay media at the end of the experiment.
-
-
Data Analysis:
-
Calculate the YFP/CFP fluorescence ratio for each cell or region of interest at each time point.
-
A decrease in the YFP/CFP ratio indicates a decrease in intracellular chloride concentration.
-
Normalize the data to the baseline ratio and compare the response between this compound-treated and vehicle-treated cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 7. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
Navigating Clp257 Delivery in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting the delivery of Clp257 in animal studies. This compound is a selective activator of the K+-Cl- cotransporter KCC2, a critical regulator of neuronal chloride homeostasis.[1] Its therapeutic potential in various neurological disorders is a subject of ongoing research.[2][3] However, successful preclinical evaluation hinges on effective and reliable in vivo delivery. This guide addresses common challenges and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues that may arise during the administration of this compound and its prodrug, CLP290.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound solution upon preparation or during administration. | This compound has limited aqueous solubility. The formulation may be unstable or improperly prepared. | - Ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution.[4][5][6] - For in vivo studies, consider using a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][7] - Prepare solutions fresh before each use, as this compound is unstable in solution.[4] - Gentle heating and/or sonication can aid in dissolution.[4] |
| Low or inconsistent plasma concentrations of this compound after administration. | This compound has a very short terminal half-life (<15 minutes) due to rapid glucuronidation.[8] This leads to poor pharmacokinetic profile and limited efficacy when administered directly. | - Use the prodrug CLP290 for oral administration. CLP290 is designed to protect this compound from rapid metabolism, resulting in a significantly improved pharmacokinetic profile with an apparent half-life of approximately 5 hours.[7][8] - For direct this compound administration, consider continuous infusion to maintain stable plasma levels, though this is technically more challenging. |
| Animal shows signs of distress or adverse effects after intraperitoneal (IP) injection (e.g., lethargy, abdominal swelling, vocalization). | - Improper injection technique leading to puncture of internal organs (e.g., cecum, bladder). - Irritation caused by the vehicle (e.g., high concentration of DMSO). | - Refine IP injection technique: Inject into the lower right abdominal quadrant to avoid the cecum.[9] Use an appropriate needle size (e.g., 26-gauge for rats) and angle of insertion (45 degrees).[10] Always aspirate to ensure no fluid is drawn back before injecting.[9][10] - Optimize vehicle formulation: Minimize the concentration of potentially irritating solvents like DMSO. The recommended formulation of 10% DMSO in a cocktail with PEG300, Tween-80, and saline is designed to improve tolerability.[4] |
| Difficulty with oral gavage (PO) administration of CLP290 (e.g., animal struggling, fluid reflux, signs of aspiration). | - Improper restraint or gavage technique. - Incorrect gavage needle size or length. | - Ensure proper training in oral gavage: The animal should be securely restrained with its head and body in a straight line.[11] - Use the correct gavage needle: The needle should be flexible or have a ball-tip to minimize the risk of esophageal or stomach perforation. The length should be pre-measured from the mouth to the last rib to ensure it reaches the stomach.[12][13] - Administer the solution slowly to prevent regurgitation and aspiration.[11] |
| Observed efficacy of this compound/CLP290 is lower than expected or highly variable. | - Inconsistent dosing due to formulation or administration issues. - Degradation of the compound. - Off-target effects or complex dose-response relationship. | - Standardize and validate your drug preparation and administration protocols. - Always use freshly prepared solutions. [4] - Be aware that some studies have questioned the direct and exclusive action of this compound on KCC2, suggesting potential potentiation of GABAA receptors at higher concentrations.[14][15] This could contribute to complex dose-response effects. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in delivering this compound in animal studies?
The main obstacle is its poor pharmacokinetic profile. This compound is rapidly metabolized, primarily through glucuronidation, resulting in a very short terminal half-life of less than 15 minutes in rats.[8] This makes it difficult to achieve and maintain therapeutic concentrations in the central nervous system with systemic administration of this compound itself.
2. How does the prodrug CLP290 overcome the delivery challenges of this compound?
CLP290 is a carbamate prodrug of this compound, designed to mask the hydroxyl group that is susceptible to rapid glucuronidation.[7] After administration, CLP290 is metabolized to release the active this compound. This strategy significantly improves the pharmacokinetic profile, increasing the apparent half-life to approximately 5 hours and enhancing maximal plasma concentration and overall exposure.[7][8]
3. What are the recommended formulations and administration routes for this compound and CLP290?
-
This compound (for direct, acute administration, e.g., IP):
-
CLP290 (for studies requiring sustained exposure):
4. What are the typical dosages used in rodent studies?
-
This compound (IP in rats): Doses up to 100 mg/kg have been used to assess analgesic effects.[8]
-
CLP290 (PO in rats): Doses of 100 mg/kg have shown analgesic efficacy comparable to pregabalin.[7] Toxicology studies have used doses up to 2000 mg/kg/day.[7] In other studies, a 50 mg/kg dose has been shown to be effective.[5][16]
5. Are there any known off-target effects of this compound?
While this compound is reported to be selective for KCC2 over other cation-chloride cotransporters and many other receptors,[1][17] some studies have raised questions about its mechanism of action. It has been suggested that at higher concentrations (e.g., 30-50 µM), this compound may potentiate GABAA receptors, which could contribute to its overall physiological and behavioral effects.[14][15][18] Researchers should be mindful of this possibility when interpreting their results.
Quantitative Data Summary
| Parameter | Value | Species | Compound | Source |
| EC50 | 616 nM | In vitro | This compound | [1][4][17] |
| Terminal Half-life (t1/2) | < 15 minutes | Rat | This compound | [8] |
| Apparent Half-life (t1/2) | ~5 hours | Rat | CLP290 (as parent) | [7][8] |
| Effective Analgesic Dose (IP) | 100 mg/kg | Rat | This compound | [8] |
| Effective Analgesic Dose (PO) | 100 mg/kg | Rat | CLP290 | [7] |
| Effective Neuroprotective Dose (PO) | 50 mg/kg | Rat | CLP290 | [16] |
Key Experimental Protocols
Pharmacokinetic Analysis of this compound and CLP290 in Rats
Objective: To determine the plasma concentration-time profile of this compound and CLP290 following intravenous (IV), intraperitoneal (IP), or oral (PO) administration.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.[7]
-
Formulation: Dissolve this compound or CLP290 in 20% 2-hydroxypropyl-β-cyclodextrin.[7]
-
Administration: Administer the compound via the desired route (IV, IP, or PO).
-
Blood Sampling:
-
Plasma Preparation:
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.[2]
Assessment of Analgesic Efficacy (Rotorod Assay)
Objective: To evaluate the effect of CLP290 on motor performance, a common confounding factor in analgesia studies.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.[7]
-
Apparatus: Accelerating rotorod.[7]
-
Baseline Measurement:
-
On the day of testing, measure the baseline motor performance of each animal by placing them on the accelerating rotorod and recording the time until they fall. Perform this twice for each animal.[7]
-
-
Drug Administration:
-
Administer CLP290 (e.g., 100 mg/kg in 20% HPCD), a positive control (e.g., Pregabalin), or vehicle via oral gavage.[7]
-
-
Post-Dose Measurement:
-
Measure rotorod performance again at a specified time point (e.g., 2 hours) after drug administration.[7]
-
-
Data Analysis: Express the results as a percentage of the pre-dose time spent on the rod for each treatment group. Compare the groups to determine if the compound impairs motor coordination.[7]
Visualizations
Caption: Proposed signaling pathway for this compound's therapeutic effect.
Caption: Experimental workflow for pharmacokinetic studies.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined use of CLP290 and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vt.edu [research.vt.edu]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 12. instechlabs.com [instechlabs.com]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "A Study on the Mechanism of CLP290 Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 17. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 18. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
Clp257 degradation and impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clp257. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: There are conflicting reports regarding the primary mechanism of action of this compound.
-
As a KCC2 Activator: Several studies have reported that this compound is a selective activator of the K+-Cl- cotransporter 2 (KCC2).[1][2][3] This activity is reported to have an EC50 of 616 nM.[2] By activating KCC2, this compound is suggested to enhance chloride extrusion from neurons, thereby restoring inhibitory signaling in pathological conditions.[1][4] It has been proposed that this compound modulates the post-translational turnover of KCC2, leading to increased plasma membrane expression of the transporter.[1][2][3]
-
As a GABAA Receptor Potentiator: A notable study has challenged the effect of this compound on KCC2, suggesting that the compound does not modify KCC2 activity.[5][6][7] Instead, this study provides evidence that this compound potentiates GABAA receptor activity, with a half-maximal effective concentration (EC50) of 4.9 μM for the potentiation of muscimol-activated currents in cultured neurons.[5][6][8] This potentiation was observed to be independent of KCC2 activity.[5]
Researchers should be aware of this controversy when designing experiments and interpreting data.
Q2: Is this compound stable in solution? Are there special handling instructions?
A2: this compound is reported to be unstable in solution, and it is recommended that solutions be freshly prepared for experiments.[2] For in vivo experiments, it is advised to prepare the working solution on the day of use.[2]
Q3: What are the potential off-target effects of this compound?
A3: While some studies report high selectivity for KCC2 over other cation-chloride cotransporters (like NKCC1, KCC1, KCC3, KCC4) and a panel of 55 other receptors,[1] another study identified several other targets. This study found that this compound inhibits monoamine oxidase B (MAO-B) with nanomolar efficacy and binds to other targets in the low micromolar range, including PPARγ, the 5-HT1A receptor, and the adenosine transporter.[5] The potentiation of GABAA receptors is also a significant off-target effect to consider, as noted in the conflicting mechanism of action reports.[5]
Troubleshooting Guide
Problem 1: Inconsistent or no effect of this compound on intracellular chloride levels.
-
Possible Cause 1: Compound Instability. As mentioned in the FAQs, this compound is unstable in solution. If you are not observing the expected effect, the compound may have degraded.
-
Solution: Always prepare this compound solutions fresh before each experiment.[2] Avoid using solutions that have been stored for extended periods.
-
-
Possible Cause 2: Conflicting Mechanisms of Action. Your experimental system may be more sensitive to one of the proposed mechanisms of action over the other. For example, if your cells have low levels of GABAA receptor expression, you may not observe a significant effect if the primary mechanism in your system is GABAA potentiation. Conversely, some studies have reported a lack of KCC2 expression in certain cell lines like NG108-15, which would preclude any KCC2-mediated effects.[5][6]
-
Solution: Validate the expression of both KCC2 and relevant GABAA receptor subunits in your experimental model. Consider using positive and negative controls to dissect the observed effects. For example, a KCC2 antagonist like VU0463271 can be used to test for KCC2-dependence.[5]
-
-
Possible Cause 3: Experimental Conditions. The effect of this compound can be influenced by experimental parameters. For instance, the original report of KCC2 activation involved a 5-hour exposure to the compound.[5]
-
Solution: Carefully review the experimental protocols from the relevant literature and ensure your conditions (e.g., incubation time, concentration) are aligned with the intended mechanism you are studying.
-
Problem 2: Unexpected changes in neuronal excitability.
-
Possible Cause: GABAA Receptor Potentiation. If you are working under the assumption that this compound is solely a KCC2 activator, the potentiation of GABAA receptors could lead to unexpected outcomes.[5] In systems with depolarizing GABA responses, potentiating GABAA receptors could enhance excitation.
-
Solution: Perform electrophysiological recordings to directly assess the effect of this compound on GABAA receptor-mediated currents in your specific neuronal population. This can help to clarify the functional consequences of this compound application in your experiments.
-
-
Possible Cause: Off-target effects. As noted, this compound has been shown to interact with other targets such as MAO-B.[5] These interactions could contribute to changes in neuronal excitability.
-
Solution: Be aware of the potential for these off-target effects and consider them when interpreting your data.
-
Quantitative Data Summary
Table 1: Reported Potency of this compound
| Target | Reported Effect | EC50 / IC50 | Cell/System | Reference |
| KCC2 | Activator | 616 nM | NG108-cl cells | [1][2] |
| GABAA Receptor | Potentiation of muscimol-activated currents | 4.9 µM | Cultured hippocampal neurons | [5][6][8] |
Table 2: Effects of this compound on Intracellular Chloride and Ion Transport
| Experimental Condition | This compound Concentration | Observed Effect | Cell/System | Reference |
| 5-hour exposure | 30 µM | No change in intracellular Cl- | NG108-15 cells | [5][6][8] |
| Pre-treatment | 200 nM | 61% increase in KCC2 transport activity (Rb+ influx) | Xenopus laevis oocytes expressing KCC2 | [1] |
| 5-hour exposure | 50 µM | No increase in KCC2-mediated Tl+ influx | HEK293 cells expressing KCC2 | [5][8] |
| Application | 25 µM | Hyperpolarization of EGABA | Spinal dorsal horn neurons in BDNF-treated or PNI slices | [1] |
| Application | 25 µM & 100 µM | Increased rate of Cl- accumulation in neurons with reduced KCC2 function | Spinal slices from BDNF-treated or PNI rats | [1] |
Experimental Protocols
Protocol 1: Assessment of KCC2 Activity using Thallium (Tl+) Influx Assay
This protocol is based on methodologies described in studies investigating the effect of this compound on KCC2 function.[5][8]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a cDNA construct encoding human KCC2b.
-
-
Compound Incubation:
-
Plate the transfected cells in a suitable assay plate (e.g., 96-well).
-
Incubate the cells with this compound (e.g., 50 µM) or vehicle control (e.g., DMSO) for a specified period (e.g., 5 hours).
-
-
Tl+ Influx Assay:
-
Use a fluorescence-based Tl+ influx assay kit.
-
Add a Tl+-sensitive dye to the cells and incubate as per the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Add a solution containing Tl+ to initiate the influx.
-
Measure the change in fluorescence over time, which corresponds to the rate of Tl+ influx.
-
-
Data Analysis:
Protocol 2: Electrophysiological Recording of GABAA Receptor Currents
This protocol is adapted from the methodology used to assess this compound's effect on GABAA receptors.[5]
-
Cell Culture:
-
Culture primary hippocampal neurons from embryonic day 18 rat embryos.
-
Maintain the cultures for 18-21 days in vitro before experiments.
-
-
Whole-Cell Patch-Clamp Recording:
-
Establish whole-cell patch-clamp recordings from the cultured neurons.
-
Use an appropriate internal solution and external bath solution.
-
Hold the neurons at a suitable membrane potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a subsaturating concentration of a GABAA receptor agonist (e.g., muscimol) to elicit a baseline current.
-
Co-apply this compound with the GABAA agonist to determine its effect on the current amplitude.
-
Perform a concentration-response curve for this compound to determine the EC50.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABAA receptor-mediated current in the presence and absence of this compound.
-
Calculate the percentage potentiation of the current by this compound.
-
Visualizations
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CLP257 Research Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with CLP257. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific questions and issues that may arise during your research with this compound, with a focus on potential confounding factors and conflicting findings in the literature.
FAQ 1: What is the reported mechanism of action for this compound?
This compound was initially identified as a first-in-class selective activator of the K+-Cl- cotransporter KCC2, with a reported EC50 of 616 nM.[1] It was proposed to enhance KCC2-mediated chloride extrusion, thereby restoring inhibitory GABAergic signaling in neurons where KCC2 function is impaired.[2][3] The proposed mechanism involved increasing the plasma membrane expression of KCC2.[2] This activity was reported to be selective for KCC2 over other cation-chloride cotransporters like NKCC1, KCC1, KCC3, and KCC4, as well as GABAA receptors.[1][2]
However, subsequent research has contested these findings, suggesting that this compound's physiological effects may be independent of KCC2 activity.[4][5][6] These studies propose that this compound potentiates GABAA receptor activity.[4][5]
FAQ 2: My fluorescence-based chloride imaging results are inconsistent. What could be the issue?
A significant confounding factor in this compound research is the compound's physical properties. Upon dissolution, this compound forms a bright yellow solution.[4][5][7][8] This can interfere with fluorescence-based assays, particularly those utilizing cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP) reporters for ratiometric chloride measurements.[4][5][8]
Troubleshooting Steps:
-
Run a vehicle control with this compound in cell-free media: This will help you determine the intrinsic fluorescence of the this compound solution at your working concentration and filter settings.
-
Use a chloride indicator dye with a different spectral profile: Consider using indicators that are less likely to be affected by the yellow color of the this compound solution.
-
Validate your findings with a non-fluorescence-based method: Employ alternative techniques to measure chloride flux or KCC2 activity, such as gramicidin-perforated patch-clamp electrophysiology or thallium flux assays.[4][5]
FAQ 3: I am not observing the expected increase in KCC2 activity with this compound. Why might this be?
Several studies have reported a lack of effect of this compound on KCC2 activity.[4][5] One study using HEK293 cells exogenously expressing KCC2 and a thallium influx assay found that this compound did not increase KCC2-mediated thallium influx.[4][8] Another study using glycine-induced chloride transients in cultured neurons also did not observe an enhancement of chloride extrusion by this compound.[4][5]
Possible Explanations and Troubleshooting:
-
Controversial Mechanism: Be aware of the ongoing debate regarding this compound's primary target. Your results may align with the findings that it does not directly activate KCC2.
-
Experimental System: The effect of this compound may be cell-type or model-dependent. The original positive findings were reported in spinal cord slices from rats with peripheral nerve injury and in cultured neurons treated with BDNF to downregulate KCC2.[2] The conflicting results were observed in different cell lines (HEK293, NG108-15, N2a) and cultured hippocampal neurons under different conditions.[4][5][8]
-
Compound Stability and Solubility: this compound may be unstable in solution, and it is recommended to prepare it freshly for each experiment.[1] Ensure complete solubilization as per the manufacturer's instructions.
FAQ 4: How can I control for potential off-target effects of this compound?
Given the controversy surrounding its mechanism, controlling for off-target effects is crucial for interpreting your data.
Recommended Controls:
-
Use a KCC2 antagonist: The KCC2 antagonist VU0240551 can be used to determine if the effects of this compound are dependent on KCC2 activity.[2]
-
Test for GABAA receptor modulation: Assess whether this compound modulates GABAA receptor currents in your experimental system, for example, by examining its effect on muscimol-evoked currents.[4]
-
Employ KCC2 knockdown or knockout models: If available, using shRNA-mediated knockdown or genetic knockout of KCC2 can help elucidate whether the observed effects of this compound are KCC2-dependent.[4][5]
Data Presentation
The following tables summarize some of the key quantitative findings from the literature.
Table 1: Reported Potency of this compound
| Parameter | Reported Value | Assay System | Reference |
| EC50 for KCC2 activation | 616 nM | High-throughput screening assay | [1] |
| EC50 for potentiation of muscimol-activated currents | 4.9 µM | Cultured rat hippocampal neurons | [4][8] |
Table 2: Summary of Conflicting Findings on this compound's Effect on KCC2
| Finding | Study Supporting This Finding | Experimental Model | Key Assay(s) |
| This compound activates KCC2 and increases its cell surface expression. | Gagnon et al. (2013) | Rat spinal cord slices with reduced KCC2 function | MQAE-based chloride imaging, Immunoblotting |
| This compound does not activate KCC2 or increase its cell surface expression. | Cardarelli et al. (2017) | HEK293, NG108-15, N2a cells, cultured rat hippocampal neurons | Thallium flux assay, FRET-based chloride imaging, Glycine-induced chloride transients, KCC2 surface expression assay |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are summaries of protocols adapted from the literature.
Protocol 1: Thallium Flux Assay for KCC2 Activity
This assay indirectly measures KCC2 activity by quantifying the influx of thallium (Tl+), a surrogate for K+.
-
Cell Preparation: Plate HEK293 cells stably expressing KCC2 in 96-well plates.
-
Dye Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with this compound or control compounds (e.g., DMSO as a vehicle, NEM as a positive control for KCC2 activation, and VU0463271 as a KCC2 inhibitor) for a specified period.
-
Assay Trigger: Use a fluorescence plate reader with an automated injection system to add a Tl+-containing solution to the wells.
-
Data Acquisition: Measure the change in fluorescence over time. An increase in fluorescence indicates Tl+ influx.
-
Analysis: Calculate the rate of Tl+ influx to determine KCC2 activity.
Protocol 2: FRET-Based Chloride Imaging
This method uses a genetically encoded fluorescent chloride sensor (e.g., Chlomeleon) to measure intracellular chloride concentration ([Cl-]i).
-
Cell Transfection: Transfect cells (e.g., NG108-15) with the Chlomeleon plasmid.
-
Compound Treatment: Treat the cells with this compound or vehicle control.
-
Imaging: Acquire fluorescence images in two channels (e.g., CFP and YFP) using a fluorescence microscope.
-
Data Analysis: Calculate the ratio of CFP to YFP fluorescence. This ratio is proportional to the [Cl-]i.
-
Caution: Be mindful of the potential for the yellow color of the this compound solution to interfere with the YFP signal.[4][5][8]
Visualizations
Signaling Pathway and Experimental Logic
Caption: Competing hypotheses for the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Clp257's Influence on GABAA Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving Clp257 and its effects on GABAergic systems. Here, you will find answers to frequently asked questions and troubleshooting advice to navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on GABAA receptors?
A1: this compound has been shown to potentiate GABAA receptor activity.[1][2][3][4][5] It rapidly and reversibly enhances whole-cell GABAA currents activated by a subsaturating concentration of muscimol in cultured hippocampal neurons.[1][2][4] This potentiation is independent of the K+–Cl− co-transporter KCC2 activity.[1][4]
Q2: Was this compound not initially identified as a KCC2 activator?
Q3: What are the known off-target effects of this compound?
A3: Besides its effect on GABAA receptors, this compound has demonstrated potent inhibition of monoamine oxidase B (MAO-B) with nanomolar efficacy.[1][4] It also binds to other targets in the low micromolar concentration range, including PPARγ, the 5-HT1A receptor, and the adenosine transporter.[1][4] Researchers should consider these off-target effects when designing experiments and interpreting results.
Q4: What is the recommended concentration range for studying this compound's effect on GABAA receptors?
A4: The half-maximal effective concentration (EC50) of this compound for the potentiation of muscimol-activated currents in cultured neurons is approximately 4.9 μM.[1][2][4] A concentration-response relationship has been established, and researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cellular or animal model.[1][2][4]
Q5: How should I prepare this compound for in vitro and in vivo experiments?
A5: this compound is soluble in DMSO up to 100 mM.[6] For in vivo studies, one protocol suggests dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Another option is 10% DMSO and 90% Corn Oil.[7] It is important to note that the compound may be unstable in solution, and freshly prepared solutions are recommended.[7][8] If precipitation occurs, heating and/or sonication can aid dissolution.[7]
Troubleshooting Guide
Issue 1: I am not observing any potentiation of GABAA receptor currents with this compound.
-
Solution/Checklist:
-
Compound Integrity and Preparation: Ensure your this compound is from a reputable source and has been stored correctly at +4°C.[6] Prepare fresh solutions for each experiment, as the compound can be unstable in solution.[7][8]
-
Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to ensure you are using an effective concentration for your system, starting around the reported EC50 of 4.9 μM.[1][2][4]
-
GABA Agonist Concentration: The potentiating effect of this compound is observed on currents activated by a subsaturating concentration of a GABAA agonist like muscimol.[1][2][4] If the agonist concentration is too high (saturating), the potentiating effect of this compound may be masked.
-
Recording Conditions: For electrophysiology experiments, ensure stable recording conditions and healthy cells. Use appropriate internal and external solutions as detailed in published protocols.[1]
-
Issue 2: My results are inconsistent across experiments.
-
Solution/Checklist:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on GABAA receptor function.
-
Fresh Preparations: As mentioned, the stability of this compound in solution can be a factor. Inconsistent results may arise from using aged solutions. Always prepare fresh for each experiment.[7][8]
-
Experimental Timing: The potentiation of GABAA currents by this compound is reported to be rapid and reversible.[1][2][4] Standardize the pre-incubation and application times of this compound in your protocol.
-
Issue 3: I am concerned about the yellow color of the this compound solution interfering with my fluorescence-based assays.
-
Solution/Checklist:
-
Background Correction: It has been noted that this compound forms a bright yellow solution, which can confound the interpretation of fluorescence-based assays, particularly those using CFP-YFP conjugates.[1][4] It is crucial to have appropriate controls to measure and subtract the background fluorescence of this compound at the concentrations used.
-
Alternative Assays: If fluorescence interference is a significant issue, consider using alternative, non-fluorescence-based methods to assess GABAA receptor function, such as electrophysiology (patch-clamp) or binding assays.
-
Quantitative Data Summary
| Parameter | Value | Experimental Context | Source |
| EC50 | 4.9 μM | Potentiation of muscimol-activated currents in cultured rat hippocampal neurons. | [1][2][4] |
| EC50 (KCC2) | 616 nM | Initially reported for KCC2 activation, but later studies questioned this mechanism. | [6][7][9][10] |
| GABAA Agonist Activity | Negligible | At 50 μM, this compound provoked < 0.2% of the effect of 5 μM muscimol in CHO cells with recombinant α1β2γ2 GABAA receptors. | [9] |
Experimental Protocols
Electrophysiological Recording of GABAA Receptor Potentiation
This protocol is adapted from studies demonstrating this compound's effect on cultured hippocampal neurons.[1]
-
Cell Culture: Culture primary hippocampal neurons from embryonic rats on coverslips.
-
Recording Setup: Use a whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2.5 MgCl2, 2.5 CaCl2, 10 HEPES, and 11 glucose, pH 7.4.
-
Internal Solution: A standard CsCl-based or K-gluconate-based internal solution suitable for recording GABAA receptor currents.
-
-
Procedure:
-
Obtain a stable whole-cell recording from a cultured hippocampal neuron.
-
Apply a subsaturating concentration of a GABAA agonist (e.g., muscimol) to elicit a baseline current response.
-
Co-apply this compound (at the desired concentration, e.g., in the range of 1-30 µM) with the GABAA agonist.
-
Observe the potentiation of the agonist-evoked current.
-
Wash out this compound to observe the reversibility of the effect.
-
-
Data Analysis: Measure the peak amplitude of the GABAA receptor-mediated current before, during, and after this compound application. Calculate the percentage of potentiation.
Visualizations
Caption: Proposed mechanism of this compound-mediated potentiation of GABAA receptors.
Caption: Experimental workflow for testing this compound with troubleshooting checkpoints.
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apconix.com [apconix.com]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivochem.net [invivochem.net]
- 9. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
Technical Support Center: Navigating Clp257 Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for off-target binding of the small molecule Clp257.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound was initially identified as a selective activator of the K+-Cl- cotransporter KCC2, with a reported EC50 of 616 nM.[1][2] It was believed to restore chloride transport in neurons with diminished KCC2 activity.[1] However, the activity of this compound as a direct KCC2 activator has been contested.[3][4]
Q2: What are the known off-target effects of this compound?
A2: Subsequent research has revealed that the physiological and behavioral effects of this compound are likely independent of KCC2 activation.[3][4] Instead, this compound has been shown to potentiate GABAA receptor activity, inhibit monoamine oxidase B (MAO-B), and interact with other targets at low micromolar concentrations.[3][4]
Q3: Why is it critical to control for this compound's off-target binding?
Q4: What are the general strategies to minimize and control for off-target effects in my experiments with this compound?
A4: A multi-faceted approach is recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. While a specific inactive analog for this compound is not commercially available, exploring structure-activity relationship (SAR) data from literature can guide the selection or synthesis of a suitable control.[5][6]
-
Orthogonal Approaches: Use multiple methods to validate your findings. For instance, if studying the role of KCC2, complement this compound experiments with genetic approaches like siRNA or CRISPR-Cas9 to knockdown KCC2 and observe if the phenotype is replicated.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target (or off-target) in your experimental system.
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of this compound for its disputed target and identified off-targets. This data is crucial for designing experiments with appropriate concentrations and for interpreting results.
| Target/Off-Target | Parameter | Value | Reference |
| KCC2 (disputed) | EC50 (initial report) | 616 nM | [1][2] |
| Binding | No binding observed | [3] | |
| GABAA Receptor | EC50 (potentiation) | 4.9 µM | [3][4] |
| Monoamine Oxidase B (MAO-B) | Inhibition | Nanomolar efficacy | [3][4] |
| PPARγ | Binding | Low micromolar range | [3] |
| 5-HT1A Receptor | Binding | Low micromolar range | [3] |
| Adenosine Transporter | Binding | Low micromolar range | [3] |
Troubleshooting Guides
Issue: Unexpected or inconsistent results with this compound.
Possible Cause: Off-target effects are likely confounding the experimental outcome.
Troubleshooting Workflow:
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for GABAA Receptor Engagement
Objective: To determine if this compound binds to and stabilizes GABAA receptors in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the GABAA receptor subtype of interest to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a buffered solution.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[7]
-
-
Cell Lysis and Protein Extraction:
-
Protein Analysis:
-
Quantify the total protein concentration in each supernatant.
-
Analyze the amount of soluble GABAA receptor in each sample by Western blotting using a specific antibody against a GABAA receptor subunit.
-
Densitometric analysis of the Western blot bands will reveal the temperature at which the GABAA receptor denatures. A shift in this denaturation curve in the presence of this compound indicates target engagement.
-
CETSA Workflow Diagram:
In Vitro Kinase Safety Panel
Objective: To assess the off-target activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in a suitable assay buffer. A common starting concentration for screening is 10 µM.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase from the panel, and the diluted this compound or DMSO control.
-
Allow a brief pre-incubation period for the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).[8]
-
-
Reaction Termination and Detection:
-
After a defined incubation time, terminate the reaction.
-
The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based). For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured.[8]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
For any significant "hits," determine the IC50 value by fitting the data to a dose-response curve.
-
Kinase Profiling Decision Tree:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 6. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Clp257 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Clp257. The following question-and-answer format directly addresses specific issues that may be encountered, offering troubleshooting guidance and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound was initially identified as a selective activator of the KCC2 (K+-Cl- cotransporter 2), a key transporter responsible for maintaining low intracellular chloride levels in mature neurons. The proposed mechanism involves increasing the plasma membrane expression of KCC2, thereby restoring chloride homeostasis in neurons where KCC2 function is impaired[1][2][3]. This activity is thought to underlie its therapeutic potential in conditions like neuropathic pain and epilepsy, where KCC2 dysfunction is implicated[2][4][5].
However, there is significant scientific debate surrounding this mechanism. Some studies have reported that this compound's physiological and behavioral effects may be independent of KCC2 activation and could instead be mediated through the potentiation of GABAA receptors[6][7][8][9]. Researchers should be aware of this ongoing discussion when interpreting their results.
Q2: What are the recommended storage and handling procedures for this compound?
For optimal performance and to avoid degradation, this compound should be stored at +4°C. A critical best practice is to prepare solutions fresh for each experiment, as the compound is known to be unstable in solution[1]. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO)[2]. When preparing working solutions for in vivo experiments, it is recommended to use them on the same day they are made[1].
Q3: What are the known off-target effects or alternative mechanisms of this compound?
Several studies have pointed to potential off-target effects and alternative mechanisms of action for this compound. Notably, some research suggests that this compound can potentiate GABAA receptor activity, independent of KCC2[6][7][8]. One study identified potent inhibition of monoamine oxidase B (MAO-B) and binding to other targets in the low micromolar range, including the 5-HT1A receptor and the adenosine transporter[6]. These findings highlight the importance of including appropriate controls to dissect the specific contribution of KCC2 in your experimental model.
Q4: In what experimental models has this compound been utilized?
This compound and its prodrug, CLP290, have been investigated in a variety of preclinical models for several neurological and psychiatric disorders. These include:
-
Neuropathic Pain: Alleviating hypersensitivity in rat models of peripheral nerve injury[1][2][4].
-
Epilepsy: Reducing the duration and frequency of ictal-like discharges in in vitro models[10][11][12].
-
Spasticity: Showing potential as an anti-spastic treatment after spinal cord injury[4].
-
Neurodevelopmental and Neurodegenerative Disorders: The broader class of KCC2 potentiators is being explored for a range of conditions with underlying chloride dysregulation[5].
Troubleshooting Guides
Problem 1: Inconsistent or lack of expected effect in my in vitro assay.
-
Possible Cause 1: Compound Instability. this compound is unstable in solution[1].
-
Solution: Always prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored, even for a short period.
-
-
Possible Cause 2: Off-Target Effects. Your experimental system may be more sensitive to the GABAA receptor potentiating or other off-target effects of this compound rather than its effects on KCC2[6].
-
Possible Cause 3: Cell Line Specificity. The original screening for this compound used neuroblastoma/glioma-derivative NG108-15 cells. However, some follow-up studies were unable to detect KCC2 expression in this cell line[13][14].
-
Solution: Verify the expression of KCC2 in your chosen cell line using techniques like immunoblotting or qPCR before initiating experiments.
-
Problem 2: High variability in my in vivo animal studies.
-
Possible Cause 1: Poor Pharmacokinetics. The original formulation of this compound was noted to have a potentially poor pharmacokinetic profile, which might limit its efficacy when administered systemically[4].
-
Possible Cause 2: Dose-Dependent Effects. The effects of this compound can be concentration-dependent, with high concentrations potentially leading to off-target effects or even paradoxical outcomes[10][11].
-
Solution: Perform a thorough dose-response study in your specific animal model to identify the optimal therapeutic window.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| EC50 for KCC2 Activation | 616 nM | Not specified | [1] |
| Effect on KCC2 Transport Activity | 61% increase (at 200 nM) | Xenopus laevis oocytes | [2] |
| Effect on Intracellular Chloride ([Cl-]i) | ~40% reduction (from 57 mM) | NG108-cl cells | [2] |
| Potentiation of GABAA Receptor Currents (EC50) | 4.9 µM | Cultured rat hippocampal neurons | [6][14] |
| In Vivo Efficacy (Neuropathic Pain) | Increased withdrawal thresholds, peaking at 100 mg/kg (IP) | PNI rats | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of KCC2 Activity using Chloride Imaging
This protocol is adapted from studies measuring intracellular chloride changes in response to this compound[2].
-
Cell Culture: Culture neurons or a suitable cell line (e.g., NG108-15 cells stably expressing a chloride sensor like MQAE) on glass coverslips.
-
Chloride Indicator Loading: Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's instructions.
-
Baseline Measurement: Perfuse the cells with a standard buffered saline solution and record baseline fluorescence for a stable period.
-
This compound Application: Prepare a fresh solution of this compound in the buffered saline at the desired concentration (e.g., 25-100 µM). Perfuse the cells with the this compound-containing solution for a designated period (e.g., 30 minutes to 5 hours)[2].
-
Inducing KCC2-Mediated Chloride Flux: To assess KCC2 function, abruptly increase the extracellular potassium concentration (e.g., to 15 mM KCl) to drive KCC2-dependent Cl- influx.
-
Data Acquisition: Continuously record the fluorescence signal throughout the experiment. A decrease in MQAE fluorescence lifetime corresponds to an increase in intracellular chloride.
-
Analysis: Quantify the rate of change in fluorescence upon KCl application, with and without this compound treatment, to determine the effect of the compound on KCC2-mediated chloride transport.
Protocol 2: In Vivo Assessment of Antinociceptive Efficacy
This protocol is based on studies evaluating the effect of this compound in a rat model of neuropathic pain[4].
-
Animal Model: Induce peripheral nerve injury (PNI) in rats (e.g., using the chronic constriction injury model).
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as 20% 2-hydroxypropyl-β-cyclodextrin (HPCD), for intraperitoneal (IP) administration. Prepare the solution fresh on the day of the experiment.
-
Drug Administration: Administer this compound via IP injection at various doses (e.g., up to 100 mg/kg).
-
Behavioral Testing: At different time points post-injection (e.g., 2 hours), assess the mechanical withdrawal threshold of the hind paw using von Frey filaments.
-
Data Analysis: Compare the withdrawal thresholds in this compound-treated animals to vehicle-treated controls to determine the analgesic effect of the compound.
Visualizations
Caption: Proposed mechanism of this compound via KCC2 activation.
Caption: Best practice workflow for this compound experiments.
Caption: The debate surrounding this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 6. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apconix.com [apconix.com]
- 8. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 11. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eneuro.org [eneuro.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Clp257 Experimental Reproducibility: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers encountering reproducibility issues with Clp257 experiments. The information is tailored for scientists and drug development professionals to navigate the conflicting reports on the compound's mechanism of action and ensure robust experimental design.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is not reproducible. Why might this be the case?
A significant reason for non-reproducible results with this compound stems from a scientific controversy regarding its primary mechanism of action. While initially reported as a selective activator of the K+-Cl- cotransporter KCC2, subsequent studies have failed to replicate this finding.[1][2] Instead, evidence suggests that this compound may potentiate GABAA receptor activity, independent of KCC2.[1][3] Therefore, if your experimental design assumes KCC2 activation as the sole mechanism, you may encounter inconsistencies. The lack of detectable KCC2 protein or activity in some cell lines used in initial screenings, such as NG108-15 cells, further complicates the interpretation of results.[1]
Q2: How can I determine if this compound is acting on KCC2 or GABAA receptors in my system?
To dissect the mechanism of this compound in your specific experimental setup, it is crucial to perform control experiments. Here are some suggested approaches:
-
Use a KCC2-specific antagonist: In your experiments, co-administer this compound with a known KCC2 antagonist, such as VU0240551.[4][5] If the effects of this compound are blocked by the antagonist, it suggests a KCC2-mediated mechanism.
-
Test for GABAA receptor potentiation: Directly assess whether this compound modulates GABAA receptor currents in your cells. This can be done using electrophysiological techniques, such as patch-clamp recordings, by applying a subsaturating concentration of a GABAA agonist (e.g., muscimol) with and without this compound.[1]
-
Verify KCC2 expression: Confirm that your cellular model expresses KCC2 at detectable levels using techniques like immunoprecipitation and immunoblotting.[1] Some studies have reported a lack of KCC2 expression in cell lines previously used to characterize this compound.[1]
Q3: What are the reported effective concentrations of this compound?
The effective concentration of this compound has varied across studies and depends on the observed effect. The initial report identified an EC50 of 616 nM for KCC2 activation.[4] However, studies refuting this mechanism have used concentrations ranging from 30 µM to 50 µM to observe GABAA receptor potentiation.[1][3] It is important to perform a dose-response curve in your own system to determine the optimal concentration for your desired outcome.
Troubleshooting Guide
This table summarizes potential issues, their likely causes, and suggested solutions to guide your this compound experiments.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no effect of this compound on chloride homeostasis. | The primary mechanism of this compound in your system may not be KCC2 activation. | Perform control experiments to test for GABAA receptor potentiation. (See FAQ 2) |
| Your cellular model may not express functional KCC2. | Verify KCC2 expression and activity in your cell line or primary culture.[1] | |
| Unexpected changes in neuronal excitability. | This compound may be potentiating GABAA receptor-mediated inhibition. | Measure GABAA receptor currents in the presence and absence of this compound.[1] |
| Difficulty dissolving or delivering this compound. | This compound has specific solubility requirements. | Follow established protocols for preparing this compound solutions, for example, using DMSO, PEG300, and Tween-80 for in vivo studies.[4] |
Experimental Protocols
Protocol 1: Verification of KCC2 Expression by Immunoblotting
This protocol is essential to confirm the presence of the target protein in your experimental model.
-
Cell Lysis: Lyse cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% Tris-glycine gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against KCC2 overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Thallium (Tl+) Influx Assay for KCC2 Activity
This assay is a functional measure of KCC2 activity.
-
Cell Culture: Plate HEK293 cells exogenously expressing KCC2 in a 96-well plate.
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with this compound, a positive control (e.g., NEM), a negative control (e.g., VU0463271), or vehicle (DMSO) for the desired time.
-
Tl+ Addition and Measurement: Measure baseline fluorescence, then add a Tl+-containing solution and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the rate of Tl+ influx as the change in fluorescence over time.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound.
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Clp257 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for assessing the cytotoxicity of Clp257 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is described as a selective activator of the K+-Cl- cotransporter 2 (KCC2), with a reported EC50 of 616 nM.[1][2] It has been shown to be selective for KCC2 over other cation-chloride cotransporters such as NKCC1, KCC1, KCC3, and KCC4, as well as GABAA receptors.[1] The proposed mechanism involves the restoration of chloride transport in neurons where KCC2 activity is diminished and the modulation of KCC2 protein turnover at the plasma membrane.[1][3]
However, there is conflicting evidence in the scientific literature. Some studies have reported that this compound does not affect KCC2 function but instead potentiates GABAA receptor activity.[4][5][6][7] Therefore, it is crucial to consider both potential mechanisms when designing and interpreting experiments with this compound.
Q2: Is there any available cytotoxicity data for this compound?
Q3: Which cell lines have been used in published studies with this compound?
This compound has been used in a variety of cell lines, primarily to investigate its mechanism of action. These include:
| Cell Line | Species | Cell Type | Context of Use |
| HEK293 | Human | Embryonic Kidney | KCC2 activity assays[3] |
| CHO | Hamster | Ovary | GABAA receptor activity assays[3] |
| NG108-15 | Mouse/Rat Hybrid | Neuroblastoma/Glioma | KCC2 activity and expression studies[5][7] |
| N2a | Mouse | Neuroblastoma | KCC2 expression studies[7] |
| H4IIE | Rat | Hepatoma | Mentioned for cytotoxicity testing |
Q4: What are the typical concentrations of this compound used in in vitro experiments?
The concentrations of this compound used in published studies vary depending on the experimental context. For KCC2 activation, concentrations have ranged from the nanomolar to the low micromolar range (e.g., 200 nM to 100 µM).[1][3] Studies investigating its effects on GABAA receptors have used concentrations up to 50 µM.[3][4] When assessing cytotoxicity, it is advisable to use a wide range of concentrations to determine the dose-dependent effects.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity at concentrations where this compound is expected to be active but not toxic. What could be the issue?
Several factors could contribute to unexpected cytotoxicity:
-
Compound Stability: Ensure that the this compound is of high purity and has been stored correctly. Degradation of the compound could lead to the formation of toxic byproducts.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is non-toxic for your specific cell line.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or its off-target effects. It is advisable to test the compound on multiple cell lines to understand its cytotoxicity profile.
-
Off-Target Effects: Given the controversy surrounding its mechanism of action, the observed cytotoxicity could be due to effects on targets other than KCC2, such as GABAA receptors.[4][5][6][7]
Q2: My cytotoxicity assay results for this compound are not reproducible. What are the potential sources of variability?
Lack of reproducibility can stem from several sources:
-
Cell Culture Conditions: Ensure that your cells are healthy, in the logarithmic growth phase, and within a consistent passage number range.
-
Plating Density: Inconsistent cell seeding density can significantly impact the results of cytotoxicity assays.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution to avoid issues with compound degradation.
-
Assay Protocol: Strictly adhere to a standardized protocol for your cytotoxicity assay, including incubation times and reagent addition steps.
Q3: I am not observing any cytotoxic effect of this compound even at high concentrations. Is this expected?
The absence of cytotoxicity at high concentrations could be due to several factors:
-
Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of this compound.
-
Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a combination of different assays that measure different cytotoxicity endpoints (e.g., apoptosis, necrosis, proliferation).
-
Compound Solubility: this compound may precipitate out of solution at high concentrations, leading to a lower effective concentration.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of necrosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed regulation of KCC2 by the WNK-SPAK/OSR1 pathway.
Caption: Simplified schematic of GABAA receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations of Clp257 in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of using Clp257 in their experiments. The information addresses common issues and the ongoing debate surrounding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary mechanism of action for this compound?
This compound was initially identified as a selective activator of the K-Cl cotransporter KCC2, with a reported EC50 of 616 nM.[1][2] It was proposed to work by increasing the plasma membrane expression of KCC2, thereby enhancing chloride extrusion from neurons.[3] This action was believed to restore impaired chloride transport in neurons with diminished KCC2 activity, which is implicated in conditions like neuropathic pain and epilepsy.[1][3][4]
Q2: What is the controversy surrounding this compound's mechanism of action?
Subsequent research has challenged the initial findings, suggesting that the physiological and behavioral effects of this compound may be independent of KCC2 activation.[5] Some studies have reported that this compound does not alter intracellular chloride levels or KCC2 activity in various experimental models.[5][6][7] Instead, it has been proposed that this compound potentiates GABAA receptor activity, which could account for its observed effects on neuronal inhibition.[5][8]
Q3: What are the known off-target effects of this compound?
Studies have revealed that this compound can interact with other molecular targets. Notably, it has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B) with nanomolar efficacy.[5] It also exhibits binding to other targets in the low micromolar range, including PPARγ, the 5-HT1A receptor, and the adenosine transporter.[5]
Q4: Is this compound selective for KCC2 over other cation-chloride cotransporters (CCCs)?
The initial report suggested high selectivity for KCC2 over other CCCs like NKCC1, KCC1, KCC3, and KCC4.[1][3] However, the controversy surrounding its primary mechanism of action casts doubt on the interpretation of its selectivity based solely on KCC2 activation assays.[5]
Troubleshooting Guide
Issue 1: Inconsistent or no effect on intracellular chloride concentration ([Cl⁻]i).
-
Possible Cause A: Off-target effects. The observed effects might be mediated by this compound's action on targets other than KCC2, such as GABAA receptors.[5]
-
Troubleshooting Steps:
-
Possible Cause B: Experimental conditions. The original studies and the conflicting reports used different cell lines (NG108-15, HEK293), experimental protocols, and this compound concentrations.[3][5][9]
-
Troubleshooting Steps:
-
Carefully review and compare your experimental setup with the published methodologies.
-
Be aware that this compound forms a bright yellow solution, which may interfere with fluorescence-based assays like those using CFP-YFP reporters.[7] Implement appropriate controls for fluorescence interference.
-
Issue 2: Discrepancies in KCC2 activity measurements.
-
Possible Cause: Indirect or no modulation of KCC2. The reported increase in KCC2 activity might be an indirect effect or absent under certain experimental conditions.[5][10] Some studies found no change in KCC2-mediated thallium (Tl+) influx or KCC2 cell-surface expression upon this compound application.[5][7][11]
-
Troubleshooting Steps:
-
Employ multiple, independent assays to measure KCC2 activity, such as gramicidin perforated-patch recordings to measure chloride reversal potential and Tl+ influx assays.[5]
-
Directly assess KCC2 cell-surface expression using techniques like biotinylation assays or imaging of pH-sensitive tagged KCC2.[3][6]
-
Quantitative Data Summary
| Parameter | Reported Value/Effect | Study Context | Reference |
| KCC2 Activation (EC50) | 616 nM | Initial report of KCC2 activation. | [1][2] |
| Effect on [Cl⁻]i in NG108-15 cells | ~23 mM reduction | Initial study suggesting KCC2 activation. | [3] |
| Effect on [Cl⁻]i in NG108-15 cells | No change | Follow-up study challenging KCC2 activation. | [5] |
| GABAA Receptor Potentiation (EC50) | 4.9 µM | Potentiation of muscimol-activated currents in cultured neurons. | [5] |
| MAO-B Inhibition | Potent, nanomolar efficacy | Identification of a significant off-target effect. | [5] |
| Selectivity | Inactive against NKCC1, KCC1, KCC3, KCC4 | Based on the initial KCC2 activation hypothesis. | [1][3] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Chloride ([Cl⁻]i) using Gramicidin Perforated-Patch Clamp
This method allows for the measurement of the GABA reversal potential (E_GABA), which is dependent on the intracellular chloride concentration, without dialyzing the cell's internal contents.
-
Cell Preparation: Culture primary neurons or a suitable cell line (e.g., NG108-15) on coverslips.
-
Pipette Solution: Prepare an internal solution containing (in mM): 140 KCl, 10 HEPES, adjusted to pH 7.2 with KOH. Just before recording, back-fill the pipette tip with this solution and then fill the rest of the pipette with the same solution containing 50-100 µg/mL gramicidin.
-
External Solution: Use an artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3.5 KCl, 2 CaCl2, 1.3 MgCl2, 25 NaHCO3, 1.2 NaH2PO4, and 11 glucose, bubbled with 95% O2/5% CO2.
-
Recording:
-
Establish a gigaohm seal on the selected cell.
-
Monitor the access resistance until it stabilizes (typically 20-40 MΩ), indicating successful perforation.
-
Apply brief puffs of GABA (e.g., 1 mM) while holding the cell at different membrane potentials to determine the reversal potential.
-
-
This compound Application: Pre-incubate the cells with the desired concentration of this compound (e.g., 30 µM) or vehicle (e.g., 0.1% DMSO) for a specified duration (e.g., 5 hours) before recording.[5]
Protocol 2: Thallium (Tl⁺) Influx Assay for KCC2 Activity
This fluorescence-based assay measures the influx of Tl⁺, a surrogate for K⁺, through KCC2.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding KCC2. Load the cells with a Tl⁺-sensitive dye (e.g., FluxOR).
-
Assay Buffer: Prepare a chloride-free buffer (e.g., containing sodium gluconate) and a stimulus buffer containing Tl⁺ sulfate.
-
This compound Incubation: Incubate the cells with this compound (e.g., 50 µM) or controls (e.g., DMSO vehicle, KCC2 potentiator like N-ethylmaleimide, or inhibitor like VU0463271) for a designated period.[11]
-
Measurement:
-
Acquire a baseline fluorescence reading in the chloride-free buffer.
-
Add the Tl⁺-containing stimulus buffer.
-
Record the change in fluorescence over time using a plate reader. An increase in fluorescence indicates Tl⁺ influx.
-
-
Data Analysis: Calculate the rate of Tl⁺ influx to determine KCC2 activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 5. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Clp257 and CLP290 Efficacy in Modulating KCC2 Function
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clp257 and its prodrug CLP290. This analysis is supported by experimental data on their efficacy in enhancing the function of the K-Cl cotransporter KCC2, a critical regulator of neuronal chloride homeostasis and GABAergic inhibition.
This compound and CLP290 have emerged as significant research tools for investigating the therapeutic potential of modulating the neuronal K-Cl cotransporter KCC2. Dysregulation of KCC2 is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, epilepsy, spinal cord injury, and traumatic brain injury. Both compounds aim to restore impaired chloride extrusion in neurons, thereby enhancing the efficacy of GABAergic inhibition.
CLP290 is an orally bioavailable prodrug of this compound, designed to overcome the pharmacokinetic limitations of the parent compound. This fundamental relationship dictates their primary differences in application and efficacy, with CLP290 demonstrating superior in vivo performance due to its improved metabolic stability and plasma exposure.
Mechanism of Action
Both this compound and CLP290 are described as selective activators of KCC2.[1][2] Their proposed mechanism involves increasing the plasma membrane expression of KCC2, which enhances chloride extrusion from neurons.[3][4] This restoration of the chloride gradient is crucial for the hyperpolarizing action of GABA, the main inhibitory neurotransmitter in the adult central nervous system.
However, the precise mechanism of action remains a subject of investigation and some debate. One study has suggested that this compound may not directly activate KCC2 but rather potentiates the activity of GABAA receptors.[5][6] Another study proposes that this compound's effect on KCC2 function is mediated by a reduction in its lateral diffusion and an increase in its clustering at the neuronal membrane.[7] In the context of traumatic brain injury, CLP290 has been shown to inhibit the phosphorylation of PKCδ at tyrosine 311, which in turn restores KCC2 phosphorylation at serine 940 and stabilizes KCC2 at the membrane.[8]
Comparative Efficacy: Experimental Data
The primary advantage of CLP290 lies in its enhanced pharmacokinetic profile, leading to improved in vivo efficacy compared to this compound.
Pharmacokinetic Profile
Experimental data from rat models demonstrates a significantly improved pharmacokinetic profile for CLP290. When administered orally, CLP290 leads to a higher and more sustained plasma concentration of the active compound, this compound, compared to direct administration of this compound.[3][9]
| Compound | Administration Route | Apparent Half-life (t1/2) |
| This compound | Intravenous (IV) | ~1 hour |
| This compound (from oral CLP290) | Oral (PO) | ~5 hours |
Table 1: Comparative Pharmacokinetics of this compound and CLP290 in rats. Data extracted from Gagnon M, et al. (2013).[3]
Analgesic Efficacy in Neuropathic Pain
In a rat model of peripheral nerve injury (PNI), both compounds have demonstrated analgesic effects. However, the improved bioavailability of CLP290 translates to greater oral efficacy.
| Treatment | Dose | Route | Effect on Paw Withdrawal Threshold |
| This compound | 100 mg/kg | Intraperitoneal (IP) | Significant increase |
| CLP290 | 100 mg/kg | Oral (PO) | Maximal efficacy equivalent to Pregabalin (30 mg/kg) |
Table 2: Analgesic Efficacy in a Rat Model of Peripheral Nerve Injury. Data extracted from Gagnon M, et al. (2013).[3][9]
Efficacy in Spinal Cord Injury
In a rat model of spinal cord injury (SCI), combined administration of CLP290 and the NKCC1 inhibitor bumetanide showed significant improvements in paw withdrawal threshold at 21, 35, and 56 days post-injury.[10] CLP290 monotherapy also showed a significant short-term effect at 21 days.[10][11] Furthermore, CLP290 has been shown to normalize reflex responses and improve locomotor function after chronic SCI.[12]
| Treatment Group | Paw Withdrawal Threshold (g) at 21 dpi | Paw Withdrawal Threshold (g) at 56 dpi |
| SCI + Vehicle | ~2.5 | ~3.0 |
| SCI + CLP290 | ~5.0 | ~4.0 |
| SCI + Bumetanide | ~3.5 | ~6.0 |
| SCI + CLP290 + Bumetanide | ~6.0 | ~7.5 |
Table 3: Effect of CLP290 and Bumetanide on Mechanical Nociceptive Thresholds in a Rat Model of Spinal Cord Injury. Approximate values based on graphical data from Talifu, Z., et al. (2024).[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for KCC2 modulation and a general workflow for assessing the in vivo efficacy of this compound and CLP290.
Caption: Proposed signaling pathway of CLP290 in neurotrauma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. "A Study on the Mechanism of CLP290 Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Combined use of CLP290 and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLP-290 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 12. biorxiv.org [biorxiv.org]
The Enigmatic Mechanism of CLP257: A Comparative Analysis of its Effects on KCC2 and GABAergic Signaling
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel compounds is paramount. CLP257 has emerged as a tool in neuroscience research, yet its primary mode of action remains a subject of considerable scientific debate. This guide provides an objective comparison of the conflicting evidence regarding this compound's effects as a selective activator of the K-Cl cotransporter 2 (KCC2) versus its role as a potentiator of GABAA receptors, supported by experimental data and detailed protocols.
Quantitative Data Summary: A Tale of Two Mechanisms
The quantitative data surrounding this compound's effects are central to the ongoing debate. The following tables summarize the key findings from studies supporting either the KCC2 activator or the GABAA receptor potentiator hypothesis.
Table 1: Evidence Supporting this compound as a KCC2 Activator
| Parameter | Reported Value/Effect | Cell Type/Model | Reference |
| EC50 for KCC2 activation | 616 nM | Not specified | [2][7] |
| KCC2 transport activity | Increased by 61% with 200 nM this compound | Xenopus laevis oocytes expressing KCC2 | [1] |
| KCC2 cell surface expression | Increased in this compound-treated slices | BDNF-pretreated spinal cord slices | [1] |
| GABA reversal potential (EGABA) | Hyperpolarized by 25 µM this compound | SDH neurons in BDNF-treated and PNI slices | [1] |
| Somato-dendritic EGABA gradient | Increased from 5.3±1.1 to 9.7±1.1 mV/100 µm with 100 µM this compound | Rat hippocampal neurons | [8] |
Table 2: Evidence Supporting this compound as a GABAA Receptor Potentiator and Contradicting KCC2 Activation
| Parameter | Reported Value/Effect | Cell Type/Model | Reference |
| EC50 for GABAA current potentiation | 4.9 µM | Cultured rat hippocampal neurons | [4][6] |
| Effect on GABAA receptors | Potentiated whole-cell currents activated by muscimol | Cultured rat hippocampal neurons | [4][6] |
| Effect on KCC2-mediated Tl+ influx | No increase observed with 50 µM this compound | HEK293 cells expressing KCC2 | [4] |
| Intracellular Cl- in NG108-15 cells | No change after 5-hour exposure to 30 µM this compound | NG108-15 cells | [4][6] |
| KCC2 surface expression | No increase observed; reduction at higher concentrations | N2a cells expressing tagged KCC2 | [6] |
| Agonist activity on GABAA receptors | Negligible (< 0.2% of muscimol effect at 50 µM) | CHO cells with recombinant α1β2γ2 GABAA receptors | [7] |
Visualizing the Conflicting Mechanisms
The following diagrams illustrate the proposed signaling pathways and the conflicting experimental outcomes.
Figure 1: Proposed mechanism of this compound as a KCC2 activator.
Figure 2: Mechanism of this compound as a GABAA receptor potentiator.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. eneuro.org [eneuro.org]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of Clp257 and Traditional Neuropathic Pain Therapeutics
For Immediate Release
This guide provides a detailed comparison between the novel investigational compound Clp257 and established first-line treatments for neuropathic pain. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of mechanisms of action, preclinical efficacy, and safety profiles, supported by experimental data.
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge.[1] Current treatments often provide limited relief and are associated with dose-limiting side effects.[1] this compound, a novel KCC2 enhancer, represents a promising therapeutic strategy by targeting the underlying pathophysiology of neuropathic pain.
Mechanism of Action: A Tale of Two Approaches
Traditional neuropathic pain medications primarily modulate neurotransmission to dampen pain signals. In contrast, this compound aims to restore the natural inhibitory function of neurons that is lost in neuropathic pain states.
This compound: Restoring Neuronal Inhibition
In healthy neurons, the K-Cl cotransporter 2 (KCC2) maintains a low intracellular chloride concentration, which is crucial for the inhibitory effects of the neurotransmitter GABA.[2] Nerve injury can lead to a decrease in KCC2 function, causing an accumulation of intracellular chloride. This shift disrupts the normal inhibitory action of GABA, contributing to the hyperexcitability of pain-sensing neurons.[2]
This compound is designed to enhance the function of KCC2, thereby restoring the low intracellular chloride levels necessary for effective GABAergic inhibition.[2][3] A preclinical study by Gagnon et al. (2013) demonstrated that this compound increases the surface expression of KCC2 in neurons.[2]
It is important to note that the precise mechanism of this compound is a subject of ongoing scientific discussion. A study by Cardarelli et al. (2017) suggested that this compound may not directly modify KCC2 activity but could potentiate GABAA receptor activity.[4] The original authors have since replied to these findings, maintaining their position on its action as a KCC2 enhancer.[5]
Traditional Neuropathic Pain Drugs: Modulating Neurotransmission
First-line treatments for neuropathic pain include tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids.
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): These drugs increase the levels of serotonin and norepinephrine in the synaptic cleft, which enhances the descending inhibitory pain pathways.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine, Venlafaxine): Similar to TCAs, SNRIs block the reuptake of serotonin and norepinephrine.
-
Gabapentinoids (e.g., Gabapentin, Pregabalin): These drugs bind to the α2-δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study by Gagnon et al. (2013) compared the analgesic effects of a prodrug of this compound, CLP290, with the widely used gabapentinoid, pregabalin, in a rat model of peripheral nerve injury.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Hypersensitivity |
| Vehicle | - | ~2.5 | 0% |
| CLP290 | 100 | ~12.5 | ~80% |
| Pregabalin | 30 | ~12.5 | ~80% |
Data extracted and estimated from Gagnon et al., Nature Medicine, 2013.
The results indicate that oral administration of CLP290 produced a dose-dependent reversal of mechanical hypersensitivity, with a maximal effect comparable to that of pregabalin.
Safety Profile: A Key Differentiator
A significant advantage of CLP290 observed in the Gagnon et al. (2013) study was the absence of motor impairment, a common side effect of gabapentinoids.
| Treatment Group | Dose (mg/kg, p.o.) | Time on Rotarod (s) |
| Vehicle | - | ~120 |
| CLP290 | 100 | ~120 |
| Pregabalin | 30 | ~60 |
Data extracted and estimated from Gagnon et al., Nature Medicine, 2013.
The study found that at a dose that provided equivalent pain relief to CLP290, pregabalin significantly impaired motor coordination, as evidenced by a reduced time spent on the rotarod. In contrast, CLP290 did not affect motor performance compared to the vehicle control.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Gagnon et al. (2013) study.
Peripheral Nerve Injury Model
A common model to induce neuropathic pain in rodents is the Spared Nerve Injury (SNI) model. This surgical procedure involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This results in the development of long-lasting mechanical allodynia in the paw innervated by the sural nerve.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.
-
Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 1-2 hours before testing.[6]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the rat briskly withdraws its paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Assessment of Motor Coordination (Rotarod Test)
The rotarod test is a widely used method to assess motor coordination and balance in rodents.[7][8]
-
Training: Prior to testing, rats are trained on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days to acclimate them to the apparatus.
-
Testing: On the test day, rats are placed on the rotarod, which then accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[9]
-
Measurement: The latency to fall from the rotating rod is recorded for each animal.[10] A shorter latency indicates impaired motor coordination.
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of action of this compound in neuropathic pain.
Caption: Mechanisms of action of traditional neuropathic pain drugs.
References
- 1. Research findings reveal potential to reverse cancer-related nerve pain | MD Anderson Cancer Center [mdanderson.org]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. forum.painresearcher.net [forum.painresearcher.net]
- 7. biomed-easy.com [biomed-easy.com]
- 8. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 9. Rotarod test [protocols.io]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analgesic Effects of Clp257 in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analgesic effects of Clp257, a novel KCC2 activator, in preclinical models of neuropathic pain. It offers an objective comparison with established analgesics, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: Restoring Neuronal Inhibition
Neuropathic pain is often characterized by a disruption in the chloride ion gradient across neuronal membranes in the spinal cord. This is primarily due to the downregulation of the potassium-chloride cotransporter 2 (KCC2), leading to an accumulation of intracellular chloride. Consequently, the activation of GABA-A receptors, which are crucial for inhibitory neurotransmission, results in a less hyperpolarizing or even depolarizing effect, contributing to pain hypersensitivity.
This compound acts as a selective activator of KCC2.[1] By enhancing KCC2-mediated chloride extrusion, this compound helps to restore the low intracellular chloride concentration required for effective GABAergic inhibition.[1] This mechanism of action suggests a targeted approach to alleviating neuropathic pain by addressing the underlying ionic imbalance.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the in vivo analgesic effects of this compound, its prodrug CLP290, and the standard-of-care analgesics, pregabalin and gabapentin, in rat models of neuropathic pain. The primary endpoint measured is the mechanical withdrawal threshold, assessed using the von Frey test, where a higher threshold indicates a greater analgesic effect.
Table 1: Analgesic Effects of this compound and CLP290 in a Rat Model of Neuropathic Pain
| Compound | Administration Route | Dose | Animal Model | Paw Withdrawal Threshold (g) | Time Point |
| This compound | Intraperitoneal (i.p.) | 100 mg/kg | Peripheral Nerve Injury (PNI) | ~12 g (increase from ~4 g baseline) | 2 hours post-injection |
| CLP290 | Oral (p.o.) | 100 mg/kg | Peripheral Nerve Injury (PNI) | ~14 g (increase from ~4 g baseline) | 2 hours post-injection |
| Vehicle | - | - | Peripheral Nerve Injury (PNI) | ~4 g | - |
Data extracted from graphical representations in Gagnon et al., 2013.
Table 2: Comparative Analgesic Efficacy of CLP290 and Pregabalin
| Compound | Administration Route | Dose | Animal Model | Maximum Analgesic Effect (Paw Withdrawal Threshold) | Notes |
| CLP290 | Oral (p.o.) | 100 mg/kg | Peripheral Nerve Injury (PNI) | Equivalent to Pregabalin (30 mg/kg) | Did not impair motor performance in a rotarod test. |
| Pregabalin | Oral (p.o.) | 30 mg/kg | Peripheral Nerve Injury (PNI) | Equivalent to CLP290 (100 mg/kg) | Caused significant motor impairment in a rotarod test. |
Data based on statements of equivalent efficacy in Gagnon et al., 2013.
Table 3: Analgesic Effects of Pregabalin in Rat Models of Neuropathic Pain
| Dose | Administration Route | Animal Model | Paw Withdrawal Threshold (%MPE) |
| 3 mg/kg | Intraperitoneal (i.p.) | Sympathetically Maintained Pain (SMP) | ~20% |
| 10 mg/kg | Intraperitoneal (i.p.) | Sympathetically Maintained Pain (SMP) | ~50% |
| 30 mg/kg | Intraperitoneal (i.p.) | Sympathetically Maintained Pain (SMP) | ~80% |
%MPE (Maximum Possible Effect) as reported in Lee et al., 2007.[2][3]
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain in rodents that mimics symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
Surgical Procedure:
-
Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures are tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.
-
Wound Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing for neuropathic pain is typically initiated several days after surgery.
Von Frey Test for Mechanical Allodynia
The von Frey test is a behavioral assay used to quantify mechanical sensitivity in rodents.
Procedure:
-
Habituation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for a period of time (e.g., 30 minutes) before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filaments are applied from underneath the mesh floor.
-
Response Assessment: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament. This threshold is expressed in grams.
Visualizing the Science
Signaling Pathway of this compound's Analgesic Effect
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KCC2 Modulators: Clp257 versus VU0240551
For researchers and drug development professionals investigating the role of the K-Cl cotransporter 2 (KCC2) in neurological disorders, the choice of chemical tools is critical. This guide provides a detailed comparison of two widely used modulators, the activator Clp257 and the inhibitor VU0240551, to aid in the design and interpretation of KCC2-related studies.
Overview of this compound and VU0240551
This compound is a small molecule identified as a selective activator of KCC2.[1] It has been shown to restore chloride transport in neurons where KCC2 function is diminished, making it a valuable tool for studying conditions associated with KCC2 hypofunction, such as neuropathic pain and epilepsy.[2][3] Conversely, VU0240551 is a potent and selective antagonist of KCC2, which is instrumental in studies aiming to understand the physiological and pathological consequences of KCC2 inhibition.[4][5]
Quantitative Performance and Selectivity
The following tables summarize the key quantitative parameters for this compound and VU0240551, providing a clear comparison of their potency and selectivity.
| Compound | Reported Action | Potency | Selectivity |
| This compound | KCC2 Activator | EC50: 616 nM[1] | Inactive against NKCC1, KCC1, KCC3, KCC4, and GABA-A receptors[1] |
| VU0240551 | KCC2 Inhibitor | IC50: 560 nM[4] | Selective versus NKCC1[4] |
| Compound | Effect on KCC2 Transport Activity | Experimental Model | Concentration | Observed Effect |
| This compound | Increased KCC2 transport activity | Xenopus laevis oocytes | 200 nM | 61% increase[1][2] |
| Increased rate of Cl- accumulation | BDNF-treated spinal slices | 25 µM | 26% increase[2] | |
| Increased rate of Cl- accumulation | PNI spinal slices | 25 µM | 45% increase[2] | |
| VU0240551 | Prolonged τrec of IPSPA | Rat neocortical neurons | 1 µM | From 5.7s to 8.1s[6] |
| Prolonged τrec of IPSPA | Human neocortical neurons | 1 µM | From 15.1s to 20.3s[6] |
Mechanism of Action
This compound is proposed to act by modulating the post-translational turnover of KCC2, leading to an increase in the cell surface expression of both monomeric and dimeric forms of the transporter.[2] This enhancement of KCC2 at the plasma membrane results in a greater capacity for chloride extrusion.[2]
In contrast, VU0240551 inhibits KCC2 activity through a dual mechanism, binding competitively to the K+ site and noncompetitively to the Cl- site within the transporter's active region.[7] This binding hinders the conformational changes necessary for ion translocation, effectively blocking chloride flux.[7]
It is important to note that some studies have presented conflicting evidence regarding the mechanism of this compound, suggesting it may not directly modify KCC2 activity but rather potentiate GABA-A receptors.[8][9] However, other studies have shown that this compound's effects are independent of GABA-A receptor conductance.[2]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound and VU0240551.
KCC2 Activity Assay (Rb+ Flux Assay)
-
Objective: To measure the transport activity of KCC2 and other cation-chloride cotransporters.
-
Method: Xenopus laevis oocytes are microinjected with cRNA encoding the transporter of interest (e.g., KCC2, NKCC1). After incubation with the test compound (e.g., 200 nM this compound), the oocytes are exposed to a medium containing Rubidium (Rb+), a congener of K+. The influx of Rb+ through the cotransporter is measured as an indicator of transport activity.[2]
Chloride Homeostasis Measurement (MQAE Fluorescence)
-
Objective: To quantitatively measure K+-driven Cl- influx and assess KCC2 function in neurons.
-
Method: Spinal cord slices are loaded with the Cl- sensitive fluorescent probe N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). An abrupt elevation of extracellular K+ is used to trigger KCC2-dependent Cl- influx, which is measured by the change in MQAE fluorescence lifetime.[2] The rate of change in fluorescence is indicative of the efficacy of Cl- transport.[2]
Electrophysiological Recording of Chloride Extrusion
-
Objective: To assess the rate of chloride extrusion in neurons.
-
Method: Intracellular recordings are performed on neocortical neurons. Iontophoretic injection of Cl- is used to load the neuron with chloride. The recovery time constant (τrec) of the inhibitory postsynaptic potential (IPSP) amplitude following the cessation of Cl- loading is measured. A longer τrec indicates a slower rate of Cl- extrusion.[6]
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the proposed signaling pathway of KCC2 modulation and a typical experimental workflow for evaluating compound efficacy.
Caption: Proposed mechanisms of action for this compound and VU0240551 on the KCC2 transporter.
Caption: A generalized experimental workflow for assessing the effects of this compound or VU0240551 on KCC2 function.
Off-Target Effects
While this compound has shown high selectivity for KCC2 over other cation-chloride cotransporters, the controversy regarding its potential effects on GABA-A receptors warrants consideration in experimental design.[2][8][9] For VU0240551, off-target activity has been reported on hERG and L-type Ca2+ channels, which should be taken into account when interpreting results, particularly at higher concentrations.[4]
Conclusion
This compound and VU0240551 are powerful and specific tools for modulating KCC2 activity. This compound serves as a valuable activator for investigating the therapeutic potential of enhancing KCC2 function, while VU0240551 is an essential inhibitor for dissecting the physiological roles of KCC2. A thorough understanding of their respective mechanisms of action, potency, and potential off-target effects is crucial for the rigorous design and accurate interpretation of studies targeting this critical neuronal transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of VU0240551, a novel KCC2 antagonist, and DIDS on chloride homeostasis of neocortical neurons from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The small molecule this compound does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Clp257's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides an objective comparison of the published data concerning the mechanism of action of Clp257, a small molecule initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2). This document summarizes the conflicting findings from independent research groups and presents the supporting experimental data in a structured format to facilitate critical evaluation.
Comparison of Findings on this compound's Molecular Target
Initial reports suggested this compound as a promising therapeutic candidate due to its purported ability to selectively activate KCC2, a crucial transporter for maintaining inhibitory neurotransmission. However, subsequent independent verification studies have challenged this primary mechanism of action, proposing an alternative target. The table below summarizes the key conflicting findings.
| Feature | Gagnon et al. (Initial Report) | Cardarelli et al. (Independent Verification) |
| Primary Target | KCC2 Activator | GABAA Receptor Potentiator |
| Effect on Intracellular Cl- ([Cl-]i) | Decreases [Cl-]i | No change in [Cl-]i |
| Effect on KCC2 Surface Expression | Increases KCC2 surface expression | No increase; reduction at higher concentrations |
| Selectivity | Selective for KCC2 over NKCC1, KCC1, KCC3, KCC4, and GABAA receptors | Potent inhibition of MAO-B; activity at 5-HT1A receptors, adenosine transporters, and PPARγ |
| EC50 for KCC2 Activation | 616 nM[1] | Not observed |
| EC50 for GABAA Receptor Potentiation | Negligible agonist activity[2] | 4.9 µM[3][4] |
Experimental Data Summary
The following tables present a quantitative summary of the key experimental results from the conflicting studies.
Table 1: Effect of this compound on Intracellular Chloride Concentration ([Cl-]i)
| Cell Line | Treatment | Reported Change in [Cl-]i | Reference |
| NG108-15 | 30 µM this compound (5h) | ~23 mM reduction | Gagnon et al. |
| NG108-15 | 30 µM this compound (5h) | No significant change | Cardarelli et al.[3] |
Table 2: Effect of this compound on KCC2-Mediated Thallium (Tl+) Influx
| Cell Line | Treatment | Reported Effect on Tl+ Influx | Reference |
| HEK293 (expressing KCC2) | 50 µM this compound | No increase compared to DMSO | Cardarelli et al.[3][4] |
Table 3: Potentiation of GABAA Receptor Currents by this compound
| Preparation | Method | EC50 | Reference |
| Cultured hippocampal neurons | Whole-cell patch clamp | 4.9 µM | Cardarelli et al.[3][4] |
Detailed Methodologies
This section provides an overview of the key experimental protocols used in the cited studies to assess the mechanism of action of this compound.
Measurement of Intracellular Chloride ([Cl-]i)
-
Fluorescent Imaging: The initial screening and subsequent verification studies utilized fluorescent reporters to measure changes in intracellular chloride concentration.
-
Clomeleon: A ratiometric, genetically encoded fluorescent protein sensitive to Cl-. The ratio of cyan fluorescent protein (CFP) to yellow fluorescent protein (YFP) fluorescence is used to determine [Cl-]i.
-
MQAE: A fluorescent dye whose fluorescence is quenched by Cl-. Changes in MQAE fluorescence intensity are used to infer changes in [Cl-]i.
-
-
Gramicidin Perforated-Patch Recording: This electrophysiological technique allows for the measurement of the GABAA reversal potential (EGABA), which is dependent on the intracellular chloride concentration, without dialyzing the cell's internal contents.
KCC2 Activity Assays
-
Thallium (Tl+) Flux Assay: KCC2 can transport Tl+ in place of K+. In this assay, cells expressing KCC2 are loaded with a Tl+-sensitive fluorescent dye. The rate of fluorescence change upon the addition of extracellular Tl+ is used as a measure of KCC2 activity.
-
Rubidium (Rb+) Flux Assay: Similar to the Tl+ flux assay, this method measures the uptake of Rb+ (as a congener for K+) through KCC2 in oocytes expressing the transporter.
GABAA Receptor Activity Assay
-
Whole-Cell Patch-Clamp Electrophysiology: This technique is used to measure the electrical currents flowing through GABAA receptors in response to the application of a GABAA agonist (e.g., muscimol). The potentiation of these currents by this compound is quantified by comparing the current amplitude in the absence and presence of the compound.
Cell Surface Expression of KCC2
-
Surface Biotinylation: This biochemical technique involves labeling cell surface proteins with biotin. The cells are then lysed, and the biotinylated proteins are captured using streptavidin beads. The amount of KCC2 in the biotinylated fraction is then quantified by immunoblotting to determine the level of KCC2 at the cell surface.
Visualizing the Proposed Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound as a direct KCC2 activator.
Caption: Alternative mechanism of this compound as a GABAA receptor potentiator.
Caption: Experimental workflow for the Thallium (Tl+) flux assay.
Conclusion
The available scientific literature presents a significant controversy regarding the primary mechanism of action of this compound. While the initial discovery identified it as a selective KCC2 activator, a subsequent and thorough independent study was unable to replicate these findings and instead provided evidence for its role as a GABAA receptor potentiator[3]. This discrepancy highlights the critical importance of independent verification in the drug development process. Researchers utilizing this compound as a chemical probe for KCC2 activity should interpret their results with caution and consider the potential off-target effects, particularly on GABAA receptors. Further studies are warranted to definitively elucidate the molecular targets of this compound and to resolve the existing contradictions in the literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Clp257 in Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clp257's efficacy in various neuronal cell types, juxtaposed with alternative compounds. It addresses the ongoing scientific debate surrounding this compound's primary mechanism of action and presents supporting experimental data for its effects on both the KCC2 co-transporter and GABAA receptors.
The this compound Controversy: A Dual-Action Compound?
This compound has emerged as a molecule of significant interest in neuroscience research, primarily for its potential to restore inhibitory signaling in pathological conditions such as neuropathic pain and epilepsy. However, its precise mechanism of action remains a subject of debate. Initial studies identified this compound as a selective activator of the K-Cl cotransporter 2 (KCC2), a crucial neuron-specific chloride extruder responsible for maintaining low intracellular chloride concentrations and enabling hyperpolarizing GABAergic inhibition.
Subsequent research, however, has presented conflicting evidence, suggesting that the beneficial effects of this compound may be independent of KCC2 and instead mediated by the potentiation of GABAA receptor function, similar to benzodiazepines. More recent studies are beginning to reconcile these findings, proposing a potential dual-action mechanism for this compound. This guide will present data supporting both hypotheses to provide a balanced and objective overview for the scientific community.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in various neuronal cell types and experimental models.
Table 1: Efficacy of this compound on KCC2 Function and Intracellular Chloride
| Cell Type/Model | Parameter Measured | This compound Concentration | Observed Effect | Citation |
| NG108-15 Cells | Intracellular Cl⁻ | 30 µM | No change after 5-hour exposure. | [1] |
| HEK293 cells expressing KCC2 | KCC2-mediated Tl⁺ influx | 50 µM | No increase in Tl⁺ influx. | [1] |
| N2a cells expressing KCC2 | KCC2 surface expression | Low concentrations | No modification of cell-surface levels. | [1] |
| N2a cells expressing KCC2 | KCC2 surface expression | High concentrations | Reduction in cell-surface levels. | [1] |
| Spinal cord slices (BDNF-treated) | Rate of Cl⁻ accumulation | 25 µM | 26% increase. | [2] |
| Spinal cord slices (PNI model) | Rate of Cl⁻ accumulation | 25 µM | 45% increase. | [2] |
| Spinal cord slices (BDNF-treated) | Cl⁻ transport | 100 µM | Complete restoration to control levels. | [2] |
| Lumbar motoneurons (chronic SCI) | KCC2 membrane expression | Not specified | Restored. | [3] |
Table 2: Efficacy of this compound and Comparators on GABAA Receptor Function
| Compound | Cell Type | Parameter Measured | EC₅₀ / Concentration | Observed Effect | Citation |
| This compound | Cultured rat hippocampal neurons | Potentiation of muscimol-activated currents | 4.9 µM (EC₅₀) | Potentiation of GABAA currents. | [1] |
| Diazepam | Frog sensory neurons | GABA-induced Cl⁻ current | 3 nM - 100 µM | Facilitated GABA-induced ICl. | [4] |
| Ganaxolone | Recombinant α1β2γ2L GABAA receptors | Potentiation of GABA-induced Cl⁻ currents | 0.5 ± 0.05 µM (EC₅₀) | Potentiation of GABAA currents. | [5] |
| Ganaxolone | Recombinant α2β2γ2L GABAA receptors | Potentiation of GABA-induced Cl⁻ currents | 1.6 ± 0.3 µM (EC₅₀) | Potentiation of GABAA currents. | [5] |
| Zuranolone | Recombinant α1β2γ2 GABAA receptors | Enhancement of GABAA receptor current | 430 nM (EC₅₀) | Potentiated GABA currents. | [6] |
| Zuranolone | Recombinant α4β3δ GABAA receptors | Enhancement of GABAA receptor current | 118 nM (EC₅₀) | Potentiated GABA currents. | [6] |
Table 3: Comparative Efficacy in Disease Models
| Compound | Disease Model | Neuronal Cell Type | Observed Effect | Citation |
| This compound | Peripheral Nerve Injury (PNI) in rats | Spinal dorsal horn neurons | Alleviated hypersensitivity. | [2] |
| This compound | In vitro model of epileptogenesis | Organotypic hippocampal slices | Reduced duration and frequency of ictal-like discharges. | [7] |
| VU0463271 | In vitro model of epileptogenesis | Organotypic hippocampal slices | Reduced Cl⁻ extrusion, increased duration of ictal-like discharges. | [7] |
| Ganaxolone | Pentylenetetrazol (PTZ)-induced seizures in rats | Not specified | Prolonged absence seizures. | [8] |
| Zuranolone | Chemoconvulsant-induced seizures in mice | Not specified | Protected against seizures. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Electrophysiology: Perforated Patch-Clamp Recording
This technique is used to measure ionic currents while maintaining the endogenous intracellular milieu of the neuron.
-
Cell Preparation: Cultured neurons (e.g., hippocampal neurons) are grown on coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Solution: The patch pipette is filled with a solution containing a pore-forming agent like gramicidin or amphotericin B, along with an appropriate intracellular salt solution (e.g., KCl-based for measuring chloride currents).
-
Recording: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The pore-forming agent then perforates the membrane patch, allowing electrical access to the cell interior without dialyzing the intracellular contents.
-
Data Acquisition: GABA-evoked currents are elicited by local application of GABA or a GABAA receptor agonist (e.g., muscimol). The holding potential is varied to determine the reversal potential of the GABA-mediated current (EGABA), which reflects the intracellular chloride concentration. The effect of this compound or other modulators is assessed by bath application and observing changes in the amplitude and kinetics of GABA-evoked currents.[1][4]
Chloride Imaging
This method allows for the real-time measurement of intracellular chloride concentration ([Cl⁻]i).
-
Chloride Indicator Loading: Neurons (e.g., in spinal cord slices) are loaded with a chloride-sensitive fluorescent indicator, such as MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) or the genetically encoded ratiometric indicator Clomeleon.
-
Imaging Setup: The preparation is placed on a confocal or two-photon microscope equipped for fluorescence imaging.
-
Experimental Procedure: A baseline fluorescence is recorded. To assess KCC2 function, the extracellular potassium concentration ([K⁺]e) can be transiently increased, which reverses the KCC2 transport direction and leads to an increase in intracellular chloride, detectable as a change in fluorescence.
-
Data Analysis: The change in fluorescence intensity or ratio over time is used to calculate the rate of chloride influx or efflux. The effect of this compound is determined by comparing these rates before and after drug application.[2][7]
KCC2 Surface Expression Assay
This biochemical assay quantifies the amount of KCC2 present on the neuronal cell surface.
-
Cell Culture and Treatment: Neuronal cells (e.g., N2a cells) are cultured and transfected with a tagged version of KCC2 (e.g., pH-sensitive pHluorin tag). The cells are then treated with this compound or a vehicle control.
-
Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.
-
Cell Lysis and Pulldown: Cells are lysed, and the biotinylated proteins are isolated using streptavidin-coated beads.
-
Western Blotting: The total and surface-expressed KCC2 levels are quantified by Western blotting using an anti-KCC2 antibody. The ratio of surface to total KCC2 is then calculated to determine the effect of the compound on KCC2 trafficking to the plasma membrane.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound and a typical experimental workflow.
Signaling Pathways
Caption: Proposed dual signaling pathways of this compound.
Experimental Workflow: Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
The available evidence suggests that this compound is a complex molecule with potential effects on both KCC2 and GABAA receptors. The conflicting findings in the literature may arise from differences in experimental models, cell types, and the concentrations of this compound used. For researchers and drug development professionals, it is crucial to consider this dual-action possibility when designing experiments and interpreting results. Further research is warranted to fully elucidate the molecular targets of this compound and to determine which of its actions is primarily responsible for its therapeutic effects in different neurological disorders. This guide provides a framework for comparing this compound to other modulators of neuronal inhibition and underscores the importance of rigorous, multi-faceted experimental approaches in understanding the pharmacology of novel neurotherapeutics.
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam action on gamma-aminobutyric acid-activated chloride currents in internally perfused frog sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eneuro.org [eneuro.org]
- 8. Ganaxolone, a selective, high-affinity steroid modulator of the gamma-aminobutyric acid-A receptor, exacerbates seizures in animal models of absence - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Neurotherapeutic Landscape: A Head-to-Head Analysis of CLP257 and its Alternatives
For Immediate Release
In the intricate world of neurotherapeutics, the quest for novel compounds that can effectively treat debilitating conditions such as neuropathic pain, epilepsy, and spasticity is relentless. One such molecule that has garnered significant attention is CLP257. Initially heralded as a selective activator of the K-Cl cotransporter KCC2, a critical regulator of neuronal inhibition, its mechanism of action has since become a subject of scientific debate. This guide provides a comprehensive comparison of this compound with other neurotherapeutics, presenting key experimental data, detailed methodologies, and a critical examination of its proposed biological targets.
A central controversy surrounds this compound's primary mechanism of action. While early research suggested its therapeutic effects stemmed from the enhancement of KCC2 activity, subsequent studies have put forth a compelling alternative: the potentiation of GABAA receptors. This guide delves into the evidence supporting both hypotheses, offering a balanced perspective for researchers and drug development professionals.
At a Glance: this compound in Preclinical Models
The following tables summarize the available preclinical data for this compound and its prodrug, CLP290, in key disease models, alongside relevant comparators.
Neuropathic Pain
| Compound | Animal Model | Efficacy | Motor Impairment | Mechanism of Action (Proposed) | Reference |
| CLP290 (prodrug of this compound) | Rat (Peripheral Nerve Injury) | Analgesic effect equivalent to pregabalin | No significant motor impairment at equipotent analgesic dose | KCC2 Enhancer / GABAA Potentiator | [1](1) |
| Pregabalin | Rat (Peripheral Nerve Injury) | Standard-of-care analgesic | Significant motor impairment on rotarod test | α2δ-1 subunit of voltage-gated calcium channels antagonist | [2](2) |
| Kenpaullone | Mouse (Nerve Injury and Bone Cancer) | Analgesic efficacy demonstrated | Data not available | Indirect KCC2 Enhancer (via GSK3β inhibition) | [3](4--INVALID-LINK-- |
| TCB-2 | Rat (Spinal Cord Injury) | Effective in treating neuropathic pain | Data not available | Indirect KCC2 Enhancer (via 5-HT2A activation) | [5](5) |
Epilepsy
| Compound | Animal Model/System | Efficacy | Mechanism of Action (Proposed) | Reference |
| This compound | In vitro (Ictal-like discharges) | Reduced duration and frequency of discharges | KCC2 Enhancer / GABAA Potentiator | [6](6) |
| CLP290 | Mouse (Ischemic neonatal seizures) | Rescued phenobarbital-resistant seizures | KCC2 Enhancer | [7](7) |
| Diazepam | In vitro (GABAA receptors) | Potentiates GABA-elicited currents | GABAA Positive Allosteric Modulator | [8](8) |
The Mechanistic Divide: KCC2 Enhancement vs. GABAA Potentiation
The initial excitement surrounding this compound stemmed from its reported ability to selectively enhance the function of KCC2, a neuron-specific potassium-chloride cotransporter. KCC2 is crucial for maintaining low intracellular chloride levels, which is essential for the hyperpolarizing (inhibitory) action of GABA. In several neurological disorders, including neuropathic pain and epilepsy, KCC2 function is impaired, leading to a pathological shift in GABAergic signaling from inhibitory to excitatory. Therefore, a KCC2 enhancer represents a promising therapeutic strategy.
However, a subsequent study challenged this view, presenting evidence that this compound does not directly modulate KCC2 activity. Instead, this research indicated that this compound acts as a positive allosteric modulator of GABAA receptors, thereby enhancing their response to GABA. This alternative mechanism would place this compound in the same broad class as benzodiazepines, albeit potentially with a different binding site or modulatory profile.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Gramicidin-Perforated Patch-Clamp Recordings
This technique is crucial for measuring neuronal chloride concentration without disturbing the intracellular ionic environment, a critical factor when studying KCC2 function and GABAergic signaling.
Objective: To measure the reversal potential of GABA-evoked currents (EGABA) as an indicator of the intracellular chloride concentration.
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Microforge
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Perfusion system
-
Gramicidin stock solution (e.g., 10 mg/mL in DMSO)
-
Pipette solution (in mM): e.g., 150 KCl, 10 HEPES, pH adjusted to 7.2 with KOH.
-
Artificial cerebrospinal fluid (ACSF)
Procedure:
-
Prepare the pipette solution and add gramicidin to a final concentration of 5-50 µg/mL. Sonicate the solution to ensure gramicidin is well-dispersed.
-
Backfill a pulled micropipette with the gramicidin-containing solution. The tip should be free of gramicidin to facilitate giga-seal formation.
-
Approach a neuron in a brain slice or cultured preparation under visual guidance.
-
Form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Monitor the access resistance. Perforation of the membrane patch by gramicidin will be indicated by a gradual decrease in access resistance over 15-45 minutes.
-
Once a stable, low access resistance is achieved, apply GABA puffs locally to the neuron while holding the cell at different membrane potentials.
-
Record the resulting currents and plot the current-voltage relationship to determine the reversal potential (EGABA).
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting ischemia-induced KCC2 hypofunction rescues refractory neonatal seizures and mitigates epileptogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Controversy: A Comparative Guide to Clp257's Target and Alternatives
The small molecule CLP257 has been a subject of significant scientific debate, with conflicting evidence regarding its primary molecular target. Initially heralded as a selective activator of the K-Cl cotransporter KCC2, a critical regulator of neuronal chloride homeostasis, subsequent studies have challenged this claim, proposing instead that this compound potentiates GABAA receptor activity.[1][2][3] This guide provides a comprehensive comparison of the evidence for each proposed target of this compound, evaluates alternative KCC2 modulators, and presents the experimental data and protocols underlying these findings for researchers, scientists, and drug development professionals.
Section 1: The this compound Controversy: KCC2 Activator vs. GABAA Receptor Potentiator
This compound was first identified through a high-throughput screen as a compound that lowers intracellular chloride ([Cl-]i) in a KCC2-dependent manner.[4][5] The initial study reported a selective activation of KCC2 with an EC50 of 616 nM, without affecting other cation-chloride cotransporters like NKCC1, KCC1, KCC3, or KCC4.[6] The proposed mechanism involved an increase in the plasma membrane expression of KCC2.[4][5][7]
However, a subsequent study by Cardarelli et al. (2017) presented contradictory findings. Their research indicated that this compound did not alter KCC2 activity in various assays, including measurements of intracellular chloride, KCC2-mediated thallium influx, and KCC2 surface expression.[1][8] Instead, they demonstrated that this compound potentiates GABAA receptor-mediated currents, suggesting this as the primary mechanism for its physiological and behavioral effects.[1] This has led to a call for the reinterpretation of studies that used this compound as a selective KCC2 activator.[1]
Despite this controversy, some more recent studies continue to support a role for this compound in enhancing KCC2 function, particularly in pathological conditions where KCC2 function is compromised.[3][9]
| Parameter | Evidence for KCC2 Activation | Evidence for GABAA Receptor Potentiation |
| Reported EC50/Effective Concentration | 616 nM for KCC2 activation[6] | Potentiation of GABAA receptors observed at 30-50 μM[2][9] |
| Effect on Intracellular Cl- | Reported to lower [Cl-]i in a KCC2-dependent manner[4][5] | No change in [Cl-]i observed in some studies[1] |
| Effect on KCC2 Surface Expression | Reported to increase KCC2 plasma membrane expression[4][5][7] | No increase in KCC2 surface expression observed; reduction at higher concentrations[1] |
| Direct Target Binding | No direct binding studies reported | Direct binding and potentiation of GABAA receptors shown[3] |
| Selectivity | Initially reported to be selective for KCC2 over other CCCs and GABAA receptors[5][6] | Effects attributed to off-target GABAA receptor modulation[1] |
Section 2: Alternative KCC2 Modulators
The controversy surrounding this compound has highlighted the need for more specific and reliable KCC2 modulators. Several alternatives have been investigated:
-
VU0500469: A recently discovered small molecule KCC2 potentiator with a distinct mechanism of action from this compound. It has been shown to attenuate seizure-like activity in neuronal cultures.[10][11]
-
Prochlorperazine (PCPZ): A phenothiazine-derived antipsychotic that has been identified as a KCC2 enhancer.[3]
-
KCC2 Expression Enhancing Compounds (KEECs): These compounds act by increasing the overall expression of KCC2.[10]
-
KCC2 Inhibitors (VU0463271 and VU0240551): These selective antagonists are valuable research tools to probe the function of KCC2 and to validate the KCC2-dependent effects of potential activators.[2][9]
| Compound | Class | Reported Mechanism of Action | Key Experimental Findings |
| This compound | Putative KCC2 Activator / GABAA Receptor Potentiator | Controversial: Increases KCC2 surface expression OR potentiates GABAA receptors | Alleviates neuropathic pain in rats[6]; Reduces seizure duration and frequency in vitro[9] |
| VU0500469 | KCC2 Potentiator | Direct potentiation of KCC2 activity | Attenuates seizure-like neuronal hyperactivity in vitro[10][11] |
| PCPZ | KCC2 Enhancer | Enhances KCC2 function and promotes its membrane confinement[3] | Potentiates KCC2 in rat hippocampal neurons[3] |
| VU0463271 | KCC2 Inhibitor | Selective antagonist of KCC2 (IC50 = 61 nM)[9] | Reduces Cl- extrusion rates and increases seizure duration[2][9] |
| VU0240551 | KCC2 Inhibitor | Selective antagonist of KCC2 | Used to demonstrate functional antagonism with this compound in initial studies[6] |
Section 3: Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate this compound and other KCC2 modulators.
-
Objective: To measure the intracellular chloride concentration ([Cl-]i) without dialyzing the cell's internal contents.
-
Methodology: A patch pipette containing gramicidin, a pore-forming antibiotic permeable to monovalent cations but not anions, is used to establish electrical access to the cell. This allows for the measurement of the GABAA receptor reversal potential (EGABA), which is dependent on the chloride gradient, and thus provides an estimate of [Cl-]i.
-
Objective: To measure the activity of KCC2, which also transports Tl+.
-
Methodology: Cells expressing KCC2 are loaded with a Tl+-sensitive fluorescent dye. The influx of Tl+ upon application of a K+ and Tl+ containing solution is measured as an increase in fluorescence. This provides a direct readout of KCC2 transport activity.
-
Objective: To quantify the amount of a protein present on the cell surface.
-
Methodology: Cells are treated with a membrane-impermeable biotinylating agent that labels primary amines of extracellular domains of proteins. After cell lysis, biotinylated proteins are captured using streptavidin beads. The amount of the protein of interest (e.g., KCC2) in the biotinylated fraction is then determined by western blotting.
Section 4: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: KCC2's role in maintaining low intracellular chloride for hyperpolarizing GABAergic inhibition.
Caption: The two competing hypotheses for the mechanism of action of this compound.
Caption: A generalized workflow for the in vitro assessment of potential KCC2 modulators.
References
- 1. The small molecule this compound does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 10. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 11. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Clp257
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with official disposal instructions for Clp257 is not publicly available. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. All laboratory personnel must be trained on proper waste handling and disposal procedures.[1] It is imperative to consult and adhere to your institution's specific waste management guidelines and local regulations.
This compound is a selective KCC2 activator intended for laboratory research use only. Due to the absence of specific disposal protocols, it should be treated as a hazardous chemical waste. This guide provides essential safety and logistical information for its proper handling and disposal.
Chemical and Physical Properties of this compound
A summary of quantitative data for this compound is provided below for reference during handling and storage.
| Property | Value |
| Chemical Name | (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone |
| Molecular Formula | C₁₄H₁₄FN₃O₂S |
| Molecular Weight | 307.34 g/mol |
| Purity | ≥98% |
| EC₅₀ | 616 nM for KCC2 activation |
| Solubility | Soluble to 100 mM in DMSO |
| Storage (Powder) | Store at +4°C or -20°C |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) |
Note: The compound is reported to be unstable in solution; it is recommended to use freshly prepared solutions.[2]
General Disposal Protocol for Laboratory Chemicals
This protocol provides a step-by-step methodology for the safe disposal of research chemicals like this compound and its solutions.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: All waste containing this compound, including the pure compound, solutions, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are compatible.[2]
Step 2: Waste Collection and Containment
-
Use Appropriate Containers:
-
Container Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste."[2][6]
-
The label must include the full chemical name(s) of the constituents (e.g., "this compound, Dimethyl Sulfoxide") and their approximate concentrations or volumes.[6]
-
Include the date when the container was first used for waste accumulation.
-
-
Filling and Storage:
Step 3: Disposal of Contaminated Materials
-
Contaminated Solids:
-
Personal Protective Equipment (PPE), absorbent materials from spill cleanups, and other contaminated disposable labware should be collected in a designated, lined container.[7]
-
This container must also be labeled as hazardous waste.
-
-
Sharps:
-
Needles, contaminated glass slides, or other sharp objects must be placed in a designated, puncture-resistant sharps container.
-
-
Empty Chemical Containers:
-
A container that held this compound is considered hazardous waste.
-
The container must be triple-rinsed with a suitable solvent (like DMSO or another appropriate solvent) capable of removing the chemical residue.[1][6]
-
The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[4][6]
-
After triple-rinsing and air-drying, deface or remove the original label before disposing of the container as regular non-hazardous waste (e.g., glass recycling).[1][4]
-
Step 4: Final Disposal
-
Arrange for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Clp257
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Clp257. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a selective KCC2 activator, is classified as harmful if swallowed. All handling procedures must be conducted with the appropriate personal protective equipment (PPE) and within designated laboratory areas equipped for chemical handling. The following information outlines the necessary PPE, step-by-step handling procedures, and disposal plans to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solid this compound (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended)[1] | N95 or higher rated particulate respirator | Laboratory coat |
| Preparing Stock Solutions (with DMSO) | Chemical splash goggles or face shield | Nitrile gloves (double-gloving recommended)[1] | Work in a certified chemical fume hood | Laboratory coat |
| Handling Dilute Solutions of this compound | Safety glasses with side shields | Nitrile gloves[1] | Not generally required if handled in a well-ventilated area | Laboratory coat |
Operational Plans: Step-by-Step Handling Procedures
Strict adherence to the following protocols is mandatory to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (GHS07 for "Warning"), and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Preparing a Stock Solution with DMSO
A common solvent for this compound is Dimethyl Sulfoxide (DMSO). DMSO can penetrate the skin, potentially carrying dissolved chemicals with it; therefore, extreme caution is necessary.
-
Pre-Experiment Setup:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials: this compound powder, anhydrous DMSO, appropriate glassware, and pipettes.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing this compound:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully add the desired amount of this compound powder to the vessel. Avoid creating dust.
-
-
Dissolution:
-
In the chemical fume hood, add the appropriate volume of DMSO to the vessel containing the this compound powder.
-
Gently swirl the vessel to dissolve the solid. Sonication may be used to aid dissolution.
-
-
Transfer and Storage:
-
Transfer the stock solution to a clearly labeled, sealed container (e.g., an amber vial).
-
Store the stock solution as recommended, typically at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with absorbent materials. For flammable solvents like DMSO, eliminate all ignition sources.
-
Decontaminate:
-
For small spills of this compound powder, gently cover with a damp paper towel to avoid creating dust and then use an absorbent from a chemical spill kit.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
-
Clean: Clean the spill area with soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solid Waste:
-
Collect solid this compound waste and contaminated materials (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound and DMSO in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
-
Empty Containers:
-
Rinse empty containers with an appropriate solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.[2]
-
-
Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
By implementing these safety and logistical protocols, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
